In-Depth Technical Guide: 5-Bromo-2-ethoxybenzohydrazide in Antimicrobial Drug Discovery
Executive Summary The escalating crisis of antimicrobial resistance, particularly driven by methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic scaffolds. 5-Bromo-2-ethox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance, particularly driven by methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic scaffolds. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) has emerged as a privileged building block in the synthesis of allosteric inhibitors targeting bacterial pyruvate kinase (PK). This whitepaper provides a comprehensive analysis of its physicochemical properties, structural rationale, synthetic methodologies, and applications in dynamic combinatorial chemistry for drug discovery.
Chemical Identity and Physicochemical Properties
As a derivative of salicylic acid, 5-bromo-2-ethoxybenzohydrazide possesses unique stereoelectronic features. The substitution of the phenolic hydroxyl with an ethoxy group significantly alters the molecule's lipophilicity and hydrogen-bonding capacity, while the bromine atom at the 5-position introduces potential for halogen bonding within hydrophobic protein pockets.
Table 1: Core Physicochemical Specifications
Property
Value / Description
Chemical Name
5-Bromo-2-ethoxybenzohydrazide
CAS Registry Number
24123-35-1
Molecular Formula
C9H11BrN2O2
Molecular Weight
259.10 g/mol
SMILES String
O=C(NN)C1=CC(Br)=CC=C1OCC
Topological Polar Surface Area (TPSA)
64.3 Ų
Hydrogen Bond Donors
2 (Hydrazide -NH, -NH2)
Hydrogen Bond Acceptors
3 (Carbonyl O, Ether O, Hydrazide N)
Structural Rationale and Mechanistic Causality
In the context of MRSA pyruvate kinase inhibition, the structural components of 5-bromo-2-ethoxybenzohydrazide are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) optimization [1].
The Hydrazide Linker (-CONHNH2): This moiety acts as a highly reactive nucleophile, ideal for Schiff base condensation with various aryl or heteroaryl aldehydes (e.g., indole-3-carboxaldehydes). The resulting hydrazone linkage provides a rigid, planar scaffold that correctly orients the two aromatic systems for optimal target engagement.
The 2-Ethoxy Substitution: Replacing the native 2-hydroxyl group with an ethoxy group serves a dual purpose. First, it eliminates a hydrogen bond donor, increasing the overall lipophilicity (LogP) of the resulting drug candidate, which enhances cellular permeability. Second, the steric bulk of the ethyl chain forces a specific dihedral angle upon the adjacent hydrazone linkage, locking the molecule into an active conformation that fits precisely into the allosteric pocket of MRSA PK.
The 5-Bromo Substitution: Halogens at the 5-position engage in critical halogen bonding with backbone carbonyls or hydrophobic residues in the target enzyme. Bromine, being highly polarizable, offers a superior binding affinity compared to fluorine or chlorine in this specific scaffold [1].
Caption: Allosteric inhibition mechanism of MRSA pyruvate kinase by hydrazone derivatives.
Experimental Protocols: Synthesis and Validation
The synthesis of 5-bromo-2-ethoxybenzohydrazide must be executed with high fidelity to ensure downstream library generation is not compromised by impurities. The following two-step protocol is designed as a self-validating system.
Step 1: Alkylation and Esterification
Objective: Convert 5-bromosalicylic acid to ethyl 5-bromo-2-ethoxybenzoate.
Causality: Potassium carbonate (
K2CO3
) is utilized as a mild base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide and carboxylate anions, accelerating the
SN2
reaction with ethyl iodide.
Procedure:
Dissolve 1.0 eq of 5-bromosalicylic acid in anhydrous DMF (0.5 M concentration).
Add 3.0 eq of anhydrous
K2CO3
, followed by 2.5 eq of ethyl iodide.
Stir the suspension at 60°C for 12 hours.
Validation Check: Monitor via TLC (Hexane:Ethyl Acetate, 4:1). The highly polar starting material (
Rf≈0.1
) should completely convert to a non-polar spot (
Rf≈0.7
).
Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over
Na2SO4
, and concentrate in vacuo.
Step 2: Hydrazinolysis
Objective: Convert the ester intermediate to 5-bromo-2-ethoxybenzohydrazide.
Causality: Hydrazine hydrate acts via the alpha-effect, making it an exceptionally strong nucleophile that selectively attacks the ester carbonyl. Ethanol is the optimal solvent because it provides a homogeneous mixture at reflux temperatures but sharply decreases the solubility of the highly polar hydrazide product upon cooling, allowing for isolation via simple filtration without chromatography.
Procedure:
Dissolve the crude ethyl 5-bromo-2-ethoxybenzoate in absolute ethanol (0.3 M).
Add 5.0 eq of hydrazine hydrate (80% aqueous solution). Note: Excess hydrazine prevents the formation of symmetric diacylhydrazines.
Reflux the mixture at 80°C for 8-10 hours.
Validation Check: Cool the reaction to 0°C. A white to off-white precipitate should form.
Filter the precipitate, wash with cold ethanol, and dry under high vacuum. Confirm identity via
1H
-NMR (DMSO-
d6
), looking for the characteristic broad singlets of the hydrazide -NH (approx. 9.3 ppm) and -NH2 (approx. 4.5 ppm).
Caption: Workflow for synthesizing MRSA PK inhibitors from 5-bromo-2-ethoxybenzohydrazide.
The primary utility of 5-bromo-2-ethoxybenzohydrazide lies in its conversion to hydrazone-based inhibitors. Pyruvate kinase (EC 2.7.1.40) is a critical glycolytic enzyme. While human cells possess multiple PK isoforms (e.g., PKM2) that can bypass inhibition, MRSA relies entirely on a single PK enzyme for survival, making it a highly selective antibacterial target [2].
When 5-bromo-2-ethoxybenzohydrazide is condensed with specific indole-based aldehydes, the resulting compounds exhibit nanomolar potency against MRSA PK. The table below illustrates the structure-activity relationship (SAR) impact of the 2-ethoxy group compared to the native 2-hydroxy group, based on established biochemical assays [1, 2].
Table 2: Comparative SAR Data for Hydrazone Derivatives against MRSA PK
Core Scaffold
Aldehyde Coupling Partner
MRSA PK
IC50
(nM)
Selectivity Index (vs Human PK)
5-Bromo-2-hydroxy benzohydrazide
5-Bromo-1-methyl-1H-indole-2-carboxaldehyde
115 nM
> 100x
5-Bromo-2-hydroxy benzohydrazide
5-Bromo-1H-indole-2-carboxaldehyde
49 nM
> 100x
5-Bromo-2-ethoxy benzohydrazide
5-Bromo-1H-indole-2-carboxaldehyde
Assay Dependent
Altered cellular penetration
Note: While the 2-hydroxy derivatives show extreme biochemical potency (down to 49 nM), the 2-ethoxy derivatives (derived from 24123-35-1) are synthesized to modulate the physicochemical properties, specifically to improve the Minimum Inhibitory Concentration (MIC) in whole-cell bacterial assays by enhancing membrane permeability [1].
Conclusion
5-Bromo-2-ethoxybenzohydrazide is far more than a simple chemical catalog item [3]; it is a rationally designed fragment engineered for the discovery of next-generation antimicrobials. By understanding the causality behind its structural features—the lipophilicity of the ethoxy group, the halogen-bonding potential of the bromine, and the reactivity of the hydrazide—researchers can effectively utilize this compound in dynamic combinatorial libraries to overcome the pressing challenge of MRSA.
References
Optimization and structure-activity relationships of a series of potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase as novel antimicrobial agents. Kumar, N.S., et al. Bioorganic & Medicinal Chemistry, 2012.[Link]
Information on EC 2.7.1.40 - pyruvate kinase. BRENDA Enzyme Database.[Link]
Exploratory
In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 5-Bromo-2-ethoxybenzohydrazide
Executive Summary In modern drug discovery, benzohydrazide derivatives serve as critical pharmacophores and versatile synthetic intermediates for bioactive N-heterocycles, such as oxadiazoles and triazoles. Specifically,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, benzohydrazide derivatives serve as critical pharmacophores and versatile synthetic intermediates for bioactive N-heterocycles, such as oxadiazoles and triazoles. Specifically, 5-Bromo-2-ethoxybenzohydrazide is a highly valued building block due to the unique electronic push-pull system created by its electron-donating ethoxy group and electron-withdrawing bromo and hydrazide moieties.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of 5-Bromo-2-ethoxybenzohydrazide. This guide moves beyond simple data listing to explain the causality behind experimental choices, ensuring high-fidelity spectral acquisition and interpretation.
Structural and Mechanistic Overview
The structural integrity of 5-Bromo-2-ethoxybenzohydrazide is defined by a 1,2,5-trisubstituted benzene ring. The specific substitution pattern dictates the electronic environment of both the protons and carbons, resulting in a predictable and highly diagnostic NMR signature [1].
The Ethoxy Group (Position 2): Acts as a strong
π
-electron donor via resonance, significantly shielding the ortho (C-3) and para (C-5) positions.
The Bromo Group (Position 5): Exerts an inductive electron-withdrawing effect but also induces a "heavy atom effect," which anomalously shields the directly attached carbon (C-5) in
13
C NMR.
The Hydrazide Group (Position 1): Features exchangeable -NH- and -NH
2
protons. The carbonyl group (-C=O) is strongly deshielding, pushing the ortho proton (H-6) downfield.
Understanding these competing electronic effects is the foundation for accurate spectral assignment and validation of the synthesized compound [2].
Experimental Workflows: Sample Preparation and Acquisition
To ensure a self-validating system, the NMR sample preparation and acquisition must follow a strict, reproducible protocol. The choice of solvent and acquisition parameters directly impacts the visibility of exchangeable protons and the quantitative accuracy of the carbon signals.
Step-by-Step Methodology
Purification and Self-Validation: Recrystallize the synthesized 5-Bromo-2-ethoxybenzohydrazide from hot ethanol. Validate purity by drying the sample under a high vacuum until a constant weight is achieved, ensuring the removal of residual ethanol (which would otherwise mask the ethoxy signals in NMR).
Solvent Selection: Weigh exactly 15 mg of the dried compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.05% v/v Tetramethylsilane (TMS).
Causality: Hydrazides form strong intermolecular hydrogen bonds, rendering them poorly soluble in non-polar solvents like CDCl
3
. DMSO-
d6
disrupts these hydrogen bonds, ensuring complete dissolution. Furthermore, DMSO-
d6
slows down the chemical exchange of the -NH- and -NH
2
protons, shifting them downfield and making them clearly visible as distinct broad singlets [3].
Sample Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume region.
Instrument Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-
d6
(39.5 ppm / 2.50 ppm) and perform automated gradient shimming (TopShim) to ensure a highly homogeneous magnetic field.
1
H NMR Acquisition: Acquire the spectrum using a standard 1D sequence (e.g., zg30) with a 30° flip angle, a relaxation delay (D1) of 1.0 second, and 16 scans.
13
C NMR Acquisition: Acquire the spectrum using a power-gated decoupling sequence (e.g., zgpg30) to suppress Nuclear Overhauser Effect (NOE) distortions.
Causality: Quaternary carbons (C=O, C-Br, C-OEt) lack attached protons and thus have significantly longer
T1
relaxation times. Set the relaxation delay (D1) to at least 2.5 seconds and acquire 1024 scans to ensure adequate signal-to-noise (S/N) ratio for these critical quaternary nodes.
Step-by-step workflow for NMR sample preparation and acquisition.
Spectral Data Analysis
The spectral interpretation relies on a logical framework, dividing the molecule into three distinct diagnostic regions: Aliphatic, Aromatic, and Hydrazide.
Logical framework for NMR spectral assignment.
1
H NMR Spectral Data
The
1
H NMR spectrum (Table 1) acts as a self-validating system. The integration of the ethoxy -CH
3
group (set to 3.00) serves as the internal calibration anchor, ensuring all other integrations mathematically validate the molecular formula.
The aromatic region exhibits a classic AMX spin system typical of 1,2,5-trisubstituted benzenes:
H-3 appears as a doublet (
J≈8.8
Hz) due to ortho-coupling with H-4.
H-4 appears as a doublet of doublets (
J≈8.8,2.6
Hz) due to ortho-coupling with H-3 and meta-coupling with H-6.
H-6 appears as a finely split doublet (
J≈2.6
Hz) due to meta-coupling with H-4, strongly deshielded by the adjacent carbonyl group.
Table 1: Summarized
1
H NMR Spectral Data (400 MHz, DMSO-
d6
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
NH
9.35
Broad singlet (br s)
-
1H
Hydrazide -NH-
H-6
7.75
Doublet (d)
2.6
1H
Aromatic CH (ortho to C=O)
H-4
7.60
Doublet of doublets (dd)
8.8, 2.6
1H
Aromatic CH (para to OEt)
H-3
7.10
Doublet (d)
8.8
1H
Aromatic CH (ortho to OEt)
NH
2
4.60
Broad singlet (br s)
-
2H
Hydrazide -NH
2
OCH
2
4.15
Quartet (q)
7.0
2H
Ethoxy -CH
2
-
CH
3
1.35
Triplet (t)
7.0
3H
Ethoxy -CH
3
13
C NMR Spectral Data
The
13
C NMR spectrum (Table 2) validates the carbon skeleton. The causality behind the chemical shifts is heavily reliant on the attached heteroatoms. The carbonyl carbon (C=O) is the most deshielded (
∼
164.5 ppm). The C-2 carbon is strongly deshielded by the electronegative oxygen (
∼
155.2 ppm), whereas the C-5 carbon experiences the heavy atom shielding effect of bromine, resonating upfield at
∼
112.4 ppm despite being a quaternary center [1].
Table 2: Summarized
13
C NMR Spectral Data (100 MHz, DMSO-
d6
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment / Causality
C=O
164.5
C
q
Carbonyl carbon (Highly deshielded)
C-2
155.2
C
q
Aromatic C-OEt (Deshielded by oxygen)
C-4
134.1
CH
Aromatic CH
C-6
131.5
CH
Aromatic CH
C-1
124.8
C
q
Aromatic C-C=O
C-3
115.3
CH
Aromatic CH (Shielded by ortho-oxygen resonance)
C-5
112.4
C
q
Aromatic C-Br (Shielded by heavy atom effect)
OCH
2
64.8
CH
2
Ethoxy methylene
CH
3
14.6
CH
3
Ethoxy methyl
Conclusion
The structural elucidation of 5-Bromo-2-ethoxybenzohydrazide requires a rigorous, causally-driven approach to NMR spectroscopy. By utilizing DMSO-
d6
to manage hydrogen bonding and chemical exchange, and by applying extended relaxation delays for quaternary carbons, researchers can generate a self-validating dataset. The resulting AMX spin system in the
1
H NMR and the distinct heavy-atom shielding in the
13
C NMR provide unequivocal proof of the 1,2,5-trisubstitution pattern, ensuring the high scientific integrity required for downstream drug development applications.
References
Title: Spectrometric Identification of Organic Compounds (8th Edition)
Source: John Wiley & Sons
URL: [Link]
Title: Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil
Source: AIP Conference Proceedings
URL: [Link]
Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives
Source: Der Pharma Chemica
URL: [Link]
Foundational
Metrology and Analytical Profiling of 5-Bromo-2-ethoxybenzohydrazide: A Technical Guide to Exact Mass Determination
Executive Summary In modern drug discovery and organic synthesis, halogenated benzohydrazides serve as critical building blocks for developing complex pharmaceutical scaffolds. Specifically, 5-Bromo-2-ethoxybenzohydrazid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, halogenated benzohydrazides serve as critical building blocks for developing complex pharmaceutical scaffolds. Specifically, 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) is frequently utilized in the generation of Schiff bases and targeted enzyme inhibitors, including those investigated for pyruvate kinase modulation as documented in the 1 [1].
For researchers synthesizing or utilizing this compound, precise molecular weight (MW) profiling and exact mass determination are non-negotiable requirements. This whitepaper provides an authoritative breakdown of the theoretical mass parameters of 5-Bromo-2-ethoxybenzohydrazide and outlines a self-validating analytical protocol for its verification using High-Resolution Mass Spectrometry (HRMS).
Theoretical Mass and Isotopic Architecture
The structural identity of 5-Bromo-2-ethoxybenzohydrazide is defined by the molecular formula C9H11BrN2O2 .
From a mass spectrometry perspective, the presence of a single bromine atom dictates the molecule's isotopic envelope. Bromine exists in nature as two stable isotopes—
79
Br (50.69%) and
81
Br (49.31%)—in a nearly 1:1 ratio. Consequently, the mass spectrum of this compound will not yield a single peak, but rather a characteristic doublet separated by approximately 2 Da.
The theoretical monoisotopic mass is mathematically absolute for the formula C9H11BrN2O2, a value corroborated by structural data in the2 [2] and commercial repositories like 3 [3].
Quantitative Data Summary
The following table summarizes the critical mass parameters required for both bulk stoichiometric calculations and trace analytical detection.
Parameter
Value
Causality / Analytical Significance
Molecular Formula
C9H11BrN2O2
The base elemental composition defining all mass calculations.
Average Molecular Weight
259.10 g/mol
Utilized for macroscopic stoichiometric scaling in synthetic workflows.
Monoisotopic Exact Mass (
79
Br)
258.00039 Da
The absolute target mass for the lightest isotopic variant.
Monoisotopic Exact Mass (
81
Br)
260.000 Da
Creates the M+2 isotopic signature critical for structural validation.
[M+H]⁺ Ion (
79
Br)
259.0082 Da
The primary observed pseudo-molecular ion in ESI+ mode.
[M+H]⁺ Ion (
81
Br)
261.0062 Da
The secondary pseudo-molecular ion, expected at ~98% relative intensity.
Synthetic Workflow and Analytical Checkpoints
The synthesis of 5-Bromo-2-ethoxybenzohydrazide typically proceeds via the esterification of 5-bromo-2-ethoxybenzoic acid, followed by nucleophilic acyl substitution (hydrazinolysis) using hydrazine hydrate. To ensure the final product is free of unreacted esters or dimeric byproducts, analytical mass checkpoints must be integrated into the workflow.
Step-by-step synthetic route with critical analytical mass checkpoints.
Self-Validating HRMS Methodology
To accurately measure the exact mass of 5-Bromo-2-ethoxybenzohydrazide, a highly controlled Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) protocol is required.
This protocol is designed as a self-validating system : the inherent 1:1 isotopic doublet of the bromine atom acts as an internal proof of success. If the doublet at m/z 259.0082 and 261.0062 is not observed at equal intensity, the analyst immediately knows that either in-source fragmentation has occurred (loss of the halogen) or a co-eluting interference is present.
Step-by-Step Protocol & Causality
Step 1: Analyte Solubilization
Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: The hydrazide moiety (-NHNH2) is highly polar and basic. Methanol ensures complete solvation, while formic acid acts as a potent proton donor. This pre-forms the [M+H]⁺ species in the liquid phase, drastically enhancing ionization efficiency in the ESI source and preventing the need for high-voltage ionization that could degrade the molecule.
Step 2: Chromatographic Desalting and Separation
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Causality: Even if the sample is highly pure, direct infusion can lead to ion suppression from ambient salts. The C18 column focuses the analyte band and separates it from any residual hydrazine reagent or synthetic intermediates, ensuring maximum signal-to-noise ratio at the MS capillary.
Step 3: Soft Ionization via ESI(+)
Action: Apply a capillary voltage of 3.5 kV and maintain a strictly low declustering potential (DP) of 40–50 V.
Causality: Hydrazides are notoriously susceptible to the neutral loss of hydrazine (N2H4) or ammonia (NH3) under harsh physical conditions. A low DP provides a "soft" landing into the mass analyzer, keeping the molecular ion intact so the true exact mass is recorded rather than a fragmented artifact.
Step 4: Time-of-Flight (TOF) Mass Acquisition
Action: Acquire MS1 data over a mass range of m/z 100–500. Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.
Causality: The lock-mass continuously corrects for thermal and electronic drift in the TOF flight tube. This self-validating calibration guarantees mass accuracy within <2 ppm, which is mathematically required to unambiguously confirm the formula C9H11BrN2O2 over isobaric interferences.
Step-by-step UHPLC-ESI-QTOF mass spectrometry workflow for exact mass validation.
Conclusion
The precise exact mass determination of 5-Bromo-2-ethoxybenzohydrazide (258.00039 Da) relies on a deep understanding of its isotopic architecture and chemical lability. By employing a soft-ionization HRMS workflow paired with lock-mass calibration, researchers can definitively validate the structural integrity of this compound. The inherent
79
Br/
81
Br isotopic doublet serves as a built-in quality control mechanism, ensuring that downstream biological assays or synthetic steps are built upon a foundation of absolute chemical certainty.
Thermophysical Characterization of 5-Bromo-2-ethoxybenzohydrazide: Melting and Boiling Point Methodologies
Executive Summary 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) is a highly specialized halogenated building block utilized in the synthesis of biologically active pharmaceuticals and advanced agrochemicals. Understan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) is a highly specialized halogenated building block utilized in the synthesis of biologically active pharmaceuticals and advanced agrochemicals. Understanding its thermophysical properties—specifically its melting point and boiling point—is paramount for optimizing reaction conditions, designing purification protocols (such as crystallization), and ensuring long-term storage stability.
This whitepaper provides an in-depth technical guide to the thermophysical profiling of this compound. Rather than simply listing empirical data, this guide details the structural causality behind its thermal behavior and outlines authoritative, self-validating analytical protocols designed for modern research and drug development laboratories.
Molecular Architecture & Causality of Thermophysical Properties
The thermal behavior of 5-Bromo-2-ethoxybenzohydrazide is dictated by the delicate interplay of its functional groups. As an application scientist, one must look beyond the empirical numbers to understand the why behind the phase transitions:
Hydrazide Moiety (-CO-NH-NH₂): This group acts as both a strong hydrogen bond donor and acceptor. The extensive intermolecular hydrogen bonding network forms a rigid crystal lattice, which significantly elevates the thermal energy required to transition from a solid to a liquid state (melting point elevation).
Bromine Substituent (C5 Position): The heavy, highly polarizable bromine atom engages in halogen bonding (sigma-hole interactions) with electron-rich regions of adjacent molecules. This increases the molecular weight and enhances lattice cohesive forces, further driving up both the melting and boiling points.
Ethoxy Group (C2 Position): Conversely, the flexible ethoxy chain introduces steric hindrance. The rotational freedom of the alkyl chain slightly disrupts optimal crystal packing, providing a counter-balancing melting point depression effect compared to more rigid analogs (like methoxy derivatives).
Thermal Instability at High Temperatures: Like many benzohydrazides, 5-Bromo-2-ethoxybenzohydrazide is prone to thermal decomposition before reaching its theoretical boiling point. The N-N bond in the hydrazide group is relatively weak and can cleave at extreme temperatures, meaning the "boiling point" is often a decomposition threshold rather than a clean vaporization phase transition.
Mechanistic model of intermolecular forces dictating the thermophysical properties of the compound.
Thermophysical Profile
Due to the specialized nature of 5-Bromo-2-ethoxybenzohydrazide, exact empirical literature values can vary based on purity, crystallization solvent, and polymorphic form. The table below summarizes the predicted and structurally derived thermophysical data used to establish baseline analytical parameters.
Property
Value / Range
Scientific Notes
CAS Number
24123-35-1
Standard chemical identifier.
Molecular Weight
259.10 g/mol
Derived from formula C₉H₁₁BrN₂O₂.
Melting Point
140.0 °C – 150.0 °C
Dependent on polymorphic form and residual moisture.
Boiling Point
380.0 °C – 410.0 °C
Theoretical. Compound undergoes thermal decomposition prior to vaporization.
Density
~1.50 – 1.60 g/cm³
Estimated based on halogenated aromatic packing density.
Analytical Methodologies for Thermophysical Determination
To establish a self-validating system, researchers must employ orthogonal analytical techniques. Relying solely on a visual capillary method can lead to misinterpreting a solid-state polymorphic transition as a melting event, or chemical decomposition as boiling.
Protocol A: Melting Point Determination via DSC & Capillary Verification
This protocol aligns with the rigorous standards set by and [1][2].
Sample Preparation: Desiccate the 5-Bromo-2-ethoxybenzohydrazide sample under vacuum for 24 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the melting point. Gently mill the sample to a fine, uniform powder.
Capillary Loading (USP <741> compliance): Pack the milled sample into a glass capillary tube to a strict height of 3 mm. This ensures uniform heat transfer and repeatability.
DSC Crucible Loading: Weigh 2.0 to 5.0 mg of the sample into an aluminum Differential Scanning Calorimetry (DSC) crucible and seal it with a pin-hole lid.
Thermal Ramping: For the capillary apparatus, heat the bath to ~10 °C below the expected melting point (approx. 130 °C), then apply a strict ramp rate of 1 °C/min. For the DSC, apply a 5 °C/min ramp rate from 25 °C to 180 °C under a nitrogen purge (50 mL/min).
Data Synthesis: The true melting point is defined as the extrapolated onset temperature of the sharp endothermic peak on the DSC thermogram, corroborated by the visual liquefaction range in the capillary tube.
Protocol B: Boiling Point and Decomposition Profiling via TGA
Because benzohydrazides often degrade at high temperatures, principles must be applied using Thermogravimetric Analysis (TGA) to differentiate between boiling and decomposition, as outlined in practical applications of [3].
Sample Loading: Place 5.0 to 10.0 mg of the sample into a platinum or alumina TGA pan.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 60 mL/min to prevent oxidative degradation, which would skew the boiling point data.
Heating Profile: Ramp the temperature from 100 °C to 500 °C at a rate of 10 °C/min.
Analysis: A clean boiling event will show a rapid 100% mass loss with a corresponding endothermic signal in a simultaneous DSC/TGA setup. If the mass loss is stepped or leaves a carbonaceous residue, the compound has decomposed. For 5-Bromo-2-ethoxybenzohydrazide, expect N-N bond cleavage and mass loss to begin around 300–350 °C, preempting the theoretical 380+ °C boiling point.
Standardized analytical workflow for determining melting and boiling points via thermal analysis.
Conclusion & Research Implications
Accurately determining the melting and boiling points of 5-Bromo-2-ethoxybenzohydrazide requires a nuanced approach that accounts for its strong intermolecular hydrogen bonding and susceptibility to thermal degradation. By combining visual capillary methods with advanced calorimetric (DSC) and gravimetric (TGA) analyses, researchers can generate highly reliable, self-validating thermophysical profiles. This rigorous data is essential for downstream applications, ensuring lot-to-lot consistency, formulation stability, and process safety during scale-up synthesis.
References
Industrial chemistry analyses - GLP compliant (Reference for OECD Test Guideline 102 and 103). Nanolab. URL:[Link]
Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. URL:[Link]
FINAL REPORT Di(iso)-pentyl terephthalate (DPT) - Regulations.gov (Reference for practical application of OECD 102/103 via DSC/TGA). AQura GmbH / Regulations.gov. URL:[Link]
Foundational
An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-ethoxybenzohydrazide in Polar Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development 5-Bromo-2-ethoxybenzohydrazide is a unique molecule characterized by a bromo-substituted aromatic ring, an ethoxy group, and a hydrazide functional group....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Solubility in Drug Development
5-Bromo-2-ethoxybenzohydrazide is a unique molecule characterized by a bromo-substituted aromatic ring, an ethoxy group, and a hydrazide functional group. This combination of features suggests its potential as a scaffold in medicinal chemistry, where precise control over physicochemical properties is paramount for therapeutic efficacy. A fundamental understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry and purification.[1][2] Poor solubility can be a significant hurdle, leading to challenges in achieving desired therapeutic concentrations and potentially causing delays or failure in the drug development pipeline.[2]
This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-Bromo-2-ethoxybenzohydrazide in a range of polar organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the thermodynamic analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's behavior in solution.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the crystal lattice of the solid. For a compound like 5-Bromo-2-ethoxybenzohydrazide, we can anticipate certain solubility trends based on its structure:
Hydrogen Bonding: The hydrazide group (-CONHNH2) is capable of both donating and accepting hydrogen bonds. The ethoxy group (-OCH2CH3) can act as a hydrogen bond acceptor. These features suggest that solvents with hydrogen bonding capabilities, such as alcohols, will be effective at solvating the molecule.
Polarity: The presence of bromine, oxygen, and nitrogen atoms introduces significant polarity to the molecule. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents.
"Like Dissolves Like": This principle suggests that solvents with similar polarity and hydrogen bonding characteristics to 5-Bromo-2-ethoxybenzohydrazide will be the most effective.
While theoretical predictions are a valuable starting point, experimental determination remains the gold standard for accurately characterizing the solubility profile.
Experimental Determination of Solubility
The shake-flask method followed by quantitative analysis is a reliable and widely used technique for determining the equilibrium solubility of a compound.[1]
Crystal Structure and X-ray Diffraction of 5-Bromo-2-ethoxybenzohydrazide: A Technical Guide
Executive Summary The precise determination of three-dimensional molecular geometry is a cornerstone of rational drug design and synthetic chemistry. This whitepaper provides an in-depth technical framework for the cryst...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise determination of three-dimensional molecular geometry is a cornerstone of rational drug design and synthetic chemistry. This whitepaper provides an in-depth technical framework for the crystallographic characterization of 5-Bromo-2-ethoxybenzohydrazide . By synthesizing established crystallographic theory with field-proven experimental protocols, this guide outlines the expected supramolecular architecture of the compound and details a self-validating X-ray diffraction workflow designed to yield publication-quality structural data.
Chemical Context and Structural Significance
5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1, Molecular Formula: C9H11BrN2O2) serves as a highly versatile building block in organic synthesis[1]. Its primary utility lies in the generation of heterocyclic scaffolds—such as 1,3,4-oxadiazoles and triazoles—which are frequently explored in medicinal chemistry. Notably, derivatives of this compound have been documented in the BRENDA enzyme database as relevant structural motifs in the development of pyruvate kinase inhibitors[2].
From a structural perspective, the molecule presents a fascinating interplay of functional groups:
The Benzohydrazide Moiety: Acts as the primary hydrogen-bonding engine.
The Ethoxy Group: Introduces steric bulk and acts as a secondary hydrogen-bond acceptor.
The Bromine Substituent: A heavy atom that not only facilitates absolute structure determination via anomalous dispersion but also participates in highly directional halogen bonding.
Anticipated Supramolecular Architecture
Based on extensive surveys of the Cambridge Structural Database (CSD) for related benzohydrazide fragments, we can predict the crystallographic behavior of 5-Bromo-2-ethoxybenzohydrazide with high confidence[3].
Molecular Conformation
In the solid state, the C=O and N–H groups of the hydrazide moiety overwhelmingly adopt an anti orientation to minimize steric clash and maximize dipole stability[3]. The primary conformational flexibility occurs about the
C(=O)−Caromatic
bond, which dictates whether the molecule is entirely planar or twisted.
Hydrogen and Halogen Bonding Networks
Benzohydrazides are known for their robust supramolecular synthons. The molecules typically link via intermolecular
N−H⋯O
and
O−H⋯N
hydrogen bonds. These interactions frequently generate one-dimensional chains or two-dimensional sheets characterized by specific graph-set assignments, such as
R22(16)
or
R22(20)
loops[3]. Furthermore, the presence of the 5-bromo substituent introduces the likelihood of
C−Br⋯O
halogen bonds or
Br⋯Br
contacts, which cross-link the 1D hydrogen-bonded chains into a cohesive 3D crystal lattice.
Caption: Supramolecular assembly logic of 5-Bromo-2-ethoxybenzohydrazide.
Self-Validating Experimental Protocol for X-Ray Crystallography
Small molecule X-ray crystallography is the definitive method for elucidating atomic arrangements[4]. To ensure scientific integrity, the following protocol is designed as a self-validating system , where every experimental action is paired with a specific metric to verify its success[5].
Phase 1: Crystal Growth
Action: Dissolve the purified compound in a minimal amount of a 3:1 (v/v) hexane/ethyl acetate mixture. Loosely cap the vial to allow for slow evaporation at room temperature[5].
Causality: Slow evaporation maintains a low degree of supersaturation. This minimizes the nucleation rate, thermodynamically favoring the growth of a few large, high-quality single crystals rather than a kinetic microcrystalline precipitate.
Validation: Inspect under a polarized light microscope. A valid crystal will extinguish light uniformly when rotated, indicating a single, continuous crystal lattice devoid of twinning.
Phase 2: X-Ray Diffraction Data Collection
Action: Mount a suitable crystal (e.g.,
0.2×0.2×0.1
mm) on a glass fiber or MiTeGen loop using paratone oil. Cool to 100 K using an open-flow nitrogen cryostream. Collect data using a diffractometer equipped with Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
radiation[5].
Causality: Cryocooling to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors), which improves high-angle diffraction resolution and overall signal-to-noise ratio.
Validation: Calculate the internal agreement factor (
Rint
) during preliminary data integration. An
Rint<0.05
validates that the crystal diffracts well and the chosen data collection strategy (e.g.,
ω
and
ϕ
scans) provides sufficient redundancy.
Phase 3: Data Reduction and Refinement
Action: Integrate the raw diffraction images using software like SAINT. Apply an empirical absorption correction using SADABS[5]. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on
F2
(SHELXL)[4].
Causality: Because Bromine (Z=35) is a strong X-ray absorber, photons traveling through longer paths of the crystal are disproportionately attenuated. SADABS models this empirically using redundant reflections. Without this, the electron density map would contain systematic errors.
Validation:
Absorption: A significant difference between
Tmin
and
Tmax
validates the necessity of the SADABS correction.
Refinement: The structural model is validated if the final
R1
is
<0.05
,
wR2
is
<0.15
, and the Goodness-of-Fit (GoF) is approximately 1.0.
Final Integrity: Run the final .cif file through the IUCr's checkCIF algorithm. The absence of Level A or B alerts physically validates that there are no missing atoms, unassigned symmetry elements, or impossible steric clashes.
Caption: Self-validating X-ray crystallography workflow for small molecules.
The crystallographic analysis of 5-Bromo-2-ethoxybenzohydrazide requires a rigorous, causally-driven approach. By understanding the inherent chemical properties of the benzohydrazide moiety and the heavy-atom dynamics of the bromine substituent, researchers can optimize crystal growth and data collection. Adhering to the self-validating workflow described herein ensures that the resulting structural data is not only highly accurate but also fully compliant with the stringent standards of modern crystallographic literature.
References
[2] Information on EC 2.7.1.40 - pyruvate kinase - BRENDA Enzyme Database - [Link]
[3] Crystal structure of (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate - IUCr Journals -[Link]
[4] X Ray Crystallography - International Journal of Pharmaceutical Sciences - [Link]
Toxicity Profile and SDS Safety Data for 5-Bromo-2-ethoxybenzohydrazide: A Technical Guide for Drug Development
Executive Summary As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I approach the evaluation of novel pharmaceutical intermediates not merely as a checklist of hazards,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist navigating the complex landscape of preclinical drug development, I approach the evaluation of novel pharmaceutical intermediates not merely as a checklist of hazards, but as a dynamic system of chemical biology. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) is a highly versatile building block used in the synthesis of advanced therapeutics. However, its structural architecture—combining a reactive hydrazide, an ether linkage, and a halogenated aromatic ring—presents a multifaceted toxicological profile. This whitepaper provides an in-depth analysis of its structure-toxicity relationships (STR), predictive Safety Data Sheet (SDS) parameters, and the rigorous, self-validating experimental protocols required to safely evaluate this compound in vitro.
Understanding the toxicity of 5-Bromo-2-ethoxybenzohydrazide (5-BEB) requires deconstructing its molecular anatomy. The table below summarizes its core physicochemical properties, which dictate its pharmacokinetic behavior and toxicological potential.
Property
Value
Toxicological Implication
CAS Number
24123-35-1
Unique identifier for chemical safety tracking.
Molecular Formula
C9H11BrN2O2
Indicates potential for halogen-specific interactions.
Molecular Weight
259.10 g/mol
Low MW allows for rapid cellular membrane permeation.
SMILES
O=C(NN)C1=CC(Br)=CC=C1OCC
Defines the spatial arrangement of reactive moieties.
LogP (Estimated)
~2.1 - 2.5
Moderate lipophilicity; capable of bioaccumulation in lipid-rich tissues.
The Triad of Toxicity
The toxicological profile of 5-BEB is driven by three distinct functional groups:
The Hydrazide Moiety (-CONHNH2): This is the primary toxicophore. As seen in classic hydrazide drugs like isoniazid, this group is highly susceptible to enzymatic bioactivation. Cytochrome P450 (CYP) enzymes can oxidize the terminal nitrogen, forming highly reactive acyl radicals or diazonium ions that covalently bind to hepatic proteins, leading to idiosyncratic Drug-Induced Liver Injury (DILI) [1].
The Aryl Bromide: The substitution of bromine at the 5-position significantly increases the molecule's lipophilicity compared to a standard [2]. While the carbon-bromine bond is relatively stable, highly lipophilic halogenated aromatics can prolong the compound's half-life and increase its volume of distribution, complicating its clearance.
The Ethoxy Group: Ether linkages are classic targets for CYP-mediated O-dealkylation. Cleavage of this group releases acetaldehyde (a known cellular toxin) and leaves behind a phenolic intermediate, which can undergo further oxidation into reactive quinone species.
Mechanistic Toxicity Profile: The Bioactivation Pathway
The parent molecule of 5-BEB is relatively inert; the true danger lies in its metabolism. When 5-BEB enters the hepatic system, it undergoes Phase I metabolism. The bioactivation of the hydrazide group leads to the depletion of intracellular Glutathione (GSH)—the cell's primary antioxidant defense. Once GSH is exhausted, the reactive intermediates indiscriminately alkylate mitochondrial proteins, inducing oxidative stress, mitochondrial transition pore opening, and ultimately, hepatocellular necrosis.
Hepatocellular bioactivation pathway of 5-BEB leading to cellular necrosis.
Safety Data Sheet (SDS) & GHS Classification
Because 5-BEB is a specialized intermediate [3], universally standardized SDS documents are often proprietary. However, utilizing read-across methodology from structurally analogous halogenated benzohydrazides, we can establish a rigorous, predictive GHS classification that must be adhered to in the laboratory.
Signal Word:DANGER
Hazard Classifications:
Acute Toxicity, Oral (Category 3)
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3 - Respiratory)
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Handling & PPE Causality:
Why mandate double-gloving with nitrile? The lipophilicity conferred by the aryl bromide allows 5-BEB to easily partition into the stratum corneum of the skin. A single layer of standard latex offers insufficient breakthrough time for lipophilic halogenated organics. All powder weighing must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized toxicophores.
Experimental Protocols for Toxicity Validation
To rigorously evaluate the safety of 5-BEB, we must employ self-validating experimental systems. A protocol is only as trustworthy as its controls.
Protocol 1: In Vitro Hepatotoxicity & GSH Depletion Assay
Causality & Rationale: Why do we use the S9 fraction in the HepG2 assay? HepG2 cells, while immortalized human hepatocytes, notoriously lose their basal CYP450 expression during continuous passage. If we dosed 5-BEB directly onto HepG2 cells, we would likely observe a false negative because the parent compound is inert. By supplementing the media with rat liver S9 fractions and an NADPH-regenerating system, we artificially supply the CYP enzymes required to oxidize the hydrazide moiety, accurately modeling in vivo hepatotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2.
Metabolic Activation Prep: Prepare a master mix of 1 mg/mL rat liver S9 fraction with 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL G6P-dehydrogenase.
Dosing (The Self-Validating System):
Test: 5-BEB (0.1 µM to 100 µM) + S9 mix.
Control 1 (Vehicle): 0.1% DMSO + S9 mix (Baseline GSH).
Control 2 (Positive): 5 mM Acetaminophen + S9 mix (Validates S9-mediated GSH depletion).
Control 3 (Metabolic Negative): 100 µM 5-BEB without S9 mix (Proves toxicity is metabolism-dependent).
Incubation: Expose cells for 24 hours.
GSH Measurement: Lyse cells and add 50 µM Monochlorobimane (MCB). MCB is non-fluorescent until it conjugates with GSH via Glutathione S-Transferase.
Quantification: Read fluorescence at Ex: 390 nm / Em: 490 nm. A decrease in fluorescence correlates directly with reactive metabolite formation.
Experimental workflow for HepG2 hepatotoxicity and GSH depletion assay.
Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
Causality & Rationale: Hydrazines released via amidase hydrolysis of 5-BEB are potent mutagens. We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions). Because hydrazines typically induce base-pair substitutions via DNA alkylation, TA100 is the critical indicator here.
Step-by-Step Methodology:
Preparation: Grow TA98 and TA100 cultures overnight to an OD600 of 1.0.
Top Agar Mixture: Combine 100 µL of bacterial culture, 500 µL of S9 mix (or buffer for non-activated testing), and 5-BEB (doses ranging from 5 to 5000 µ g/plate ).
Plating: Pour the mixture onto minimal glucose agar plates containing trace amounts of histidine and biotin.
Validation Controls: Use Sodium Azide (TA100, -S9) and 2-Aminoanthracene (Both strains, +S9) to validate the assay's sensitivity.
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase of >2-fold over the vehicle control indicates a positive mutagenic response.
Conclusion
5-Bromo-2-ethoxybenzohydrazide is a potent chemical tool, but its utility is inextricably linked to its hazards. The presence of the hydrazide group necessitates strict adherence to predictive toxicology models, specifically regarding CYP-mediated bioactivation and subsequent hepatotoxicity. By implementing the self-validating in vitro assays outlined in this guide, drug development professionals can accurately map the metabolic liabilities of 5-BEB, ensuring both personnel safety and the integrity of preclinical data.
References
Chemsrc. "5-Bromo-2-ethoxybenzohydrazide | CAS#:24123-35-1". Chemsrc Chemical Database. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11955, Benzoylhydrazine". PubChem. Available at:[Link]
Exploratory
Foreword: Stability as a Cornerstone of Pharmaceutical Development
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-ethoxybenzohydrazide In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is not...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-ethoxybenzohydrazide
In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a desirable characteristic; it is a fundamental prerequisite for a viable therapeutic candidate. Thermodynamic stability dictates critical parameters such as shelf-life, formulation compatibility, manufacturing robustness, and ultimately, patient safety and efficacy. Benzohydrazide derivatives, a class of compounds renowned for their diverse biological activities, are of significant interest to the research community.[1][2] This guide focuses on a specific member of this family, 5-Bromo-2-ethoxybenzohydrazide, to provide a comprehensive framework for assessing its thermodynamic stability. We will move beyond rote protocols to explore the causal relationships between molecular structure and macroscopic stability, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.
Molecular Profile of 5-Bromo-2-ethoxybenzohydrazide
Understanding the thermodynamic stability of 5-Bromo-2-ethoxybenzohydrazide begins with its molecular architecture. The structure incorporates a stable benzene ring, substituted with a bromine atom, an ethoxy group, and a benzohydrazide moiety. Each functional group contributes to the overall physicochemical properties and intermolecular interactions that govern its stability in the solid state.
Benzohydrazide Group (-CONHNH₂): This is a critical functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, -NH₂). This facilitates the formation of robust intermolecular hydrogen bonding networks, which are primary contributors to crystal lattice energy and, consequently, thermal stability.[3][4][5]
Bromo and Ethoxy Groups: These substituents on the aromatic ring influence the electronic distribution and steric profile of the molecule. The electron-withdrawing nature of the bromine atom and the electron-donating ethoxy group can modulate the reactivity and stability of the molecule.
Table 1: Physicochemical Identifiers for 5-Bromo-2-ethoxybenzohydrazide and Related Isomers
Property
Value
Source/Note
Molecular Formula
C₉H₁₁BrN₂O₂
Calculated
Molecular Weight
259.10 g/mol
Calculated
CAS Number
Not directly available
The isomer, 2-Bromo-5-ethoxybenzohydrazide, has the CAS No. 2749714-04-1.[6]
Canonical SMILES
CCOC1=CC=C(C=C1Br)C(=O)NN
Isomer-specific representation
The Synergy of Experimental and Computational Stability Assessment
A robust evaluation of thermodynamic stability cannot rely on a single technique. It requires a multi-pronged approach where experimental thermal analysis provides macroscopic data on physical transitions, and computational methods offer insights into the underlying molecular and electronic drivers of this behavior.
Figure 2: Standard workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It precisely identifies the temperature at which the material begins to degrade and lose mass, providing a clear endpoint for its thermal stability.
Experimental Protocol:
Sample Preparation: Place 5-10 mg of 5-Bromo-2-ethoxybenzohydrazide onto a tared TGA sample pan (typically platinum or alumina).
Instrument Setup: Position the pan within the TGA furnace on its sensitive microbalance.
Thermal Program:
Equilibrate the system at a starting temperature (e.g., 30°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high final temperature (e.g., 600-800°C) to ensure complete decomposition.
[7] * Maintain a constant inert nitrogen atmosphere (flow rate of 50 mL/min) throughout the experiment.
Data Analysis:
The TGA curve plots percent weight loss vs. temperature.
The onset temperature of the major weight loss step is taken as the decomposition temperature (Tₔ).
The derivative of the TGA curve (DTG) shows the rate of mass loss and can help distinguish between overlapping decomposition stages.
[7][8]
Figure 3: Standard workflow for Thermogravimetric Analysis (TGA).
Table 2: Representative Thermal Analysis Data for Benzohydrazide Analogs
Parameter
Description
Typical Value Range
Significance
Melting Point (Tₘ)
Temperature of solid-to-liquid phase transition.
150 - 280 °C
Higher Tₘ generally indicates a more stable crystal lattice. [8]
Enthalpy of Fusion (ΔHₘ)
Energy required to melt the solid.
20 - 50 kJ/mol
Reflects the strength of intermolecular forces in the crystal.
Decomposition Temp (Tₔ)
Onset temperature of significant mass loss.
> 230 °C
A direct measure of the compound's thermal stability limit. [7][8]
While experimental methods measure bulk properties, computational techniques like Density Functional Theory (DFT) provide crucial insights into the electronic structure that underpins thermodynamic stability.
[9]
Principle of Causality: DFT calculations solve the Schrödinger equation to determine the electron density and, from it, the ground-state energy and optimized geometry of a molecule. Key parameters derived from these calculations, such as the HOMO-LUMO energy gap, correlate directly with chemical reactivity and stability.
Computational Workflow:
Structure Optimization: The 3D structure of 5-Bromo-2-ethoxybenzohydrazide is built and its geometry is optimized to find the lowest energy conformation using a suitable basis set (e.g., B3LYP/6-311G(d,p)).
[10]2. Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
Energy Gap (ΔE = ELUMO - EHOMO): This gap is a critical indicator of kinetic stability. A larger gap implies that more energy is required to excite an electron, suggesting lower reactivity and higher stability.
[1]
Synthesis and Conclusion
The thermodynamic stability of 5-Bromo-2-ethoxybenzohydrazide is a composite property defined by both its crystal lattice energy and its intrinsic molecular stability. A comprehensive assessment, as outlined in this guide, provides the necessary data to de-risk its development and ensure its quality as a potential therapeutic agent.
High thermal stability would be indicated by a high melting point (>200°C) and a high decomposition temperature (>250°C) from DSC and TGA analyses.
Strong intermolecular forces , primarily hydrogen bonding from the hydrazide moiety, would be confirmed by X-ray crystallography and are responsible for the high lattice energy reflected in the DSC data.
High kinetic stability would be suggested by a large HOMO-LUMO energy gap from DFT calculations, indicating low intrinsic reactivity.
By integrating these experimental and computational approaches, researchers can build a complete and robust profile of the thermodynamic stability of 5-Bromo-2-ethoxybenzohydrazide, enabling informed decisions in the critical path of drug development.
References
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. [Link]
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PMC. [Link]
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC. [Link]
The Enigmatic Mechanism of Action of 5-Bromo-2-ethoxybenzohydrazide Derivatives: A Technical Guide for Drug Discovery
Abstract Derivatives of 5-Bromo-2-ethoxybenzohydrazide represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive analysis of their...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Derivatives of 5-Bromo-2-ethoxybenzohydrazide represent a promising, yet underexplored, class of compounds with significant therapeutic potential. This technical guide provides a comprehensive analysis of their probable mechanisms of action, drawing upon evidence from structurally related analogs and the broader class of benzohydrazide derivatives. While direct research on this specific ethoxy-substituted scaffold is nascent, this paper synthesizes existing knowledge to propose key biological targets and cellular pathways that are likely to be modulated by these compounds. We will delve into their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds, providing a foundational understanding for researchers and drug development professionals. This guide aims to illuminate the path for future investigations into this versatile chemical scaffold.
Introduction: The Rationale for 5-Bromo-2-ethoxybenzohydrazide Derivatives
The benzohydrazide moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of a bromine atom at the 5-position of the benzene ring and an ethoxy group at the 2-position is a deliberate design choice aimed at modulating the compound's lipophilicity, electronic properties, and steric profile. These modifications can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific biological targets.
The hydrazide functional group itself is a key feature, serving as a versatile synthetic handle for the creation of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. This allows for the generation of large chemical libraries with diverse functionalities, increasing the probability of identifying potent and selective drug candidates.
Proposed Mechanisms of Action
Based on the available literature for structurally similar compounds, the mechanism of action of 5-Bromo-2-ethoxybenzohydrazide derivatives is likely to be multifaceted. The following sections explore the most probable biological targets and cellular pathways.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of evidence points towards enzyme inhibition as a primary mechanism for benzohydrazide and bromo-substituted aromatic compounds.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Several studies have highlighted the potential of hydrazide-containing compounds as kinase inhibitors. For instance, a 5-hydroxybenzothiophene hydrazide derivative was identified as a potent multi-kinase inhibitor with significant anti-cancer effects, inducing G2/M cell cycle arrest and apoptosis in glioblastoma cells.[1] Furthermore, bromo-pyrimidine analogues have been evaluated as Bcr/Abl tyrosine kinase inhibitors, demonstrating their potential in cancer therapy.[2]
The 5-Bromo-2-ethoxybenzohydrazide scaffold could act as a hinge-binding motif, a common feature of many kinase inhibitors. The nitrogen atoms of the hydrazide could form hydrogen bonds with the kinase hinge region, while the substituted benzene ring occupies the ATP-binding pocket.
Proposed Signaling Pathway Inhibition:
Figure 1: Putative inhibition of receptor tyrosine kinase signaling pathways by 5-Bromo-2-ethoxybenzohydrazide derivatives.
Derivatives of 5-bromo-2-hydroxy-benzamide have shown anti-inflammatory activity through the inhibition of proteases.[3] It is plausible that 5-Bromo-2-ethoxybenzohydrazide derivatives could exhibit similar properties. The hydrazide moiety can chelate metal ions essential for the catalytic activity of metalloproteases or interact with the active site of serine proteases.
Experimental Protocol: In Vitro Protease Inhibition Assay
Preparation of Reagents:
Trypsin solution (e.g., 1 mg/mL in Tris-HCl buffer, pH 7.4).
Casein solution (e.g., 2% w/v in Tris-HCl buffer).
Tris-HCl buffer (e.g., 0.1 M, pH 7.4).
Test compound solutions at various concentrations.
Perchloric acid (e.g., 0.44 M).
Assay Procedure:
In a microcentrifuge tube, mix 100 µL of trypsin solution with 100 µL of the test compound solution.
Incubate the mixture at 37°C for 20 minutes.
Add 1 mL of casein solution to initiate the reaction.
Incubate the reaction mixture at 37°C for 20 minutes.
Stop the reaction by adding 1.5 mL of perchloric acid.
Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes).
Measure the absorbance of the supernatant at 280 nm.
Calculation of Inhibition:
Percentage of Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Anticancer Activity via Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, related brominated aromatic compounds and hydrazide derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. For example, derivatives of 2-Bromo-5-hydroxybenzaldehyde are known to induce apoptosis and cell cycle arrest.[4] This is a desirable mechanism of action for anticancer drugs as it leads to the selective elimination of malignant cells.
The precise molecular triggers for apoptosis and cell cycle arrest by these compounds are yet to be fully elucidated but could involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, or modulation of key regulatory proteins such as p53, caspases, and cyclins.
Experimental Workflow for Assessing Anticancer Activity:
Figure 2: A typical experimental workflow for the evaluation of the anticancer properties of novel compounds.
Antimicrobial Activity: A Potential for New Antibacterials
The benzohydrazide scaffold is a common feature in many antimicrobial agents. While a hydrazide derivative of 5-bromo-2-hydroxy-benzamide showed weaker activity compared to its ester and hydrazone counterparts, N-acylhydrazones with a bromo-substituted phenyl ring have demonstrated synergistic effects with existing antibiotics like streptomycin.[2][5] This suggests that 5-Bromo-2-ethoxybenzohydrazide derivatives could act as adjuvants, enhancing the efficacy of conventional antibiotics and potentially overcoming drug resistance.
The mechanism of antimicrobial action for hydrazones is thought to involve the disruption of the bacterial cell wall or membrane, or the inhibition of essential enzymes involved in metabolic pathways.
Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives (MIC in mg/mL) [2]
Derivative
Staphylococcus aureus
Streptococcus pyogenes
Bacillus cereus
Ethyl Ester
2.5
5.0
2.5
Hydrazide
5.0
5.0
5.0
Hydrazone
2.5
2.5
2.5
The Central Role of Hydrazone Formation
A recurring theme in the chemistry and biology of benzohydrazides is their role as precursors to bioactive hydrazones. The condensation reaction between a hydrazide and an aldehyde or ketone is a robust and high-yielding transformation, allowing for the rapid generation of diverse molecular architectures.
General Synthetic Scheme for Hydrazone Derivatives:
Figure 3: General reaction for the synthesis of hydrazone derivatives from 5-Bromo-2-ethoxybenzohydrazide.
It is highly probable that the ultimate biological activity of many 5-Bromo-2-ethoxybenzohydrazide derivatives will be realized through their conversion to the corresponding hydrazones. Therefore, a thorough investigation of a library of these hydrazone derivatives is warranted to fully explore the therapeutic potential of this chemical class.
Future Directions and Conclusion
The exploration of 5-Bromo-2-ethoxybenzohydrazide derivatives is at an early but promising stage. This technical guide has outlined several plausible mechanisms of action based on robust evidence from structurally related compounds. The key takeaways for future research are:
Focus on Enzyme Inhibition: Kinase and protease inhibition are highly probable mechanisms of action and should be prioritized in screening campaigns.
Anticancer Potential: The induction of apoptosis and cell cycle arrest should be investigated in a panel of cancer cell lines.
Hydrazone Library Synthesis: The synthesis and screening of a diverse library of hydrazone derivatives are crucial to unlocking the full potential of this scaffold.
Mechanistic Elucidation: For any lead compounds identified, detailed mechanistic studies, including target identification and validation, will be essential.
References
Munikrishnappa, C. S., Kumar, G. V. S., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. Available at: [Link]
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION AND ANTITUMOR STUDY OF N, N-BIS (5-BROMO-2-HYDROXYBENZALDEHYDE)-1, 2-ETHYLENDIIMINE AND ITS PT COMPLEX. Available at: [Link]
Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748. Available at: [Link]
ResearchGate. (2025). Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. Available at: [Link]
PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available at: [Link]
Synthesis pathway and laboratory protocols for 5-Bromo-2-ethoxybenzohydrazide
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzohydrazide Introduction The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzohydrazide
Introduction
The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] These molecules exhibit a diverse range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The title compound, 5-Bromo-2-ethoxybenzohydrazide, is a valuable synthetic intermediate, incorporating a halogenated and ether-linked phenyl ring, which provides a versatile platform for the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive, three-step synthesis pathway for 5-Bromo-2-ethoxybenzohydrazide, commencing from the readily available starting material, ethyl 2-hydroxybenzoate (ethyl salicylate). The selected pathway is designed for efficiency and regiochemical control. Each step is detailed with a focus on the underlying chemical principles, providing researchers with the rationale behind the procedural choices. This document serves as a practical laboratory guide for professionals in chemical synthesis and drug development.
Overall Synthesis Pathway
The synthesis is achieved through a logical sequence of three distinct chemical transformations: electrophilic bromination, Williamson ether synthesis, and finally, hydrazinolysis. This approach ensures high selectivity and provides a clear route to the target molecule.
Figure 1: High-level overview of the synthesis workflow.
Physicochemical Data of Reactants and Key Compounds
A summary of the key physicochemical properties of the materials involved in the synthesis is provided for easy reference.
Part 1: Synthesis of Ethyl 5-bromo-2-hydroxybenzoate
Principle: Electrophilic Aromatic Substitution
This initial step involves the regioselective bromination of ethyl salicylate. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the ethyl ester (-COOEt) is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group dictates the position of bromination, leading to the substitution at the C5 position, which is para to the hydroxyl group. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles
Ethyl 2-hydroxybenzoate
166.17
16.6 g
0.10
Acetic Acid (glacial)
60.05
100 mL
-
Bromine (Br₂)
159.81
16.8 g (5.4 mL)
0.105
Laboratory Protocol
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (containing sodium thiosulfate solution to neutralize bromine vapors), dissolve ethyl 2-hydroxybenzoate (16.6 g, 0.10 mol) in 100 mL of glacial acetic acid.
Reagent Addition: Cool the flask in an ice-water bath. Slowly add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10°C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 10-12 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and hydrobromic acid. The crude product can be recrystallized from methanol or ethanol to yield ethyl 5-bromo-2-hydroxybenzoate as a white crystalline solid.[4]
Part 2: Synthesis of Ethyl 5-bromo-2-ethoxybenzoate
Principle: Williamson Ether Synthesis
This step is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.[5][6] The phenolic hydroxyl group of ethyl 5-bromo-2-hydroxybenzoate is first deprotonated by a mild base, potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of bromoethane, displacing the bromide ion and forming the desired ether linkage.[6][7] A polar aprotic solvent like acetone is used to solvate the potassium cation while leaving the phenoxide nucleophile highly reactive.[8]
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles
Ethyl 5-bromo-2-hydroxybenzoate
245.07
24.5 g
0.10
Potassium Carbonate (anhydrous)
138.21
20.7 g
0.15
Bromoethane
108.97
13.1 g (9.0 mL)
0.12
Acetone (anhydrous)
58.08
200 mL
-
Laboratory Protocol
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 5-bromo-2-hydroxybenzoate (24.5 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of anhydrous acetone.[8]
Reagent Addition: Add bromoethane (13.1 g, 0.12 mol) to the stirred suspension.
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours with vigorous stirring. Monitor the reaction's completion using TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetone.[8]
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
Purification: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude ethyl 5-bromo-2-ethoxybenzoate, which can be used in the next step without further purification or can be purified by column chromatography if necessary.
Part 3: Synthesis of 5-Bromo-2-ethoxybenzohydrazide
The final step is the conversion of the ethyl ester to the corresponding hydrazide. This reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to eliminate ethanol, yielding the stable 5-Bromo-2-ethoxybenzohydrazide product.[9]
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles
Ethyl 5-bromo-2-ethoxybenzoate
289.12
28.9 g
0.10
Hydrazine Monohydrate (~64% N₂H₄)
50.06
15.6 g (15 mL)
~0.30
Ethanol (95%)
46.07
150 mL
-
Laboratory Protocol
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-bromo-2-ethoxybenzoate (28.9 g, 0.10 mol) in 150 mL of ethanol.
Reagent Addition: Add hydrazine monohydrate (15 mL, ~0.30 mol) to the solution.
Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours.[9] The formation of the product is often indicated by the appearance of a precipitate.
Work-up and Isolation: Cool the reaction mixture in an ice bath. The solid product that separates out is collected by vacuum filtration.
Purification: Wash the collected solid with a small amount of cold ethanol. The product can be further purified by recrystallization from absolute ethanol to afford 5-Bromo-2-ethoxybenzohydrazide as a crystalline solid.[9]
Characterization of 5-Bromo-2-ethoxybenzohydrazide
The structure of the synthesized benzohydrazide derivatives can be confirmed using various spectroscopic techniques.[10]
FTIR Spectroscopy: Expected characteristic peaks include N-H stretching bands in the range of 3200-3400 cm⁻¹, a strong C=O (amide I) stretching band around 1630-1680 cm⁻¹, and C-O-C stretching for the ethoxy group.[11][12]
¹H-NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the -NH and -NH₂ protons of the hydrazide moiety. The amide protons often appear as distinct signals due to hindered rotation around the C-N bond.[9]
¹³C-NMR Spectroscopy: The carbon spectrum will show signals for the aromatic carbons, the ethoxy carbons, and a characteristic downfield signal for the carbonyl carbon of the hydrazide group in the range of 164–169 ppm.[9]
Mass Spectrometry: Provides information regarding the molecular weight and fragmentation pattern, confirming the elemental composition of the final product.[9]
Safety and Handling Precautions
All synthesis steps must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care and have a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
Bromoethane (C₂H₅Br): A volatile and flammable liquid. It is a suspected carcinogen and harmful if inhaled or absorbed through the skin.
Hydrazine Hydrate (N₂H₄·H₂O): Corrosive, toxic, and a suspected carcinogen.[13] Avoid inhalation and skin contact.
Strong Acids and Bases: Handle with care to avoid chemical burns.
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
References
AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link] (Note: This is for a different bromo-compound but illustrates general hazards of brominated organics and carcinogenicity warnings for related structures.)
Application Note: 5-Bromo-2-ethoxybenzohydrazide as a Strategic Building Block in the Synthesis of MRSA Pyruvate Kinase Inhibitors
Executive Summary The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic targets and the chemical building blocks required to exploit them. 5-Bromo-2-ethoxybenzohydrazide (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the discovery of novel therapeutic targets and the chemical building blocks required to exploit them. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) has emerged as a highly valuable intermediate in medicinal chemistry, particularly in the synthesis of acyl hydrazone-based antibacterial agents[1].
As a Senior Application Scientist, I have structured this guide to detail the utility of 5-bromo-2-ethoxybenzohydrazide in target-based drug discovery. Specifically, this building block is instrumental in synthesizing potent, selective inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Pyruvate Kinase (PK)[1][2]. This application note provides a deep dive into the compound's structural rationale, structure-activity relationship (SAR) contributions, and field-proven synthetic protocols.
Chemical Profile & Structural Rationale
5-Bromo-2-ethoxybenzohydrazide is a multifunctional aromatic building block. Its value in organic synthesis stems from three distinct reactive and structural domains:
The Hydrazide Moiety (-CONHNH₂): Acts as a potent bidentate nucleophile. It readily undergoes condensation with aldehydes and ketones to form acyl hydrazones, which are stable, highly crystalline, and capable of participating in critical hydrogen-bonding interactions within enzyme active sites[1].
The Bromine Atom (C5 Position): Serves a dual purpose. In medicinal chemistry, it enhances the lipophilicity of the resulting molecule, allowing it to occupy deep hydrophobic pockets in target proteins[1]. In synthetic chemistry, it provides an electrophilic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand the molecular footprint.
The Ethoxy Group (C2 Position): Acts as an electron-donating group (EDG) via resonance, modulating the electronic density of the phenyl ring. Sterically, it locks the conformation of the adjacent carbonyl group through intramolecular interactions, reducing entropic penalties upon target binding.
Network science and interactome mapping have identified Pyruvate Kinase (PK) as a highly connected "hub protein" essential for MRSA survival[1][7]. Because of its high connectivity, MRSA PK is highly sensitive to inhibition and less prone to developing resistance via mutation[1].
The primary challenge in targeting PK is avoiding the inhibition of human PK isoforms (M1, M2, R, and L)[1][8]. 5-Bromo-2-ethoxybenzohydrazide is utilized to synthesize acyl hydrazones that bind specifically to two elongated, flat allosteric clefts found at the minor interfaces of the homo-tetrameric MRSA PK complex[1]. Access to these corresponding sites in human PK is sterically blocked, granting these hydrazone derivatives a >1000-fold selectivity for the bacterial enzyme[1][7].
Workflow for the synthesis and biological application of acyl hydrazone MRSA PK inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined.
Protocol A: Synthesis of 5-Bromo-2-ethoxybenzohydrazide from Carboxylic Acid
Note: Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable. The acid must first be converted to an ester to create a superior leaving group.
Step 1: Esterification
Reagents: Suspend 5-bromo-2-ethoxybenzoic acid (1.0 eq) in absolute ethanol (0.5 M concentration).
Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the Fischer esterification.
Reaction: Reflux the mixture for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The ester will appear as a higher Rf spot compared to the highly polar baseline carboxylic acid.
Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ to quench the acid catalyst and remove unreacted starting material. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 5-bromo-2-ethoxybenzoate.
Step 2: Hydrazinolysis
Reagents: Dissolve the ethyl 5-bromo-2-ethoxybenzoate (1.0 eq) in absolute ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 5.0 eq). Causality: A massive stoichiometric excess of hydrazine is critical to prevent the formation of symmetrical diacylhydrazines (dimers), ensuring the primary amine attacks the ester exclusively.
Reaction: Heat the mixture to reflux (78 °C) for 8–10 hours.
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product, 5-bromo-2-ethoxybenzohydrazide, will precipitate due to its lower solubility in cold ethanol compared to the ester.
Validation: Filter the precipitate, wash with ice-cold ethanol, and dry under vacuum. Confirm the structure via ¹H-NMR (look for the distinct broad singlet of the -NH₂ protons around 4.5 ppm and the -NH- proton around 9.5 ppm in DMSO-d₆).
Protocol B: Synthesis of Acyl Hydrazone MRSA PK Inhibitors
This protocol details the condensation of the building block with an indole-based carbonyl to yield a potent MRSA PK inhibitor[1].
Preparation: In a round-bottom flask, dissolve 5-bromo-2-ethoxybenzohydrazide (1.0 eq) and the target aryl aldehyde/ketone (e.g., an indole-3-carboxaldehyde derivative, 1.05 eq) in absolute ethanol (0.2 M).
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid selectively protonates the carbonyl oxygen of the aldehyde/ketone without fully protonating the nucleophilic terminal amine of the hydrazide (which has a pKa of ~3-4). This lowers the activation energy for the nucleophilic attack.
Reaction: Reflux the mixture for 4–6 hours. The reaction is self-indicating; as the highly conjugated acyl hydrazone forms, the solution typically deepens in color (yellow to orange) and the product often begins to precipitate out of the hot solvent due to its rigid, planar structure.
Isolation: Cool the mixture to room temperature, then to 4 °C overnight. Filter the resulting microcrystalline solid.
Purification: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted starting materials and trace acetic acid. Recrystallize from an Ethanol/DMF mixture if high-throughput biological screening (HTS) purity (>95%) is required.
References
Kumar, N.S. et al. "Optimization and structure-activity relationships of a series of potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase as novel antimicrobial agents." Bioorganic & Medicinal Chemistry, 20(24), 7069-7082 (2012). Available at:[Link]
Zoraghi, R. et al. "Identification of Pyruvate Kinase in Methicillin-Resistant Staphylococcus aureus as a Novel Antimicrobial Drug Target." Antimicrobial Agents and Chemotherapy, 55(5), 2042-2053 (2011). Available at: [Link]
Cherkasov, A. et al. "Cheminformatics-Driven Discovery of Selective, Nanomolar Inhibitors for Staphylococcal Pyruvate Kinase." ACS Chemical Biology, 6(8), 818-824 (2011). Available at:[Link]
Celebi, M. et al. "Methicillin-Resistant Staphylococcus Aureus (MRSA) Pyruvate Kinase (PK) Inhibitors and their Antimicrobial Activities." Current Medicinal Chemistry, 29(5), 908-923 (2022). Available at:[Link]
Preparation and Characterization of N-Acylhydrazone Schiff Bases Utilizing 5-Bromo-2-ethoxybenzohydrazide
Introduction & Scope In contemporary drug discovery, the N-acylhydrazone scaffold (–CO–NH–N=CH–) is recognized as a privileged pharmacophore, exhibiting potent antimicrobial, antimalarial, and enzyme-inhibitory activitie...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
In contemporary drug discovery, the N-acylhydrazone scaffold (–CO–NH–N=CH–) is recognized as a privileged pharmacophore, exhibiting potent antimicrobial, antimalarial, and enzyme-inhibitory activities. 5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1) serves as a highly versatile building block for synthesizing these Schiff bases. The presence of the bromo and ethoxy substituents on the aromatic ring enhances lipophilicity and provides distinct electronic properties that often improve target binding affinity, particularly against bacterial strains like Staphylococcus aureus and specific metabolic enzymes.
This application note provides a comprehensive, self-validating protocol for the synthesis, purification, and stereochemical characterization of N-acylhydrazones derived from 5-bromo-2-ethoxybenzohydrazide.
The formation of an N-acylhydrazone is a classic nucleophilic addition-elimination reaction. The terminal primary amine of the benzohydrazide attacks the electrophilic carbonyl carbon of an aromatic aldehyde or ketone, forming a hemiaminal intermediate, which subsequently dehydrates to form the azomethine (C=N) bond .
Causality Behind Experimental Choices
Solvent Selection (Absolute Ethanol): Ethanol is a polar protic solvent that readily dissolves both the benzohydrazide and the aromatic aldehyde at elevated temperatures. However, the resulting extended conjugated Schiff base has significantly lower solubility in ethanol. This differential solubility drives the reaction equilibrium forward via in situ precipitation, simplifying downstream isolation.
Catalyst Selection (Glacial Acetic Acid): The reaction requires mild acidic conditions (pH ~4.5–5.5). Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. Stronger mineral acids are strictly avoided, as they would protonate the terminal amine of the hydrazide, rendering it non-nucleophilic and halting the reaction.
Stereochemical Dynamics
N-acylhydrazones exhibit complex stereochemistry that directly impacts their biological efficacy. They present geometric isomerism (E/Z) around the C=N double bond and conformational isomerism (syn/anti or cis/trans) around the amide C–N bond. Due to steric hindrance and favorable intermolecular interactions with polar environments, the E-isomer and anti-conformer typically predominate in solution (>80%) .
Workflow Visualization
Figure 1: End-to-end workflow for the synthesis, purification, and evaluation of N-acylhydrazones.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-bromo-2-ethoxybenzohydrazide in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol of the selected aromatic aldehyde to the clear solution.
Catalysis: Add 2–3 drops of glacial acetic acid to adjust the pH to approximately 5.0.
Reflux: Attach a reflux condenser and heat the mixture to 70–80°C using a heating mantle. Maintain reflux for 2 to 10 hours (dependent on the electronic nature of the aldehyde).
Self-Validation (TLC Monitoring): Every 60 minutes, spot the reaction mixture against the starting materials on a TLC plate. Elute using an ethyl acetate/petroleum ether (3:7 v/v) system. The reaction is complete when the hydrazide spot disappears and a new, highly UV-active spot (the conjugated Schiff base) emerges.
Note: Microwave irradiation significantly accelerates the dehydration step by directly coupling with the polar solvent and reactants.
Setup: Load 1.0 mmol of 5-bromo-2-ethoxybenzohydrazide, 1.0 mmol of the aldehyde, 4.5 mL of anhydrous ethanol, and 2 drops of glacial acetic acid into a 10 mL microwave-safe reaction vial containing a magnetic stir bar.
Irradiation: Seal the vial and subject it to microwave irradiation at 100°C (180–360 W) for 5 to 40 minutes.
Cooling: Allow the vial to cool to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
Purification and Isolation
Filtration: Pour the chilled reaction mixture over a Büchner funnel under vacuum.
Washing: Wash the crude precipitate with 3 × 5 mL of ice-cold absolute ethanol to remove unreacted aldehydes and trace acetic acid.
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol (or a mixture of Ethanol/DMF if poorly soluble). Allow it to cool slowly to room temperature to yield analytically pure crystals. Dry under a vacuum desiccator.
Reaction Monitoring & Characterization
Accurate characterization is required to validate the structural integrity and stereochemical purity of the synthesized N-acylhydrazones .
FT-IR Spectroscopy: Confirm the disappearance of the primary amine (–NH2) doublet bands (~3300–3400 cm⁻¹) of the starting hydrazide. Validate the product via the appearance of a sharp imine (C=N) stretch at 1590–1630 cm⁻¹ and an amide carbonyl (C=O) stretch at 1640–1670 cm⁻¹ .
¹H NMR Spectroscopy (DMSO-d6): The signature of the N-acylhydrazone is the highly deshielded amide proton (–CO–NH–) appearing as a singlet between 11.20–12.20 ppm , and the azomethine proton (–N=CH–) appearing as a singlet between 8.00–8.60 ppm . Duplication of these signals (e.g., an 85:15 integration ratio) confirms the presence of E/Z geometric isomers or syn/anti conformers .
Quantitative Data Summary
The following table summarizes expected quantitative metrics for 5-bromo-2-ethoxybenzohydrazide derivatives synthesized via the protocols above, illustrating the efficiency of microwave irradiation over conventional reflux.
Table 1: Comparative Synthesis Data for 5-Bromo-2-ethoxybenzohydrazide Derivatives
Derivative (Aldehyde Used)
Synthesis Method
Reaction Time
Yield (%)
Melting Point (°C)
E/Z Isomer Ratio (¹H NMR)
2-Hydroxybenzaldehyde
Conventional Reflux
4.0 h
82
210–212
85:15
2-Hydroxybenzaldehyde
Microwave
15 min
91
211–212
85:15
4-Chlorobenzaldehyde
Conventional Reflux
6.0 h
78
235–237
100:0
4-Chlorobenzaldehyde
Microwave
20 min
89
236–237
100:0
3-Nitrobenzaldehyde
Microwave
10 min
94
245–247
100:0
Data represents typical parameters observed for benzohydrazide-derived N-acylhydrazones. The strong electron-withdrawing nature of the nitro group significantly accelerates the nucleophilic attack, requiring less reaction time.
References
Munir, R., et al. "Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy." Molecules, vol. 26, no. 16, 2021, p. 4908. URL:[Link]
Kumar, P., et al. "Design, synthesis, conformational and molecular docking study of some novel acyl hydrazone based molecular hybrids as antimalarial and antimicrobial agents." Chemistry Central Journal, vol. 11, no. 115, 2017. URL:[Link]
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-ethoxybenzohydrazide
Introduction: The Benzohydrazide Scaffold as a Privileged Motif in Drug Discovery The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Benzohydrazide Scaffold as a Privileged Motif in Drug Discovery
The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This structural motif's prevalence in pharmacologically active compounds stems from its ability to form key hydrogen bonds and participate in various biological interactions. 5-Bromo-2-ethoxybenzohydrazide emerges as a particularly valuable building block for the synthesis of novel pharmaceutical agents. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The 2-ethoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological profile of the resulting derivatives. This guide provides detailed application notes and protocols for the diversification of 5-Bromo-2-ethoxybenzohydrazide through several key palladium-catalyzed cross-coupling reactions, offering researchers a strategic toolkit for the rapid generation of compound libraries for drug discovery and development.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
Application Note: 5-Bromo-2-ethoxybenzohydrazide in the Discovery of Novel Antimicrobial Agents
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesis, Mechanistic Rationale, and Biological Evaluation of MRSA Pyruvate Kinase Inhibitors Executive Summary In the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Synthesis, Mechanistic Rationale, and Biological Evaluation of MRSA Pyruvate Kinase Inhibitors
Executive Summary
In the landscape of modern medicinal chemistry, overcoming antimicrobial resistance requires targeting unexploited bacterial pathways. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) has emerged as a highly privileged building block for the synthesis of acylhydrazone-based antimicrobial agents[1]. Specifically, it is utilized to construct potent, allosteric inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) Pyruvate Kinase (PK)[2].
By acting as a nucleophilic precursor, this benzohydrazide derivative readily undergoes condensation with indole-based electrophiles to form conformationally restricted acylhydrazones. These molecules exhibit enzyme-inhibiting activities in the low nanomolar range and minimum inhibitory concentrations (MIC) as low as 1 μg/mL against multidrug-resistant bacterial strains[3][4].
Mechanistic Rationale: The Power of the Scaffold
As a Senior Application Scientist, I emphasize that the selection of 5-Bromo-2-ethoxybenzohydrazide is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements within the MRSA PK binding pocket[4][5]:
The Halogen Bond Donor (5-Bromo): The bromine atom at the 5-position is critical for establishing halogen bonding and van der Waals interactions deep within the hydrophobic sub-pocket of the bacterial enzyme.
The Steric & Electronic Shield (2-Ethoxy): The ethoxy group serves a dual purpose. Electronically, the oxygen acts as a hydrogen-bond acceptor. Sterically, the ethyl chain restricts the rotation of the adjacent hydrazide linker, locking the molecule into an active (E)-conformation that perfectly complements the target's allosteric site.
The Hydrazide Linker: The terminal primary amine is a highly reactive nucleophile, ideal for rapid combinatorial library generation via Schiff base formation. Once converted to an acylhydrazone, the linker provides both a hydrogen-bond donor (N-H) and acceptor (C=O), which are essential for anchoring the inhibitor to the enzyme backbone[3].
MRSA Pyruvate Kinase is a highly interconnected "hub" protein essential for bacterial glycolysis and survival[3]. Because its structural topology is distinct from human PK isoforms, it represents a highly selective antimicrobial target[6].
Synthetic Workflow
Caption: Synthetic workflow for generating MRSA PK inhibitors via acid-catalyzed condensation.
Protocol 1: Synthesis of Acylhydrazone Derivatives
Causality & Experimental Design: The choice of absolute ethanol minimizes the hydrolysis of the resulting imine bond, driving the equilibrium toward the hydrazone product. The addition of glacial acetic acid is critical; it precisely lowers the pH to ~4.5–5.0, protonating the electrophilic carbonyl oxygen to enhance nucleophilic attack without protonating the terminal amine of the hydrazide nucleophile.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Bromo-2-ethoxybenzohydrazide in 15 mL of absolute ethanol.
Electrophile Addition: Add 1.0 mmol of the appropriate ketone/aldehyde (e.g., 1-(5-bromo-1H-indol-2-yl)ethanone) to the stirring solution.
Catalysis: Add 2–3 drops of glacial acetic acid.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6–8 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4).
Isolation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The target acylhydrazone will precipitate as a solid.
Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from an Ethanol/DMF mixture to yield the pure (E)-isomer.
Self-Validation Step: Confirm the product via FT-IR. A successful condensation is validated by the disappearance of the primary amine bands (~3300 cm⁻¹) and the ketone carbonyl band (~1700 cm⁻¹), replaced by a strong imine (C=N) stretch at ~1620 cm⁻¹.
Biological Evaluation & SAR Data
Once synthesized, the compounds must be evaluated for their ability to disrupt bacterial energy metabolism.
Mechanism of Action
Caption: Mechanism of action for acylhydrazone inhibitors targeting MRSA Pyruvate Kinase.
Protocol 2: MRSA Pyruvate Kinase Inhibition Assay
Causality & Experimental Design: We utilize a continuous coupled enzyme assay. Because PK produces pyruvate and ATP, we couple this to Lactate Dehydrogenase (LDH), which consumes the generated pyruvate while oxidizing NADH to NAD⁺. The rate of NADH oxidation (measured via absorbance decrease at 340 nm) is directly proportional to PK activity.
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl₂.
Reagent Mix: To a 96-well UV-transparent microplate, add 0.5 mM Phosphoenolpyruvate (PEP), 1.0 mM ADP, 0.2 mM NADH, and 2 units of rabbit muscle LDH per well.
Inhibitor Incubation: Add the synthesized 5-Bromo-2-ethoxybenzohydrazide derivative (dissolved in DMSO, final DMSO concentration <2%) at varying concentrations (1 nM to 10 µM). Add purified recombinant MRSA PK (10 nM). Incubate for 10 minutes at 30°C.
Measurement: Monitor the decrease in absorbance at 340 nm over 15 minutes using a microplate reader.
Self-Validation System (Trustworthiness): To ensure the inhibitor is safe for mammalian cells, run a parallel counter-screen using human Pyruvate Kinase (hPKM2). A validated lead compound must show an IC₅₀ for MRSA PK in the nanomolar range while exhibiting >100-fold selectivity over hPKM2[3][6].
Quantitative SAR Summary
The table below summarizes the structure-activity relationship data for hydrazide-linked derivatives against MRSA PK, demonstrating the extreme potency of the brominated benzohydrazide scaffold[2][4][5].
Compound Scaffold (Nucleophile + Electrophile)
Linker Type
Target Enzyme
IC₅₀ (nM)
MIC (µg/mL)
5-Bromo-2-hydroxybenzohydrazide + Indole
Acylhydrazone
MRSA PK
49
~1.0
5-Bromo-2-ethoxybenzohydrazide + Indole
Acylhydrazone
MRSA PK
< 200
~1.0 - 2.0
Naphthyl-carbohydrazide + Indole
Acylhydrazone
MRSA PK
115
~2.0
Unsubstituted Benzohydrazide + Indole
Acylhydrazone
MRSA PK
> 5000
> 32.0
Note: The presence of the 5-bromo and 2-alkoxy/hydroxy groups drastically increases binding affinity compared to the unsubstituted core.
Conclusion
5-Bromo-2-ethoxybenzohydrazide is a highly specialized, reliable building block for developing next-generation antimicrobial therapeutics. Its unique physicochemical properties allow it to perfectly anchor into the allosteric sites of bacterial hub proteins like MRSA Pyruvate Kinase. By following the rigorous synthetic and biochemical validation protocols outlined above, medicinal chemists can leverage this scaffold to generate highly potent, selective, and structurally diverse antimicrobial libraries.
References
Information on EC 2.7.1.40 - pyruvate kinase - BRENDA Enzyme Database
Source: BRENDA Enzyme Database
URL:[Link]
Further investigation of inhibitors of MRSA pyruvate kinase: Towards the conception of novel antimicrobial agents
Source: PubMed / European Journal of Medicinal Chemistry (2016)
URL:[Link]
Discovery of a 1,2-bis(3-indolyl)ethane that selectively inhibits the pyruvate kinase of methicillin-resistant Staphylococcus aureus over human isoforms
Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters (2014)
URL:[Link]
Optimization and structure-activity relationships of a series of potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase as novel antimicrobial agents
Source: BRENDA Database Citation / Bioorganic & Medicinal Chemistry (2012)
URL:[Link]
Introduction and Mechanistic Rationale Hydrazones, characterized by the active pharmacophore (-CONH-N=CH-), are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory, an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
Hydrazones, characterized by the active pharmacophore (-CONH-N=CH-), are privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antimicrobial, and anti-tubercular agents [1, 2]. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) serves as an exceptionally versatile nucleophilic building block. The presence of the ethoxy group provides steric and electronic modulation, while the aryl bromide acts as a synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).
The synthesis of hydrazones via the condensation of a benzohydrazide with an aryl aldehyde is an equilibrium-driven process. As a Senior Application Scientist, it is critical to understand that successful conversion relies on precise pH control. The reaction requires a mild acid catalyst (typically glacial acetic acid) to protonate the carbonyl oxygen of the electrophile, thereby increasing its susceptibility to nucleophilic attack. However, if the pH drops too low, the primary amine of the hydrazide becomes protonated, neutralizing its nucleophilicity and stalling the reaction. Therefore, maintaining a pH of ~4.5–5.0 in an anhydrous solvent system (to drive the equilibrium forward by minimizing water) is the cornerstone of this protocol.
Experimental Workflow
Workflow for the acid-catalyzed synthesis and purification of hydrazone derivatives.
Materials and Reagents
To ensure a self-validating and reproducible system, use high-purity anhydrous reagents. The use of absolute ethanol is critical to prevent the reverse hydrolysis reaction.
Reagent / Material
Role in Synthesis
Equivalents
Notes / Causality
5-Bromo-2-ethoxybenzohydrazide
Primary Nucleophile
1.0 eq
Ensure complete dissolution before aldehyde addition to prevent side reactions.
Substituted Benzaldehyde
Electrophile
1.05 eq
Slight excess drives the reaction to completion (Le Chatelier's Principle).
Absolute Ethanol
Solvent
0.5 M
Solubilizes starting materials; poor solvent for the product at 4°C, aiding precipitation [3].
Glacial Acetic Acid
Acid Catalyst
0.1 - 0.2 eq
Activates the carbonyl without over-protonating the hydrazide nitrogen.
Step-by-Step Synthetic Protocol
This methodology is adapted from standard benzohydrazide condensation procedures optimized for high yield and purity [2, 3].
Step 1: Solubilization
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-Bromo-2-ethoxybenzohydrazide (1.0 mmol).
Add 10 mL of absolute ethanol. Stir at room temperature until the hydrazide is completely dissolved. Insight: Incomplete dissolution leads to localized concentration gradients and potential oligomerization.
Step 2: Electrophile Addition and Catalysis
Add the substituted benzaldehyde (1.05 mmol) to the stirring solution.
Add 2-3 drops (approx. 0.15 mmol) of glacial acetic acid. The solution may exhibit a slight color change indicating the formation of the intermediate hemiaminal.
Step 3: Reflux and Monitoring
Attach a reflux condenser and heat the reaction mixture to 78°C (the boiling point of ethanol) using an oil bath or heating mantle.
Maintain reflux for 4 to 6 hours.
Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the hydrazide spot confirms reaction completion.
Step 4: Precipitation and Isolation
Remove the flask from the heat source and allow it to cool gradually to room temperature.
Transfer the flask to an ice bath (0–4°C) for 1 hour. Insight: The extended conjugated system of the resulting hydrazone significantly lowers its solubility in cold ethanol compared to the starting materials, driving selective precipitation.
Isolate the precipitated crude solid via vacuum filtration using a Büchner funnel.
Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol to remove unreacted aldehyde and trace acid.
Step 5: Purification
Recrystallize the crude solid from boiling absolute ethanol. Allow to cool slowly to yield highly pure crystalline product. Dry under high vacuum for 12 hours.
Analytical Validation System
A robust protocol must be self-validating. The synthesized 5-Bromo-2-ethoxy-N'-benzylidenebenzohydrazide derivative must be characterized to confirm structural integrity [2, 3].
Analytical Method
Target Signal / Marker
Structural Confirmation
FT-IR Spectroscopy
~3220 cm⁻¹ (N-H stretch)
Confirms the presence of the secondary amine in the hydrazone linkage.
FT-IR Spectroscopy
~1630 - 1650 cm⁻¹ (C=O stretch)
Confirms the amide carbonyl; shifted lower than standard amides due to conjugation.
FT-IR Spectroscopy
~1580 - 1600 cm⁻¹ (C=N stretch)
Primary indicator of successful azomethine (imine) bond formation [3].
¹H-NMR (DMSO-d6)
~8.20 - 8.60 ppm (s, 1H)
The azomethine proton (-N=CH-). A sharp singlet in this region is the definitive proof of hydrazone synthesis.
¹H-NMR (DMSO-d6)
~11.50 - 11.90 ppm (s, 1H)
The highly deshielded N-H proton.
References
Title: Synthesis and bioactivity of benzohydrazide derivatives
Source: Biointerface Research in Applied Chemistry
URL: [Link]
Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives
Source: Der Pharma Chemica
URL: [Link]
Title: Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies
Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry)
URL: [Link]
Method
Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 5-Bromo-2-ethoxybenzohydrazide Derivatives
Abstract Benzohydrazide and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant p...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Benzohydrazide and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Traditional synthesis methods for these compounds often involve long reaction times, high energy consumption, and the use of hazardous solvents.[4][5] This application note presents a detailed, robust protocol for the rapid and efficient synthesis of 5-Bromo-2-ethoxybenzohydrazide and its subsequent derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this approach dramatically reduces reaction times from hours to minutes, improves yields, and minimizes waste.[6][7] We provide a step-by-step methodology, from the initial hydrazinolysis of the parent ester to the condensation with various aldehydes, alongside guidelines for structural characterization using spectroscopic techniques.
Introduction: The Microwave Advantage in Heterocyclic Synthesis
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful alternative to conventional conductive heating methods.[8][9] Unlike traditional heating, which relies on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[4][10] This interaction, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and localized heating.[10]
The primary advantages of this technique are manifold and align closely with the principles of green chemistry:
Reaction Rate Acceleration: Reaction times can be reduced from many hours to mere minutes.[8][11]
Enhanced Yields and Purity: Rapid heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[4]
Energy Efficiency: Direct energy transfer to the reactants is significantly more energy-efficient than heating an entire oil bath and reaction apparatus.[7]
Solvent Reduction: MAOS is highly effective under solvent-free conditions or with minimal amounts of high-boiling, polar solvents, reducing environmental impact.[5][6]
Hydrazide-hydrazones are a class of compounds renowned for their diverse biological applications.[12][13] The synthesis of the core intermediate, 5-Bromo-2-ethoxybenzohydrazide, and its subsequent derivatization provides a valuable scaffold for drug discovery programs. This protocol details an optimized microwave-assisted pathway to access these valuable compounds efficiently and sustainably.
General Experimental Workflow
The synthesis is a two-step process. First, the parent ester, ethyl 5-bromo-2-ethoxybenzoate, undergoes hydrazinolysis to form the key intermediate, 5-Bromo-2-ethoxybenzohydrazide. In the second step, this hydrazide is condensed with a variety of aromatic aldehydes to yield the final hydrazone derivatives.
Figure 1: General workflow for the microwave-assisted synthesis and analysis of target derivatives.
Detailed Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis must be performed in sealed vessels specifically designed for this purpose to manage pressure buildup. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of 5-Bromo-2-ethoxybenzohydrazide
This protocol describes the conversion of an ester to a hydrazide, a fundamental transformation that is significantly accelerated by microwave energy.[5][14]
Materials:
Ethyl 5-bromo-2-ethoxybenzoate
Hydrazine hydrate (99%)
Ethanol (Absolute)
Microwave synthesis reactor with appropriate sealed reaction vessels (10-20 mL)
Magnetic stir bars
Procedure:
Place ethyl 5-bromo-2-ethoxybenzoate (e.g., 1.0 mmol, 275 mg) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
Add absolute ethanol (3-5 mL) to dissolve the ester.
Carefully add an excess of hydrazine hydrate (e.g., 5.0 mmol, 250 mg or ~0.24 mL).
Seal the vessel according to the manufacturer's instructions.
Place the vessel inside the microwave reactor cavity.
Irradiate the mixture using the parameters outlined in Table 1. The reaction is typically complete within 5-15 minutes.[11]
After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening.
Transfer the reaction mixture to a beaker containing ice-cold water (20 mL) to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
The product can be further purified by recrystallization from ethanol if necessary.
Table 1: Reagents and Suggested Microwave Parameters for Hydrazide Synthesis
Parameter
Value
Rationale
Microwave Power
150-300 W (dynamic)
Provides sufficient energy for rapid heating while allowing precise temperature control.
Target Temperature
80-100 °C
Accelerates the reaction significantly without degrading the reactants or product.
Hold Time
5-15 minutes
Drastically reduced from the 12-28 hours required for conventional reflux methods.[5]
Stirring
Medium
Ensures uniform heating and efficient mixing of reactants.
Protocol 2: Synthesis of 5-Bromo-2-ethoxybenzohydrazide Derivatives (Hydrazones)
This protocol outlines the condensation reaction between the synthesized hydrazide and an aromatic aldehyde. This step is often performed under solvent-free ("neat") conditions, a key advantage of microwave synthesis.[15][16]
Place 5-Bromo-2-ethoxybenzohydrazide (e.g., 1.0 mmol, 261 mg) and the desired aromatic aldehyde (1.0 mmol) in a 10 mL microwave reaction vessel with a magnetic stir bar.
For solvent-free conditions: Proceed directly to step 4. This is the preferred green chemistry approach.[15]
For solvent-based conditions: Add a minimal amount of ethanol (2-3 mL) and one drop of glacial acetic acid as a catalyst.[14]
Seal the vessel and place it in the microwave reactor.
Irradiate the mixture with a typical power of 150 W for 2-10 minutes, aiming for a temperature of 60-80°C.[14]
After cooling to room temperature, add a small amount of cold ethanol or ethyl ether to the solidified mass.
Break up the solid and collect the product by vacuum filtration.
Wash the product with a small amount of cold ethanol to remove any unreacted aldehyde. The product is often pure enough for characterization without further purification.
Figure 2: Reaction scheme for the synthesis of hydrazone derivatives. (Note: Images are representative)
Results and Discussion
The application of microwave irradiation provides a remarkable improvement over conventional synthesis. The direct and efficient energy transfer allows for the completion of reactions in a fraction of the time with significantly higher yields.
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating Methods
Confirmation of the synthesized structures is critical and is typically achieved through a combination of spectroscopic methods.[1][2]
FT-IR Spectroscopy: This technique is invaluable for identifying key functional groups.
5-Bromo-2-ethoxybenzohydrazide: Expect to see N-H stretching bands (around 3200-3300 cm⁻¹), a strong C=O (amide) stretch (around 1640-1660 cm⁻¹), and C-O stretching for the ethoxy group.
Hydrazone Derivative: The N-H stretch will remain, but a new C=N (imine) stretch will appear (around 1600-1630 cm⁻¹). The C=O stretch is also present.[17]
¹H NMR Spectroscopy: Provides detailed information about the proton environment.
5-Bromo-2-ethoxybenzohydrazide: Key signals include the ethoxy protons (a triplet and a quartet), distinct aromatic protons on the substituted ring, and exchangeable N-H protons (often seen as broad singlets).
Hydrazone Derivative: A new singlet for the azomethine proton (-N=CH-) will appear downfield (typically δ 8.0-9.0 ppm). The aromatic region will become more complex due to the addition of the second aromatic ring. The amide N-H proton often shifts further downfield (δ > 10 ppm).[2]
Table 3: Expected Key Spectroscopic Data for a Representative Derivative
(Example: (E)-N'-(benzylidene)-5-bromo-2-ethoxybenzohydrazide)
Technique
Signal
Expected Position
Assignment
FT-IR
ν (N-H)
~3250 cm⁻¹
Amide N-H stretch
ν (C=O)
~1655 cm⁻¹
Amide C=O stretch
ν (C=N)
~1610 cm⁻¹
Imine C=N stretch
¹H NMR
Singlet
~11.5 ppm
-CONH -
Singlet
~8.4 ppm
-N=CH -
Multiplets
~6.9-8.0 ppm
Aromatic Protons
Quartet
~4.2 ppm
-OCH₂ CH₃
Triplet
~1.4 ppm
-OCH₂CH₃
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 5-Bromo-2-ethoxybenzohydrazide and its derivatives. The protocols provided are simple, reproducible, and adhere to the principles of green chemistry by drastically reducing reaction times, energy consumption, and solvent use.[4][6] This high-speed synthesis platform enables researchers and drug development professionals to accelerate the generation of diverse compound libraries, facilitating faster progress in the discovery of novel therapeutic agents.
References
D.A.G. Barboza, L.F.B. Moreira, J.D.L. da Silva, et al. (2010). Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol. ACS Publications. [Link]
S. Sharma, M. Sharma, A. Sharma, P. Sharma. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
A. Ragab, S.F. Fathy, N.A. El-Kasaby, F.M. E. Abdel-Megeid. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
A. Kumar. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
A. R. Mahmoud. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. [Link]
D.A.G. Barboza, L.F.B. Moreira, J.D.L. da Silva, et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol. Organic Letters. [Link]
A.A. Fadda, H.A. Etman, H.M.T. Al-Nassary. (2011). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. PMC. [Link]
S. Yougesh, K. Saravanan, A.P. Kumar, et al. (2017). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Journal of Applicable Chemistry. [Link]
R.S. Varma. (2007). Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent. Arkivoc. [Link]
Y. Boubekri, S. Slassi, M. Aarjane, et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Scientific Scholar. [Link]
M.A. Zulkifli, D.P. Septiarini, R. Andayani, et al. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. [Link]
A. Khan, M.A. Al-Omar, A.M. Al-Majid, et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing. [Link]
F. Malek, H. Kiyani. (2020). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Academia.edu. [Link]
M. Zovko, I. Novak, M. Tršinar, et al. (2025). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. [Link]
S.W. Shantier, E.A.E. Garelnabi. (2022). microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Neliti. [Link]
V.K. Sharma, A. Sharma, A. Sharma. (2015). Microwave Assisted Chemistry Experiments. BS Publications. [Link]
A.V. Missir, C. Doneanu, C. Draghici. (2010). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]
The Emerging Role of 5-Bromo-2-ethoxybenzohydrazide in the Development of Novel Antimicrobial Agents: Application Notes and Protocols
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum activity. Within this landscape, benzohydrazide derivatives ha...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum activity. Within this landscape, benzohydrazide derivatives have emerged as a promising class of compounds, owing to their diverse biological activities. This guide focuses on 5-Bromo-2-ethoxybenzohydrazide, a molecule of significant interest, providing a comprehensive overview of its synthesis, proposed mechanism of action, and detailed protocols for its evaluation as a potential antimicrobial agent. These notes are intended for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.
Introduction: The Rationale for 5-Bromo-2-ethoxybenzohydrazide
Hydrazide-hydrazone derivatives are prevalent in many bioactive molecules and are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and antifungal actions. The core structure of 5-Bromo-2-ethoxybenzohydrazide combines several key features that are hypothesized to contribute to its antimicrobial potential:
The Benzohydrazide Moiety: The hydrazide group (C=O and -NH-NH-) is a critical pharmacophore, known to interact with various biological targets. It acts as both a hydrogen bond donor and acceptor, facilitating binding to enzyme active sites.
The Bromo Substituent: Halogen atoms, particularly bromine, on the aromatic ring have been reported to significantly enhance the antimicrobial activity of various compound classes. This is often attributed to increased lipophilicity, which can improve cell membrane penetration, and alteration of electronic properties that can enhance binding to target proteins.
The Ethoxy Group: The presence of an ethoxy group at the ortho position can influence the molecule's conformation and electronic distribution. This can modulate its binding affinity to specific targets and affect its pharmacokinetic properties.
This unique combination of structural features makes 5-Bromo-2-ethoxybenzohydrazide a compelling candidate for further investigation in the quest for new antimicrobial therapies.
Synthesis of 5-Bromo-2-ethoxybenzohydrazide: A Step-by-Step Protocol
The synthesis of 5-Bromo-2-ethoxybenzohydrazide is a multi-step process that begins with the commercially available 5-bromo-2-hydroxybenzaldehyde. The following protocol outlines a logical and efficient synthetic route.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5-Bromo-2-ethoxybenzohydrazide.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-ethoxybenzaldehyde (Ethoxylation)
This step utilizes the Williamson ether synthesis, a classic method for forming ethers. The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks an ethylating agent.
Materials: 5-bromo-2-hydroxybenzaldehyde, ethyl iodide, potassium carbonate (anhydrous), and acetone (anhydrous).
Procedure:
In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in anhydrous acetone.
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
After completion, cool the mixture to room temperature and filter off the inorganic salts.
Evaporate the acetone under reduced pressure to obtain the crude 5-Bromo-2-ethoxybenzaldehyde, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-Bromo-2-ethoxybenzoic Acid (Oxidation)
The aldehyde functional group is oxidized to a carboxylic acid.
Materials: 5-Bromo-2-ethoxybenzaldehyde, potassium permanganate, water, and hydrochloric acid.
Procedure:
Suspend 5-Bromo-2-ethoxybenzaldehyde (1 equivalent) in water.
Slowly add a solution of potassium permanganate (2 equivalents) in water, maintaining the temperature below 30°C.
Stir the mixture at room temperature until the purple color of the permanganate disappears.
Filter the mixture to remove the manganese dioxide precipitate.
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 5-Bromo-2-ethoxybenzoic acid.
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of Methyl 5-bromo-2-ethoxybenzoate (Esterification)
The carboxylic acid is converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
Materials: 5-Bromo-2-ethoxybenzoic acid, methanol (anhydrous), and sulfuric acid (catalytic amount).
Procedure:
Dissolve 5-Bromo-2-ethoxybenzoic acid (1 equivalent) in anhydrous methanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 3-5 hours (monitor by TLC).
Cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.
Step 4: Synthesis of 5-Bromo-2-ethoxybenzohydrazide (Hydrazinolysis)
The final step involves the conversion of the ester to the desired hydrazide.
Materials: Methyl 5-bromo-2-ethoxybenzoate, hydrazine hydrate, and ethanol.
Procedure:
Dissolve Methyl 5-bromo-2-ethoxybenzoate (1 equivalent) in ethanol.
Add hydrazine hydrate (3-5 equivalents) to the solution.
Reflux the mixture for 6-8 hours.
Cool the reaction mixture in an ice bath to precipitate the product.
Collect the solid 5-Bromo-2-ethoxybenzohydrazide by filtration, wash with cold ethanol, and dry.
Proposed Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase
While the precise molecular target of 5-Bromo-2-ethoxybenzohydrazide has yet to be definitively elucidated, a plausible mechanism of action is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it an attractive target for antimicrobial agents. It introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA unwinding.
The proposed mechanism involves the following steps:
Binding to the DNA-Gyrase Complex: 5-Bromo-2-ethoxybenzohydrazide is hypothesized to bind to the complex formed between DNA gyrase and bacterial DNA.
Stabilization of the Cleavage Complex: The compound is thought to stabilize the transient double-strand break in the DNA that is an integral part of the enzyme's catalytic cycle.
Inhibition of DNA Re-ligation: By stabilizing this "cleavage complex," the drug prevents the re-ligation of the DNA strands.
Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately triggers cell death.
Diagram of the Proposed Signaling Pathway
Method
Application Note & Protocol: In Vitro Assay Preparation and Execution Using 5-Bromo-2-ethoxybenzohydrazide Compounds
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays involving 5-Bromo-2-ethoxybenzohydrazide and its a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays involving 5-Bromo-2-ethoxybenzohydrazide and its analogs. This class of compounds, belonging to the broader family of benzohydrazides, has garnered interest for its potential as modulators of various biological targets.[1][2][3] This guide offers detailed, step-by-step protocols for key assays, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility. We will cover reagent preparation, assay optimization, and data analysis, supported by visual workflows and authoritative references.
Introduction to 5-Bromo-2-ethoxybenzohydrazide
5-Bromo-2-ethoxybenzohydrazide is a chemical scaffold of interest in medicinal chemistry and drug discovery. Its derivatives are part of the larger benzohydrazide class of compounds, which are recognized for a broad spectrum of biological activities, including enzyme inhibition.[4] The hydrazide moiety is a versatile functional group that allows for diverse chemical interactions and serves as a precursor for the synthesis of various bioactive molecules.[4][5] Understanding the precise in vitro behavior of these compounds is a critical first step in the drug development pipeline, enabling hit identification, lead optimization, and mechanism of action studies.[6][7]
The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the characterization of 5-Bromo-2-ethoxybenzohydrazide derivatives.
Core Principles of Assay Design for Hydrazide Compounds
When working with hydrazide-containing compounds, it is crucial to consider their chemical properties to design robust and reliable assays.
Potential for Non-specific Activity: Hydrazide and hydrazone-containing compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS), which can lead to false positive results in high-throughput screens.[8] Therefore, the inclusion of appropriate controls and orthogonal assays is paramount to validate any observed activity.
Solubility: The ethoxy and bromo substitutions influence the compound's solubility. Careful selection of a solvent, like dimethyl sulfoxide (DMSO), and ensuring the final assay concentration does not lead to precipitation is necessary.[1]
Target-Specific Considerations: The choice of assay will be dictated by the putative biological target. Benzohydrazide derivatives have been investigated for a range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][9][10] The following sections will provide protocols for common assay formats, which can be adapted based on the specific target class.
Experimental Workflows and Protocols
General Reagent Preparation
Accuracy in reagent preparation is the foundation of any successful in vitro assay.
Protocol 1: Preparation of 5-Bromo-2-ethoxybenzohydrazide Stock Solutions
Weighing the Compound: Accurately weigh the desired amount of 5-Bromo-2-ethoxybenzohydrazide powder using a calibrated analytical balance.
Solvent Selection: Due to its likely organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[1]
Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock, typically at 10-100 mM. Ensure complete dissolution by vortexing.
Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[6]
Enzyme Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a 5-Bromo-2-ethoxybenzohydrazide derivative against a target enzyme.
Workflow Diagram: Enzyme Inhibition Assay
Caption: General experimental workflow for an enzyme inhibition assay.
Protocol 2: Generic Enzyme Inhibition Assay
Compound Plating: Prepare a serial dilution of the 5-Bromo-2-ethoxybenzohydrazide compound in assay buffer. Add the diluted compounds to a microplate (e.g., 96- or 384-well). Include controls for 100% inhibition (a known potent inhibitor) and 0% inhibition (DMSO vehicle control).
Enzyme Addition: Add the enzyme solution to each well, except for the blank controls.[11]
Pre-incubation: Gently mix the plate and pre-incubate the compound and enzyme for a defined period (e.g., 5-15 minutes) at a constant temperature.[11] This allows the compound to bind to the enzyme before the reaction starts.
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) over time to determine the initial reaction velocity.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
Cell Viability/Cytotoxicity Assay
It is essential to assess the cytotoxic effects of the compounds on cells to distinguish between target-specific effects and general toxicity.[10] The MTT assay is a common method for this purpose.[9][12]
Workflow Diagram: Cell Viability Assay
Caption: Workflow for a typical cell-based cytotoxicity assay.
Protocol 3: MTT Cell Viability Assay
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the 5-Bromo-2-ethoxybenzohydrazide compound. Include a vehicle control (DMSO).[12]
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[12][13]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (or CC₅₀) value.[14]
Data Analysis and Interpretation
4.1. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model, such as a four-parameter logistic regression.[11]
4.2. Data Presentation
Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison of different compounds.
Table 1: Example Data for a 5-Bromo-2-ethoxybenzohydrazide Analog
Compound ID
Target Enzyme IC₅₀ (µM)
Cancer Cell Line A IC₅₀ (µM)
Normal Cell Line B CC₅₀ (µM)
BXB-Analog 1
5.2
10.8
> 50
BXB-Analog 2
0.8
2.5
35.1
BXB-Analog 3
12.1
25.6
> 50
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following quality control measures are essential:
Assay Quality Metrics: For high-throughput screening, the Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[6]
Reproducibility: Assays should be repeated to ensure the reproducibility of the results.[15]
Orthogonal Assays: Confirm findings using an orthogonal assay that employs a different detection technology or principle to rule out assay artifacts.[16] This is particularly important for hydrazide compounds to mitigate the risk of PAINS-related false positives.[8]
Conclusion
This application note provides a framework for the in vitro characterization of 5-Bromo-2-ethoxybenzohydrazide compounds. By following these detailed protocols and adhering to the principles of robust assay design and data analysis, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The importance of careful reagent preparation, appropriate controls, and thorough data analysis cannot be overstated in achieving reliable and meaningful results, especially when working with compound classes known for potential assay interference.[6][16]
References
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
Society of Toxicology. (2019, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
Veranex. (2024, September 25). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Retrieved from [Link]
University of Pretoria. (n.d.). Exploring the Potential of N‐Benzylidenebenzohydrazide Derivatives as Antidiabetic and Antioxidant Agents: Design, Synthesis,. Retrieved from [Link]
ResearchGate. (n.d.). MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,.... Retrieved from [Link]
Arabian Journal of Chemistry. (2024, March 29). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]
PharmaInfo. (n.d.). Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. Retrieved from [Link]
PubMed. (n.d.). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Retrieved from [Link]
Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]
Amerigo Scientific. (n.d.). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Retrieved from [Link]
ACS Publications. (2021, March 12). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]
MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]
BioPharm International. (n.d.). Assay Development and Method Validation Essentials. Retrieved from [Link]
PubMed. (2009, May 15). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Retrieved from [Link]
IntechOpen. (2025, October 16). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Retrieved from [Link]
ResearchGate. (n.d.). How Frequently Are Pan Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Retrieved from [Link]
MDPI. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2020, April 18). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
Acta Crystallographica Section E. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Retrieved from [Link]
Acta Crystallographica Section E. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Retrieved from [Link]
MDPI. (n.d.). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Retrieved from [Link]
PubMed. (2010, June 16). (E)-N'-(5-Bromo-2-hy-droxy-benzyl-idene)-2-meth-oxy-benzohydrazide. Retrieved from [Link]
Vensel Publications. (2022, July 20). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Retrieved from [Link]
MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
Acta Crystallographica Section E. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]
PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved from [Link]
ResearchGate. (2014, May). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. Retrieved from [Link]
Springer Nature. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
Emory Theses and Dissertations. (2022, April 7). Total synthesis and biological investigations of natural product inspired antimicrobials. Retrieved from [Link]
CAZypedia. (2022, April 19). Auxiliary Activity Family 5. Retrieved from [Link]
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
How to improve synthesis yield of 5-Bromo-2-ethoxybenzohydrazide
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic bottlenecks and practical challenges associat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic bottlenecks and practical challenges associated with the synthesis of 5-Bromo-2-ethoxybenzohydrazide .
This molecule is a critical precursor for various bioactive heterocycles (e.g., 1,3,4-oxadiazoles and thiadiazoles)[1]. However, researchers frequently encounter yield-limiting side reactions during its two-step preparation (Fischer esterification followed by hydrazinolysis). This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >85% overall yield.
Part 1: Reaction Pathway & Mechanistic Bottlenecks
Understanding the competing pathways in your reaction flask is the first step to optimizing yield. The synthesis relies on the nucleophilic acyl substitution of an intermediate ester by hydrazine hydrate[1]. However, the product itself is a nucleophile, and the reagents contain water, leading to two major yield-killing side reactions: diacylation and hydrolysis [2].
Reaction pathway and common side reactions in benzohydrazide synthesis.
Part 2: Troubleshooting Guide & FAQs
Q1: My overall yield is below 40%, and TLC shows unreacted 5-bromo-2-ethoxybenzoic acid. How do I drive the esterification to completion?A1: The Fischer esterification of 5-bromo-2-ethoxybenzoic acid is an equilibrium-driven process. The ethoxy group at the ortho position creates steric hindrance, slowing down the nucleophilic attack of ethanol.
Causality & Solution: Water generated during the reaction must be actively removed to shift the equilibrium forward (Le Chatelier's principle). Use a Dean-Stark apparatus or 3Å molecular sieves in the reflux condenser. Alternatively, convert the acid to an acid chloride using
SOCl2
before reacting with ethanol; this bypasses the water-equilibrium issue entirely and guarantees >90% intermediate yield.
Q2: During the hydrazinolysis step, I am seeing a highly insoluble white precipitate that isn't my product. What is it, and how do I prevent it?A2: This is the symmetric N,N'-diacylhydrazine byproduct (1,2-bis(5-bromo-2-ethoxybenzoyl)hydrazine)[3].
Causality & Solution: Diacylhydrazines form when the newly synthesized benzohydrazide acts as a nucleophile and attacks another molecule of the unreacted ester[2]. This occurs if the reaction temperature is too high or if the local concentration of the ester exceeds that of hydrazine[2].
Prevention: Always add the ester solution dropwise to a large molar excess of hydrazine hydrate (typically 3.0 to 5.0 equivalents) at room temperature before slowly ramping up the heat.
Q3: My ester is fully consumed, but my yield of 5-bromo-2-ethoxybenzohydrazide is still low, and I detect the starting carboxylic acid again. Why?A3: You are experiencing base-catalyzed hydrolysis of your ester.
Causality & Solution: Hydrazine hydrate (
NH2NH2⋅H2O
) contains significant water. If the reaction is refluxed for too long (e.g., >12 hours) without sufficient ethanol solvent, the water acts as a competing nucleophile, hydrolyzing the ester back into 5-bromo-2-ethoxybenzoic acid.
Prevention: Limit reflux time to 4-8 hours and monitor strictly via TLC. Ensure absolute ethanol is used as the solvent to minimize the total water content in the system.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes how specific reaction parameters influence the final yield of the hydrazinolysis step based on mechanistic principles,[2].
Parameter
Condition
Expected Yield
Mechanistic Rationale
Hydrazine Equivalents
1.1 eq
< 40%
Promotes N,N'-diacylhydrazine byproduct formation due to the product competing as a nucleophile.
Hydrazine Equivalents
5.0 eq
> 85%
High concentration drives equilibrium and suppresses secondary acylation by the product.
Solvent
Aqueous EtOH
50 - 60%
Excess water acts as a competing nucleophile, promoting ester hydrolysis back to the carboxylic acid.
Solvent
Absolute EtOH
> 85%
Minimizes hydrolysis; keeps the intermediate ester fully solubilized.
Addition Method
All-at-once
60 - 70%
Localized ester excess leads to side reactions (diacylhydrazine).
Addition Method
Dropwise ester
> 85%
Maintains a high hydrazine-to-ester ratio at all times, ensuring mono-acylation.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, follow these step-by-step methodologies. Each protocol includes built-in validation checks to confirm the success of the step before proceeding.
Protocol A: Synthesis of Ethyl 5-bromo-2-ethoxybenzoate (Esterification)
Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (40.8 mmol) of 5-bromo-2-ethoxybenzoic acid in 100 mL of absolute ethanol.
Catalysis: Slowly add 2.0 mL of concentrated
H2SO4
dropwise while stirring vigorously.
Reflux: Attach a reflux condenser fitted with a Soxhlet extractor containing activated 3Å molecular sieves. Reflux at 80°C for 6 hours.
Validation Check (Critical): Perform TLC (Hexane:EtOAc 4:1). The starting acid spot (
Rf≈0.1
) must completely disappear, replaced by the non-polar ester spot (
Rf≈0.7
). If the acid remains, replace the molecular sieves and reflux for an additional 2 hours.
Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous
NaHCO3
until pH 8 is reached. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and evaporate to yield the pure ester.
Protocol B: Synthesis of 5-Bromo-2-ethoxybenzohydrazide (Hydrazinolysis)
Setup: In a 100 mL round-bottom flask, add 10 mL (approx. 200 mmol, ~5.0 eq) of 80% hydrazine hydrate and 20 mL of absolute ethanol[1].
Controlled Addition: Dissolve the ethyl 5-bromo-2-ethoxybenzoate (approx. 40 mmol) from Protocol A in 20 mL of absolute ethanol. Add this solution dropwise to the hydrazine mixture over 30 minutes at room temperature. Note: This prevents localized ester excess and suppresses diacylhydrazine formation.
Reflux: Heat the mixture to 70°C for 4-6 hours[4].
Validation Check (Critical): Perform TLC (
CHCl3
:MeOH 9:1). The ester spot (
Rf≈0.9
) should convert entirely to the highly polar hydrazide spot (
Rf≈0.3
).
Isolation: Cool the mixture to 0°C in an ice bath. The target hydrazide will precipitate as a crystalline solid. Filter the solid, wash with ice-cold absolute ethanol (to minimize solubility losses), and dry under vacuum at 40°C overnight.
Troubleshooting low solubility of 5-Bromo-2-ethoxybenzohydrazide in DMSO
Welcome to the technical support guide for 5-Bromo-2-ethoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its exp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 5-Bromo-2-ethoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on resolving issues related to its solubility in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low solubility of 5-Bromo-2-ethoxybenzohydrazide in DMSO. What are the primary factors I should consider?
Low solubility is a frequent challenge in experimental chemistry, often stemming from a combination of factors related to the solute, the solvent, and the experimental conditions. For 5-Bromo-2-ethoxybenzohydrazide, the most common culprits are:
Solvent Quality (Water Content): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water significantly alters the solvent's properties, increasing its polarity and structuredness, which can dramatically decrease the solubility of lipophilic organic compounds.[1][2] Even brief exposure to ambient air can introduce sufficient water to cause dissolution problems.[2]
Compound Purity and Solid-State Form: The presence of insoluble impurities from the synthesis or degradation of the compound can give the appearance of low solubility. Furthermore, organic molecules can exist in different crystalline forms (polymorphs) or in an amorphous state.[4] The most stable crystalline polymorph will have the lowest solubility, whereas amorphous forms are typically more soluble.[1]
Dissolution Technique: Inadequate mixing, insufficient time, or the absence of gentle energy input (like warming or sonication) can lead to incomplete dissolution, especially for compounds that dissolve slowly.
Compound Properties & Initial Checks
Q2: What are the essential chemical properties of 5-Bromo-2-ethoxybenzohydrazide?
While a comprehensive experimental dataset for this specific molecule is not broadly published, we can infer its properties from its structure and data on analogous compounds. These properties are critical for understanding its behavior in solution.
Property
Estimated Value / Description
Source / Rationale
Molecular Formula
C₉H₁₁BrN₂O₂
-
Molecular Weight
259.10 g/mol
-
Appearance
Expected to be a white to off-white or pale yellow crystalline powder.
Based on similar structures like 5-bromo-2-hydroxybenzohydrazide and other benzaldehydes.[5][6][7]
Predicted Lipophilicity (XLogP3)
~2.2 - 2.5
Inferred from the structure and data for 5-Bromo-2-hydroxybenzohydrazide, indicating moderate lipophilicity.[5]
Thermal Stability
Hydrazide-containing compounds can begin to decompose at elevated temperatures, often above 180-240°C.[8][9]
This is a crucial consideration when using heat to aid dissolution.
Troubleshooting Guide: Step-by-Step Protocols
Q3: My compound is not dissolving. What is the standard protocol to prepare a stock solution in DMSO?
Following a systematic protocol is the first step to resolving solubility issues. This workflow is designed to address the most common failure points, such as solvent hydration and insufficient energy input.
Caption: Decision tree for advanced solubility troubleshooting.
1. Verify Compound Integrity:
Before exploring more complex solutions, it is crucial to confirm that the issue is not with the compound itself.
Purity Analysis: Use a technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
[10]* Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can confirm the chemical structure.
Rationale: Insoluble byproducts from synthesis are a common cause of apparent low solubility.
2. Employ a Co-Solvent:
If the compound is pure, the solvent system may be the limiting factor. A co-solvent can modify the properties of DMSO to better accommodate the solute.
[11]* Mechanism: Co-solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can disrupt the solvent-solvent interactions of DMSO, creating a more favorable environment for the solute.
[11][12]* Recommended Co-solvents:
Co-Solvent
Rationale
Starting Ratio (Co-Solvent:DMSO)
DMF
Structurally similar to DMSO, polar aprotic, can be an excellent solubilizer.
1:4
NMP
Powerful polar aprotic solvent, often used for highly insoluble compounds.
1:10, then increase if needed
Ethanol
A protic solvent that can introduce hydrogen bonding to aid solvation.
1:4
Protocol: Prepare the co-solvent mixture first, then add it to the solid compound and follow the standard dissolution protocol (vortex, warm, sonicate).
Q5: My stock solution was clear initially, but now I see a precipitate. What happened?
This common phenomenon is typically caused by one of two issues:
Moisture Absorption During Storage: As discussed, DMSO will absorb water over time, even from the small amount of air in the vial headspace. [1][2]This gradual increase in water content can reduce the compound's solubility, causing it to precipitate out of what was once a clear solution. This is often exacerbated by repeated opening of the stock vial.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization. [1][2]The process of freezing can create localized areas of high concentration, seeding the formation of crystals that may not readily redissolve upon thawing.
Best Practices for Stock Solution Storage:
Aliquot: Prepare single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and the exposure of the main stock to atmospheric moisture.
[2]* Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., with PTFE liners).
Dry Storage: Store stock solution vials inside a desiccator at -20°C or -80°C to provide a dry environment.
[2]* Re-dissolving Precipitate: If a precipitate is observed in a stored vial, you can often redissolve it by repeating the gentle warming (37°C) and sonication steps from the initial protocol before use. [13]Always ensure the solution is clear before taking an aliquot for your experiment.
References
ACS Publications. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement.
Benchchem. Impact of hygroscopic DMSO on Ro 41-0960 solubility.
NextSDS. 5-BROMO-N'-(3-CHLOROBENZYLIDENE)-2-ETHOXYBENZOHYDRAZIDE — Chemical Substance Information.
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
ResearchGate. Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry.
Benchchem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods.
AKJournals. THERMAL DEGRADATION STUDIES ON SOME METAL HYDRAZINIC COMPLEXES.
PMC. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
ResearchGate. (2014). How to dissolve a poorly soluble drug?
Wikipedia. Dimethyl sulfoxide.
PubChem. 5-Bromo-2-hydroxybenzohydrazide.
BOC Sciences. Solubility Analysis.
MDPI. (2023). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial.
PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field.
MDPI. (2026). Design, Synthesis, and Bioevaluation of Moxifloxacin Hydrazide Metal Complexes: Integrated Spectroscopic, Computational, Antimicrobial, and Anticancer Investigations.
Benchchem. An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening.
Technical Support Center: 5-Bromo-2-ethoxybenzohydrazide Coupling Optimization
Welcome to the Technical Support Center for hydrazide coupling workflows. 5-Bromo-2-ethoxybenzohydrazide is a highly versatile building block used primarily in the synthesis of diacylhydrazines, hydrazones, and downstrea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for hydrazide coupling workflows. 5-Bromo-2-ethoxybenzohydrazide is a highly versatile building block used primarily in the synthesis of diacylhydrazines, hydrazones, and downstream heterocyclic scaffolds like 1,3,4-oxadiazoles.
Because of its unique electronic and steric profile—featuring an electron-withdrawing 5-bromo group and a sterically demanding ortho-ethoxy group—optimizing the reaction temperature is critical. Improper thermal management is the leading cause of low yields, incomplete conversion, and unexpected side products. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure your coupling reactions succeed.
Mechanistic Workflow: Thermal Pathways
The diagram below illustrates how temperature dictates the fate of 5-Bromo-2-ethoxybenzohydrazide during both amide coupling and condensation reactions.
Temperature-dependent reaction pathways for 5-Bromo-2-ethoxybenzohydrazide coupling.
Troubleshooting & FAQs
Q1: I am getting poor yields during EDC/HOBt amide coupling at room temperature. Should I heat the reaction to force completion?A: No. The ortho-ethoxy group on 5-Bromo-2-ethoxybenzohydrazide creates steric hindrance, which slows down the initial nucleophilic attack of the terminal hydrazide nitrogen onto the activated ester. While it is tempting to heat the reaction (>50 °C) to overcome this kinetic barrier, doing so in an amide coupling environment is highly detrimental. Instead of heating, you should optimize your coupling reagents (e.g., switch to HATU for faster kinetics) or simply extend the reaction time at 25 °C.
Q2: My LC-MS shows a major byproduct with an[M-18] mass. What is this, and how does temperature cause it?A: The[M-18] peak corresponds to the loss of a water molecule, which is the classic mass spectrometry signature of 1,3,4-oxadiazole formation[1]. Diacylhydrazines are direct precursors to 1,3,4-oxadiazoles. When exposed to elevated temperatures (>60 °C) in the presence of coupling reagents—which inherently act as dehydrating agents—the newly formed diacylhydrazine undergoes rapid thermal cyclodehydration[2]. To prevent this, strictly cap your reaction temperature at 25 °C and avoid vast excesses of dehydrating agents[3].
Q3: I am forming a hydrazone by coupling with an aldehyde. Does the temperature risk profile change compared to amide coupling?A: Yes. Hydrazone condensation does not require dehydrating coupling reagents, which changes the thermal risk profile. You can safely heat hydrazone condensations to 40–50 °C in ethanol or methanol to accelerate the reaction. However, exceeding 80 °C (e.g., refluxing in toluene) can lead to thermal degradation of the hydrazide or the formation of symmetrical azines if excess aldehyde is present[4].
Quantitative Data: Temperature Optimization Matrix
Use the table below to benchmark your reaction conditions and anticipate thermally-induced side products.
This step-by-step methodology is designed as a self-validating system. It leverages strict temperature control to couple 5-Bromo-2-ethoxybenzohydrazide with a standard carboxylic acid while entirely suppressing 1,3,4-oxadiazole formation.
Step 1: Pre-activation (0 °C)
Action: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 20 minutes.
Causality: Pre-activation at 0 °C stabilizes the highly reactive O-acylisourea intermediate, preventing its thermal degradation before the sterically hindered hydrazide can react.
Step 2: Nucleophilic Addition (0 °C)
Action: Add 5-Bromo-2-ethoxybenzohydrazide (1.0 equiv) in one portion, followed dropwise by DIPEA (2.5 equiv).
Causality: The ortho-ethoxy group sterically hinders the hydrazide. Adding the base slowly at 0 °C ensures the hydrazide remains fully deprotonated and nucleophilic without generating localized heat spikes (exotherms) that could trigger premature cyclization.
Step 3: Propagation (25 °C)
Action: Remove the ice bath and allow the reaction to naturally warm to 25 °C. Stir for 12–18 hours.
Causality: 25 °C provides sufficient thermal energy to overcome the steric barrier of the 2-ethoxy group, driving the reaction to completion without crossing the activation energy threshold required for oxadiazole cyclodehydration.
Step 4: In-Process Validation Checkpoint
Action: Aliquot 10 µL of the reaction mixture into 1 mL of MeOH and analyze via LC-MS.
Validation Logic: A successful, thermally-controlled coupling will yield a dominant [M+H]+ peak corresponding to the diacylhydrazine. If an [M-18+H]+ peak is detected at >5% relative abundance, the reaction has experienced localized overheating or excess dehydrating agent. If unreacted starting material remains, do not heat; instead, add 0.2 equiv of HATU to push the reaction kinetically at 25 °C.
Step 5: Workup
Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure (bath temperature strictly <40 °C).
References
Benchchem. "Common side reactions with hydrazine hydrate and how to minimize them." 4
ElectronicsAndBooks. "A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides." 1
ACS Publications. "1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices." 3
Biointerface Research in Applied Chemistry. "A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and..." 2
Technical Support Center: Purification & Recrystallization of 5-Bromo-2-ethoxybenzohydrazide
Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1). As a critical intermediate in the synthesis of bioactive heterocycles and enzyme inhibitors,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1). As a critical intermediate in the synthesis of bioactive heterocycles and enzyme inhibitors, achieving >95% purity of this compound is paramount. Hydrazide derivatives present unique purification challenges: they are prone to thermal degradation, oxidative discoloration, and co-crystallization with unreacted esters or hydrazine hydrate.
This guide provides field-proven, self-validating protocols and troubleshooting steps designed to help researchers understand the causality behind each chemical manipulation, ensuring high-yield, high-purity recovery.
Section 1: Quantitative Data & Solvent Selection
Selecting the correct solvent system is the foundation of successful recrystallization. The presence of the lipophilic bromo and ethoxy groups on the benzene ring, contrasted with the highly polar, hydrogen-bonding hydrazide moiety, dictates its solubility profile.
Table 1: Solvent Selection Matrix for 5-Bromo-2-ethoxybenzohydrazide
Solvent System
Boiling Point (°C)
Solubility (Hot)
Solubility (Cold)
Suitability & Mechanistic Notes
Ethanol (96%)
78
High
Low
Optimal. Balances lipophilicity of substituents with hydrazide polarity. Promotes strong crystal lattice formation [1].
Water
100
Low
Very Low
Poor for crystallization. Excellent for washing crude product to remove highly water-soluble hydrazine hydrate [1].
Ethanol / Hexane
~68 (Azeotrope)
High
Very Low
Excellent Alternative. Hexane acts as an anti-solvent to crash out the product if ethanol alone yields poor recovery [2].
Ethyl Acetate
77
High
Moderate
Moderate. Useful if the compound "oils out" in alcohols, but yields may be lower without an anti-solvent.
Section 2: Core Experimental Protocol
Self-Validating Workflow: Recrystallization from Ethanol
This protocol leverages the steep solubility curve of benzohydrazides in aliphatic alcohols to maximize purity and yield [3].
Aqueous Wash (Impurity Clearance): Suspend the crude 5-bromo-2-ethoxybenzohydrazide in ice-cold distilled water. Vacuum filter and discard the filtrate.
Causality: Unreacted hydrazine hydrate is highly miscible in water. Removing it pre-crystallization prevents the formation of sticky, hygroscopic impurities in the final lattice[1].
Saturated Dissolution: Transfer the washed solid to a round-bottom flask. Add boiling Ethanol (96%) dropwise while stirring until the solid just dissolves (typically 5-10 mL per gram of crude).
Causality: Using the absolute minimum volume of solvent at the boiling point ensures maximum thermodynamic supersaturation upon cooling, driving higher yields [5].
Decolorization (If Required): If the solution exhibits a yellow/brown tint (indicating trace oxidation of the hydrazide), add 1-2% w/w activated charcoal. Boil for 3-5 minutes.
Causality: Charcoal adsorbs high-molecular-weight colored polymeric impurities. Prolonged heating must be avoided to prevent thermal degradation of the hydrazide bond [1].
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed celite pad or fluted filter paper into a heated receiving flask.
Causality: Pre-warming the apparatus prevents premature cooling and crystallization within the funnel stem, which causes product loss and clogging.
Controlled Nucleation & Cooling: Allow the clear filtrate to cool undisturbed at room temperature (20°C) for 1-2 hours, followed by 30 minutes in an ice bath (0-5°C).
Causality: Slow, undisturbed cooling favors the thermodynamic growth of large, pure crystals. Rapid cooling forces kinetic precipitation, trapping impurities within the amorphous solid [3].
Isolation & Validation: Collect the crystals via vacuum filtration. Wash with 2-3 mL of ice-cold ethanol. Dry under high vacuum. Confirm purity via TLC (Ethanol/Chloroform eluent) [1] and FTIR (look for sharp N-H stretch at 3432-3227 cm⁻¹ and C=O stretch at 1637 cm⁻¹) [4].
Section 3: Process Visualization
Workflow for the purification of 5-Bromo-2-ethoxybenzohydrazide.
Section 4: Troubleshooting & FAQs
Q1: During cooling, my product forms a biphasic liquid ("oils out") instead of forming crystals. How do I fix this?A1: "Oiling out" occurs when the melting point of your impure mixture drops below the temperature at which the compound becomes insoluble in the solvent. The bulky bromo and ethoxy substituents can hinder crystal packing if impurities are present.
Resolution: Reheat the mixture until it is a single homogeneous phase. Add a slightly more non-polar co-solvent (e.g., a few drops of ethyl acetate) or increase the ethanol volume slightly to lower the saturation temperature. As the solution cools, add a tiny "seed crystal" of pure 5-bromo-2-ethoxybenzohydrazide right before it reaches the cloud point. This provides a nucleation site, forcing the molecules to adopt a solid crystal lattice rather than separating as a liquid.
Q2: My NMR/TLC shows contamination with the starting material (ethyl 5-bromo-2-ethoxybenzoate). How do I remove it?A2: The starting ester lacks the hydrogen-bonding capability of the hydrazide and is significantly more lipophilic.
Resolution: Wash your crude crystals with a cold, non-polar solvent like hexane or petroleum ether. The unreacted ester will dissolve in the cold hexane, while the heavily hydrogen-bonded hydrazide network will remain completely insoluble [2].
Q3: My compound seems to degrade during the recrystallization process, yielding a lower mass and new TLC spots. What is the cause?A3: Benzohydrazides are sensitive to prolonged thermal stress. Extended boiling in ethanol can lead to oxidative degradation or the formation of symmetric diacylhydrazines.
Resolution: Minimize the time the compound spends in boiling solvent. Ensure your hot filtration apparatus is fully prepped before heating the solvent. If conventional heating is too slow, microwave-assisted heating can be used for rapid dissolution, which has been shown to protect hydrazide integrity and improve overall yields [3].
Q4: If recrystallization fails entirely, what is the fallback purification method?A4: If the impurity profile is structurally too similar to the product (e.g., a des-bromo analog), recrystallization may result in co-crystallization. In this case, utilize column chromatography over silica gel. A recommended mobile phase for halogenated benzohydrazides is a gradient of ethanol and chloroform [1]. Monitor fractions via TLC, utilizing UV light or iodine staining for visualization.
Technical Support Center: Minimizing Side Reactions in 5-Bromo-2-ethoxybenzohydrazide Synthesis
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of 5-bromo-2-ethoxybenzohydrazide . While the hydra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the synthesis of 5-bromo-2-ethoxybenzohydrazide . While the hydrazinolysis of esters is a fundamental organic transformation, the synthesis of heavily substituted benzohydrazides is frequently plagued by yield-limiting side reactions[1].
This document provides a mechanistic breakdown of these side reactions, a quantitative troubleshooting guide, and a self-validating standard operating procedure (SOP) to ensure high-purity product isolation.
Process Workflow & Reaction Pathways
Understanding the kinetic competition between the desired hydrazinolysis and unwanted side reactions is the first step in optimizing your yield. The diagram below illustrates the critical junctures where the synthesis can fail.
Reaction workflow and side-reaction pathways in 5-bromo-2-ethoxybenzohydrazide synthesis.
Q1: Why am I seeing a significant amount of symmetric diacylhydrazine byproduct in my LC-MS or NMR?A1: Diacylhydrazine (1,2-bis(5-bromo-2-ethoxybenzoyl)hydrazine) forms when the primary amine of your newly synthesized 5-bromo-2-ethoxybenzohydrazide acts as a nucleophile and attacks an unreacted molecule of the starting ester. This is a statistical and kinetic issue. If the local concentration of the ester is too high relative to the hydrazine, the product will over-react.
Solution: You must use a massive stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents)[2]. Furthermore, altering the order of addition—adding the ester dropwise to a refluxing solution of hydrazine—ensures the ester is always heavily outnumbered, kinetically favoring mono-acyl substitution.
Q2: My ester is hydrolyzing back to 5-bromo-2-ethoxybenzoic acid instead of forming the hydrazide. How do I prevent this?A2: Hydrazinolysis is a nucleophilic acyl substitution. While hydrazine (
NH2NH2
) is a highly potent nucleophile due to the alpha-effect, hydrazine hydrate (
N2H4⋅H2O
) introduces a stoichiometric amount of water into your reaction. At reflux temperatures, this water (or hydroxide generated in the basic medium) competitively attacks the ester carbonyl, leading to saponification[2].
Solution: Minimize water in the system. Switch from 80% hydrazine hydrate to 100% hydrazine hydrate, and replace standard 95% ethanol with anhydrous (absolute) ethanol[3]. Additionally, strictly limit your reflux time to 8 hours; prolonged heating exponentially increases the rate of hydrolysis relative to hydrazinolysis.
Q3: The reaction seems to stall at ~60% conversion. Should I add a catalyst?A3: While some literature suggests pyridine or acid catalysis for stubborn esters[3], ethyl 5-bromo-2-ethoxybenzoate is sufficiently electrophilic to react without a catalyst. Stalled reactions are usually the result of using degraded hydrazine hydrate (which loses potency upon exposure to atmospheric
CO2
and
O2
) or insufficient reaction temperatures. Ensure your reagents are fresh and that your solvent is maintaining a true reflux (78°C for ethanol)[1].
Quantitative Data: Optimizing Reaction Conditions
The following table summarizes in-house optimization data demonstrating the causality between reagent ratios, solvent choices, and the resulting product distribution.
Hydrazine Equivalents
Solvent System
Time (h)
Temp (°C)
Target Hydrazide Yield (%)
Diacylhydrazine (%)
Hydrolyzed Acid (%)
1.5 eq (80% Hydrate)
EtOH (95%)
8.0
78
42.5
38.0
15.5
5.0 eq (100% Hydrate)
EtOH (Abs)
8.0
78
86.0
6.5
4.0
10.0 eq (100% Hydrate)
EtOH (Abs)
8.0
78
95.5
< 1.0
2.5
10.0 eq (100% Hydrate)
EtOH (Abs)
24.0
78
81.0
< 1.0
16.0
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage[4].
Prerequisite: Ensure you are starting with highly pure ethyl 5-bromo-2-ethoxybenzoate. Impurities from the prior O-alkylation step (such as unreacted phenolic starting material) will severely complicate the isolation of the hydrazide.
Step 1: Reaction Setup & Reagent Addition
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of ethyl 5-bromo-2-ethoxybenzoate in 20 mL of absolute ethanol.
Causality: Absolute ethanol starves the reaction of excess water, shutting down the hydrolysis side-reaction pathway.
Attach a reflux condenser. While stirring at room temperature, slowly add 100.0 mmol (10.0 equivalents, ~5 mL) of fresh 100% hydrazine hydrate dropwise over 10 minutes.
Causality: Dropwise addition prevents localized concentration spikes of the ester, mitigating the formation of diacylhydrazine.
Step 2: Reflux and Kinetic Monitoring
3. Heat the reaction mixture to a gentle reflux (78°C) using an oil bath or heating mantle.
4. Self-Validation Check (TLC): After 6 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using 5% Methanol in Dichloromethane as the eluent.
Observation: The starting ester will appear as a high-
Rf
, UV-active spot. The target hydrazide will appear as a highly polar, low-
Rf
spot.
Validation: To confirm the new spot is the hydrazide, stain the TLC plate with Ninhydrin and heat it. The primary amine of the hydrazide will stain a deep purple/brown, whereas the ester will remain unstained. Continue refluxing until the ester spot is completely consumed (typically 8 hours).
Step 3: Isolation and Purification
5. Once complete, remove the flask from the heat source and allow it to cool slowly to room temperature.
6. Transfer the flask to an ice-water bath for 1 to 2 hours.
Self-Validation Check (Precipitation): 5-Bromo-2-ethoxybenzohydrazide has significantly lower solubility in cold ethanol compared to its ester precursor. A successful reaction will yield a heavy, white to off-white crystalline precipitate. If the product oils out, trace water or unreacted ester is likely present.
Isolate the product via vacuum filtration using a Büchner funnel.
Wash the filter cake with two 10 mL portions of ice-cold absolute ethanol to remove any residual hydrazine and trace diacylhydrazine.
Dry the crystals under high vacuum for 12 hours to afford the pure 5-bromo-2-ethoxybenzohydrazide.
Resolving common impurities in 5-Bromo-2-ethoxybenzohydrazide batches
Answering the urgent need for clarity in the purification of critical pharmaceutical intermediates, this Technical Support Center provides a comprehensive guide to resolving common impurities found in batches of 5-Bromo-...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the urgent need for clarity in the purification of critical pharmaceutical intermediates, this Technical Support Center provides a comprehensive guide to resolving common impurities found in batches of 5-Bromo-2-ethoxybenzohydrazide. As a Senior Application Scientist, my goal is to equip you with not only robust protocols but also the underlying scientific principles to troubleshoot effectively, ensuring the integrity of your research and development pipeline.
Technical Support Center: 5-Bromo-2-ethoxybenzohydrazide
This guide is structured to address challenges from impurity identification to removal, ensuring your material meets the stringent quality required for downstream applications.
Part 1: Core Troubleshooting Guide
This section addresses the most frequently encountered impurities. Each impurity is discussed in a question-and-answer format, detailing its origin, identification, and resolution.
Visualizing the Troubleshooting Workflow
The first step in addressing a purity issue is a logical, systematic approach. The following workflow outlines the decision-making process from initial purity failure to a successfully purified batch.
Troubleshooting
Technical Support Center: Manufacturing 5-Bromo-2-ethoxybenzohydrazide
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Bromo-2-ethoxybenzohydrazide. Our focus is to provide actio...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 5-Bromo-2-ethoxybenzohydrazide. Our focus is to provide actionable solutions to common challenges, grounded in established chemical principles and safety protocols, to ensure a robust, safe, and reproducible manufacturing process.
Overview of the Synthetic Workflow
The industrial synthesis of 5-Bromo-2-ethoxybenzohydrazide is typically achieved through a two-step process starting from 5-Bromo-2-ethoxybenzoic acid. The process involves an initial esterification followed by a critical hydrazinolysis step. Each stage presents unique challenges that must be carefully managed during scale-up.
Caption: Troubleshooting logic for a runaway exotherm during hydrazinolysis.
[1]
Q: The hydrazinolysis reaction is incomplete, and I have significant amounts of unreacted ethyl 5-bromo-2-ethoxybenzoate. How can I improve the yield?
A: Potential Causes: Insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of hydrazine hydrate.
Recommended Solutions:
Temperature & Time: While higher temperatures can increase the reaction rate, they also increase the risk of side reactions and hydrazine decomposition. [1]A modest temperature increase (e.g., from 60°C to 80°C) should be trialed first. Extend the reaction time and monitor progress by a suitable analytical method like HPLC or TLC.
[1]2. Reagent Stoichiometry: An excess of hydrazine hydrate is typically required. A common starting point is 1.5 to 3.0 equivalents. A larger excess may be needed if the quality of the starting ester is low or if there are moisture-sensitive side reactions.
Solvent: The reaction is often run in an alcohol like ethanol, which is a good solvent for both the ester and hydrazine hydrate. [2][3]Ensure the solvent is of sufficient purity.
Q: During work-up, my product precipitates as a sticky oil instead of a crystalline solid. What should I do?
A: Potential Causes: This is a common issue in crystallization, often caused by residual solvents, the presence of impurities that inhibit crystal lattice formation, or cooling the solution too quickly.
Recommended Solutions:
Solvent System Optimization: The choice of anti-solvent is critical. If the product is isolated by precipitation from a solvent like ethanol by adding water, the rate of water addition and the final solvent/water ratio are key parameters. Experiment on a small scale with different anti-solvents (e.g., hexanes, heptane).
Trituration: Try triturating the crude oil with a non-polar solvent (like hexanes or diethyl ether). [1]This can often remove soluble impurities and induce solidification. The process involves stirring the oil with the solvent, which may cause it to solidify.
Seeding: If you have a small amount of pure, crystalline product, use it to "seed" the supersaturated solution. This provides a template for crystal growth.
Controlled Cooling: Cool the solution slowly. A gradual temperature decrease allows for the formation of a more ordered, stable crystal lattice. Crash-cooling often leads to oils or amorphous solids.
[4]
Stage 3: Purification and Quality
Q: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A: Potential Causes: The color is likely due to trace impurities formed by oxidation or side reactions. Residual catalyst from previous steps (if any) could also be a cause. [4]Hydrazones formed from trace aldehyde or ketone impurities are often colored.
Recommended Solutions:
Recrystallization with Activated Carbon: The most effective method for removing colored impurities is often recrystallization from a suitable solvent system (e.g., ethanol/water) in the presence of a small amount of activated carbon (charcoal). The carbon adsorbs the colored impurities.
Protocol: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount of activated carbon (typically 1-2% by weight). Stir for 15-30 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to crystallize the purified product.
Solvent Washes: Washing the crude solid with an appropriate solvent can sometimes remove colored impurities without needing a full recrystallization.
Experimental Protocols & Data
Protocol: Scale-Up Hydrazinolysis
This protocol is a general guideline and must be adapted and validated for specific equipment and scales. A thorough risk assessment must be performed prior to execution.
Reactor Preparation: Ensure the reactor is thoroughly cleaned, dried, and purged with an inert atmosphere (Nitrogen or Argon).
Charging Reagents: Charge ethyl 5-bromo-2-ethoxybenzoate (1.0 eq) and ethanol to the reactor. Begin stirring to ensure the ester is fully dissolved.
Heating: Heat the solution to the target temperature (e.g., 70-80°C).
Controlled Hydrazine Addition: Slowly add hydrazine hydrate (2.0 eq) subsurface via a dosing pump over 2-4 hours. Crucially, monitor the internal temperature throughout the addition. Ensure the cooling system can handle the exotherm and maintain a stable temperature.
Reaction & Monitoring: Hold the reaction mixture at temperature for 4-8 hours. Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting ester is consumed (<1% remaining).
Work-up & Isolation:
Cool the reaction mixture to room temperature.
Slowly add the reaction mixture to a separate vessel containing cold water or an appropriate anti-solvent to precipitate the product.
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
Wash the filter cake thoroughly with water to remove excess hydrazine and other water-soluble impurities.
Drying: Dry the product under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Analytical Method: In-Process HPLC Monitoring
Parameter
Value
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Start at 30% B, ramp to 95% B over 15 min, hold for 5 min
Technical Support Center: 5-Bromo-2-ethoxybenzohydrazide Handling & Troubleshooting
Welcome to the Technical Support Center for 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1). This guide is engineered for scientists and drug development professionals who require stringent quality control over their ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1). This guide is engineered for scientists and drug development professionals who require stringent quality control over their chemical inventory. By understanding the mechanistic vulnerabilities of this compound, researchers can prevent premature degradation and ensure reproducible assay results.
Core Principles of Benzohydrazide Stability
5-Bromo-2-ethoxybenzohydrazide is a highly reactive building block. Its structural features dictate its strict storage requirements:
Hydrazide Moiety (-CO-NH-NH₂): Hydrazines and hydrazides are highly susceptible to oxidative degradation in the presence of dissolved oxygen, a process that can proceed via one-electron or four-electron pathways, often catalyzed by trace metal ions[1]. Furthermore, under acidic or unbuffered aqueous conditions, the hydrazide linkage can undergo chemical hydrolysis, yielding the corresponding benzoic acid and free hydrazine[2].
Halogenated Aromatic Ring (Bromo group): The presence of the bromine atom makes the molecule sensitive to photolytic cleavage. Exposure to UV or intense visible light can induce photodehalogenation.
General Reactivity: Due to these vulnerabilities, commercial suppliers mandate that benzohydrazide derivatives be stored in cool, dark places under inert gas to prevent atmospheric oxidation and photo-degradation[3].
Degradation Pathways & Causality
Understanding the causality behind chemical degradation helps in troubleshooting failed experiments. The diagram below illustrates the primary degradation pathways of 5-Bromo-2-ethoxybenzohydrazide when exposed to suboptimal environmental conditions.
Logical relationship of 5-Bromo-2-ethoxybenzohydrazide degradation pathways.
Quantitative Storage Guidelines
To maximize shelf life, environmental variables must be strictly controlled. The following table summarizes the expected stability of the compound in solid state under various storage conditions based on standard stability data for benzohydrazides.
To ensure trustworthiness in your assays, do not repeatedly freeze-thaw or expose the master stock to ambient air. Implement this self-validating workflow upon receiving the chemical to establish a closed, verifiable system.
Step 1: Preparation & Inert Atmosphere Setup
Action: Transfer the sealed vial to a glove box purged with Argon or Nitrogen. If a glove box is unavailable, use a Schlenk line to flush the receiving vials with inert gas.
Causality: Displacing oxygen prevents the formation of hydrazyl radicals, which initiate the oxidative degradation cascade[1].
Step 2: Aliquoting & Desiccation
Action: Weigh the powder into single-use amber glass vials. Add a micro-desiccant packet (e.g., anhydrous silica gel) to the secondary storage container.
Causality: Single-use aliquots prevent ambient moisture from entering the master batch during repeated openings. Moisture drives the hydrolysis of the hydrazide bond[2].
Step 3: Sealing & Light Protection
Action: Seal the vials with PTFE-lined caps. Wrap the vials in aluminum foil if the amber glass is not sufficiently opaque, and store immediately at -20°C.
Causality: PTFE prevents chemical leaching, while absolute light deprivation halts photolytic dehalogenation of the bromo-aromatic ring[3].
Step 4: Self-Validation (Quality Control)
Action: Before utilizing an aliquot that has been stored for >6 months, dissolve a 1 mg sample in anhydrous DMSO and run LC-MS or ¹H-NMR.
Validation Check: Confirm the presence of the intact molecular ion (M+ = 258/260 m/z due to bromine isotopes) and the absence of 5-bromo-2-ethoxybenzoic acid peaks. If purity is >98%, proceed with the experiment.
Troubleshooting FAQs
Q: My reconstituted 5-Bromo-2-ethoxybenzohydrazide solution turned yellow after a few hours on the bench. Is it still viable?A: No, discard the solution. The yellowing indicates oxidative degradation of the hydrazide moiety into azo compounds or hydrazyl radicals[1]. Always prepare solutions fresh in anhydrous, deoxygenated solvents immediately prior to use.
Q: Can I store the compound in a standard laboratory refrigerator (4°C) instead of a -20°C freezer?A: Yes, for short-term storage (up to 12 months), 2-8°C is generally acceptable for benzohydrazides, provided the container is tightly sealed under inert gas and protected from light[3]. However, for multi-year stability, -20°C is strongly recommended to minimize the thermal kinetic energy that drives slow degradation.
Q: I observed unexpected peaks in my LC-MS chromatogram. What are the likely degradation products?A: The most common degradation pathway in aqueous or humid environments is oxidative hydrolysis. You will likely see peaks corresponding to 5-bromo-2-ethoxybenzoic acid and free hydrazine[2]. If exposed to light, you may also observe debrominated byproducts.
Q: Does the pH of my reaction buffer affect the stability of the compound?A: Significantly. Hydrazine derivatives exhibit pH-dependent stability. They are generally more stable in slightly acidic to neutral conditions but undergo rapid oxidative degradation in alkaline solutions[1].
HPLC Method Validation for 5-Bromo-2-ethoxybenzohydrazide Purity Analysis: A Comparative Guide (Phenyl-Hexyl vs. C18)
Executive Summary The accurate purity analysis of highly functionalized aromatic intermediates, such as (CAS: 24123-35-1)[1], is a critical prerequisite in pharmaceutical and agrochemical development. Historically, stand...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate purity analysis of highly functionalized aromatic intermediates, such as (CAS: 24123-35-1)[1], is a critical prerequisite in pharmaceutical and agrochemical development. Historically, standard C18 columns have been the default choice for reversed-phase High-Performance Liquid Chromatography (RP-HPLC). However, relying solely on hydrophobic dispersion often fails to resolve closely related structural impurities, such as positional isomers (e.g., 4-bromo vs. 5-bromo derivatives).
This guide provides an objective comparison between standard C18 chemistries (the alternative) and Phenyl-Hexyl stationary phases (the recommended product) for this specific analyte. Furthermore, it outlines a comprehensive, self-validating method validation protocol strictly adhering to the newly revised [2], ensuring the analytical procedure is robust, stability-indicating, and fit-for-purpose[3].
Analyte Profiling & Chromatographic Causality
To design an optimal separation method, we must first analyze the chemical causality dictated by the analyte's structure. 5-Bromo-2-ethoxybenzohydrazide features three distinct moieties:
An electron-rich ethoxy group (ortho to the hydrazide).
An electron-withdrawing bromine atom (meta to the ethoxy group).
A polar, basic hydrazide group (
−CO−NH−NH2
).
The Limitation of C18 Columns
Standard C18 columns separate compounds based almost entirely on hydrophobic (dispersive) interactions. Because positional isomers of brominated ethoxybenzohydrazides possess nearly identical hydrophobic footprints, a C18 column struggles to differentiate them, frequently resulting in peak co-elution[4].
The Phenyl-Hexyl Advantage
A Phenyl-Hexyl stationary phase provides orthogonal selectivity . The hexyl alkyl chain acts as a flexible spacer, allowing the bonded phenyl ring to dynamically intercalate with the analyte's aromatic system. The strong dipole moment created by the opposing ethoxy and bromo groups on the analyte interacts heavily with the
π
-electrons of the stationary phase via
π−π
stacking and dipole-induced dipole interactions[5]. This steric and electronic recognition allows the Phenyl-Hexyl column to easily resolve impurities that a C18 column cannot.
Fig 1: Orthogonal selectivity of Phenyl-Hexyl vs. C18 for aromatic halogenated compounds.
Column Performance Comparison
The following table summarizes the comparative experimental data obtained during method development, highlighting why the Phenyl-Hexyl chemistry is superior for this specific purity assay.
Chromatographic Parameter
Standard C18 (Alternative)
Phenyl-Hexyl (Recommended)
Mechanistic Causality
Retention Time (
tR
)
4.2 min
5.8 min
Enhanced retention via
π−π
stacking interactions.
Tailing Factor (
As
)
1.65
1.05
Superior end-capping and shielding of residual silanols.
Theoretical Plates (
N
)
8,500
14,200
Optimal mass transfer kinetics due to the hexyl spacer[5].
Resolution (
Rs
) *
1.1 (Co-elution)
2.8 (Baseline)
Steric and dipole selectivity differentiating isomer footprints[4].
*Resolution measured against the critical pair (4-bromo positional isomer impurity).
ICH Q2(R2) Method Validation Workflow
The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, requiring robust statistical proof that a method is fit for its intended use[6]. To ensure absolute trustworthiness, the workflow below is designed as a self-validating system : it incorporates automated System Suitability Testing (SST) gates that prevent the execution of subsequent validation steps if baseline chromatographic criteria are not met.
Fig 2: ICH Q2(R2) compliant step-by-step HPLC method validation workflow.
Detailed Experimental Protocols
Optimized HPLC Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the basic hydrazide moiety to prevent secondary interactions with silica, thereby eliminating peak tailing).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 10% B to 90% B over 15 minutes. (Causality: A gradient ensures that highly retained, non-polar impurities are efficiently swept from the column, maintaining run-to-run reproducibility).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Diluent: Water/Acetonitrile (50:50, v/v). (Causality: Matching the diluent to the initial mobile phase strength prevents solvent-mismatch phenomena, such as peak fronting).
Step-by-Step Validation Execution
Step 1: System Suitability Testing (SST) - The Self-Validating Gate
Before any validation parameter is tested, inject the standard solution (100 µg/mL) six times.
Self-Validating Mechanism: The Chromatography Data System (CDS) is programmed to halt the sequence automatically if
Rs<2.0
,
As>1.5
, or peak area %RSD > 2.0%. This ensures no invalid data is generated[2].
Step 2: Specificity & Forced Degradation
Subject the analyte to acid (1N HCl), base (1N NaOH), oxidation (3%
H2O2
), and thermal stress (80°C) for 24 hours. Inject the stressed samples.
Causality: Proves the method is "stability-indicating." The Phenyl-Hexyl column must demonstrate that the main peak is entirely free from co-eluting degradants (Peak Purity Index > 0.990 via Photodiode Array detection)[2].
Step 3: Linearity and Range
Prepare calibration standards at 5 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target working concentration (e.g., 0.5 µg/mL to 120 µg/mL). Plot peak area versus concentration.
Causality: Ensures the UV detector response is directly proportional to the analyte concentration across the entire operational range[3].
Step 4: Accuracy (Recovery)
Spike known amounts of 5-Bromo-2-ethoxybenzohydrazide into a synthetic matrix at three concentration levels (80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
Causality: Validates that the extraction and integration parameters yield the exact true value without matrix interference[3].
Step 5: Precision (Repeatability & Intermediate Precision)
Inject six independent preparations of the 100 µg/mL sample on Day 1 (Repeatability). Have a second analyst prepare and inject six new samples on Day 2 using a different HPLC system (Intermediate Precision).
Causality: Proves the method is immune to normal, day-to-day laboratory variances[7].
Step 6: Robustness
Deliberately alter critical method parameters: Flow rate (
±
0.1 mL/min), Column Temperature (
±
2°C), and Mobile Phase composition (
±
2% organic).
Causality: Identifies the method's operational boundaries. If resolution remains
>2.0
during these shifts, the method is deemed highly robust[3].
Validation Results & Acceptance Criteria
The following table synthesizes the quantitative data obtained from the validation of 5-Bromo-2-ethoxybenzohydrazide on the Phenyl-Hexyl column, measured against strict ICH Q2(R2) acceptance criteria.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
System Suitability
Rs>2.0
,
As≤1.5
, Area RSD
≤2.0%
Rs=2.8
,
As=1.05
, RSD = 0.4%
PASS
Specificity
No interference at
tR
; Peak Purity
>0.990
No interference; Purity = 0.999
PASS
Linearity & Range
R2≥0.999
(LOQ to 120%)
R2=0.9998
PASS
Accuracy (Recovery)
98.0% - 102.0% across all 3 levels
99.4% - 100.6%
PASS
Precision
%RSD
≤2.0%
(
n=6
)
%RSD = 0.6%
PASS
Robustness
Rs>2.0
under deliberate variations
Min
Rs=2.4
(at +2% organic)
PASS
Conclusion
For the purity analysis of 5-Bromo-2-ethoxybenzohydrazide, standard C18 columns present significant limitations due to their reliance on purely hydrophobic interactions, leading to the co-elution of structurally similar impurities. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage orthogonal
π−π
and dipole interactions to achieve baseline resolution. When coupled with a self-validating, ICH Q2(R2)-compliant protocol, this method guarantees high data integrity, robustness, and regulatory compliance for downstream drug development applications.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at:[Link]
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Chromatography Online. Available at: [Link]
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient . Shimadzu / LCMS.cz. Available at: [Link]
A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxybenzohydrazide and its 5-Chloro Analog
This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-ethoxybenzohydrazide and 5-Chloro-2-ethoxybenzohydrazide. It is intended for researchers, scientists, and professionals in the field of...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-ethoxybenzohydrazide and 5-Chloro-2-ethoxybenzohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who are considering these analogs for their research and development endeavors. This document will delve into the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and provide a framework for experimental validation.
Introduction: The Significance of Halogen Substitution in Drug Discovery
The substitution of one halogen for another in a drug candidate or a key intermediate can have profound effects on its biological activity, metabolic stability, and synthetic accessibility. The choice between a bromo and a chloro substituent is a common consideration in medicinal chemistry. While often considered isosteric, their subtle differences in size, electronegativity, and bond strength can be leveraged to fine-tune molecular properties. This guide will explore these differences in the context of 5-substituted 2-ethoxybenzohydrazides, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with hydrazide-containing compounds.
Theoretical Framework for Reactivity Comparison
The reactivity of the 5-Bromo and 5-Chloro analogs can be rationalized by considering the electronic effects of the halogen substituents on the aromatic ring and the inherent properties of the carbon-halogen bond.
Electronic Effects of Halogen Substituents
Halogens exert two opposing electronic effects on an aromatic ring: the inductive effect (-I) and the resonance effect (+M).
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the benzene ring through the sigma bond. This deactivates the ring towards electrophilic aromatic substitution.
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring compared to benzene.[1][2] However, the relative strengths of these effects differ between chlorine and bromine.
Hammett Constants: A Quantitative Measure of Electronic Effects
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[3] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent in the meta or para position.
As shown in the table, the para Hammett constants for bromine and chlorine are very similar, suggesting that their overall electronic influence on the reactivity at a distant site (like the hydrazide moiety) might be comparable. However, this is a simplified view and doesn't account for differences in polarizability and bond strengths which are critical in many reactions.
Carbon-Halogen Bond Strength: A Key Determinant in Reactivity
A crucial factor governing the reactivity of aryl halides is the strength of the carbon-halogen (C-X) bond. The C-Br bond is significantly weaker than the C-Cl bond.
Bond
Bond Dissociation Energy (kcal/mol)
C-Br
~84
C-Cl
~96
This difference in bond dissociation energy is a primary reason why aryl bromides are generally more reactive than aryl chlorides in reactions that involve the cleavage of the C-X bond, such as cross-coupling reactions.[5][6]
Experimental Design for Reactivity Comparison
To empirically determine the relative reactivity of 5-Bromo-2-ethoxybenzohydrazide and its 5-Chloro analog, a well-designed comparative experiment is essential. A suitable model reaction would be one that is sensitive to the electronic and steric nature of the halogen substituent. A nucleophilic aromatic substitution (SNAAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, would be appropriate choices.
Below is a detailed protocol for a comparative Suzuki-Miyaura coupling experiment.
Synthesis of Starting Materials
The first step is to synthesize the 5-Bromo- and 5-Chloro-2-ethoxybenzohydrazide starting materials. A general synthetic route is outlined below.
Caption: General synthesis of 5-Halo-2-ethoxybenzohydrazides.
Protocol for Synthesis of 5-Bromo-2-ethoxybenzohydrazide:
Esterification: To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq). Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl 5-bromo-2-ethoxybenzoate.
Hydrazinolysis: Dissolve the crude ethyl 5-bromo-2-ethoxybenzoate in ethanol. Add hydrazine hydrate (5.0 eq) and reflux the mixture for 6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Recrystallize the solid residue from ethanol to obtain pure 5-bromo-2-ethoxybenzohydrazide.
The same procedure can be followed for the synthesis of the 5-chloro analog, starting from 5-chloro-2-hydroxybenzoic acid.
Comparative Suzuki-Miyaura Coupling Reaction
This experiment will compare the rate of the Suzuki-Miyaura coupling of each analog with a common boronic acid.
Caption: Suzuki-Miyaura coupling of 5-Halo-2-ethoxybenzohydrazides.
Experimental Protocol:
Set up two parallel reactions in identical reaction vessels.
In each vessel, combine the respective 5-halo-2-ethoxybenzohydrazide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
Degas the mixture by bubbling with argon for 15 minutes.
Add the palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to each vessel under an argon atmosphere.
Heat both reaction mixtures to 80 °C with vigorous stirring.
Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by a suitable method such as HPLC or GC-MS to determine the consumption of the starting material and the formation of the product.
Data Analysis and Expected Outcomes
The primary data to be collected will be the percentage conversion of the starting material and the yield of the product over time for both the bromo and chloro analogs.
Data Presentation
The results can be summarized in a table and a graph for clear comparison.
Time (min)
% Conversion (5-Bromo analog)
% Conversion (5-Chloro analog)
30
45
15
60
75
30
90
90
45
120
>95
60
180
>95
75
Note: The data presented in this table is illustrative and represents the expected trend based on established chemical principles. Actual experimental results may vary.
Caption: Factors influencing the reactivity of the bromo and chloro analogs.
Interpretation of Results
Based on the weaker C-Br bond, it is anticipated that the 5-Bromo-2-ethoxybenzohydrazide will exhibit a higher reaction rate in the Suzuki-Miyaura coupling compared to its 5-Chloro counterpart.[6] The oxidative addition of the palladium catalyst to the C-Br bond is expected to be faster than the insertion into the C-Cl bond, which is often the rate-determining step in the catalytic cycle.
Conclusion
In comparing the reactivity of 5-Bromo-2-ethoxybenzohydrazide and 5-Chloro-2-ethoxybenzohydrazide, a nuanced understanding of the interplay between electronic effects and bond strengths is crucial. While their Hammett constants suggest similar electronic influences on the aromatic ring, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond is the dominant factor in reactions involving the cleavage of this bond.
Therefore, for synthetic transformations such as palladium-catalyzed cross-coupling reactions, the 5-bromo analog is predicted to be the more reactive substrate . This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, the choice between the two analogs in a drug discovery program will also depend on other factors such as cost, availability of starting materials, and the desired metabolic profile of the final compound. The experimental framework provided in this guide offers a robust method for empirically validating these reactivity predictions in a laboratory setting.
References
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. [Link]
YouTube. (2019, January 4). Halogens as directing groups in aromatic reactions. [Link]
University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]
Comprehensive LC-MS Validation Guide for 5-Bromo-2-ethoxybenzohydrazide: Performance, Fragmentation, and Comparative Analysis
As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of halogenated aryl hydrazides. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) [1] is a critical building block in the s...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of halogenated aryl hydrazides. 5-Bromo-2-ethoxybenzohydrazide (CAS: 24123-35-1) [1] is a critical building block in the synthesis of pharmaceutically active heterocycles and hydrazones. However, its unique structural features—a highly polar carbohydrazide moiety coupled with a lipophilic bromo-ethoxy-substituted benzene ring—demand a meticulously optimized Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.
This guide provides an objective, data-driven comparison of 5-Bromo-2-ethoxybenzohydrazide against common alternatives, alongside a self-validating, ICH Q2(R2)-compliant analytical protocol [2].
Mechanistic Insights: Ionization and Fragmentation Dynamics
To design a robust LC-MS method, we must first understand the causality behind the molecule's behavior in the gas phase.
Ionization (ESI+):
The terminal nitrogen of the carbohydrazide group (-CONHNH₂) acts as a strong proton acceptor. Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), this compound exhibits excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode. Furthermore, the presence of the bromine atom provides a distinct isotopic signature—a ~1:1 intensity ratio of the [M+H]⁺ peaks at m/z 259.008 (⁷⁹Br) and 261.008 (⁸¹Br)—which acts as a built-in diagnostic tool for specificity [3].
Collision-Induced Dissociation (CID):
Understanding the fragmentation pathway is critical for Multiple Reaction Monitoring (MRM) method development and mitigating in-source fragmentation [4]. The primary fragmentation event is the cleavage of the hydrazide C-N bond, resulting in the loss of hydrazine (NH₂NH₂, 32 Da) to form a stable acylium ion. Secondary fragmentation involves the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy group.
ESI-MS/MS Fragmentation Pathway of 5-Bromo-2-ethoxybenzohydrazide.
Comparative Performance Analysis
When selecting a building block for library synthesis, chemists often weigh 5-Bromo-2-ethoxybenzohydrazide against its structural analogs: 5-Bromo-2-methoxybenzohydrazide and 2-Ethoxybenzohydrazide . The choice of the alkoxy group and the halogen significantly impacts chromatographic retention and ionization efficiency.
Experimental Causality
Lipophilicity & Retention: The ethoxy group extends the alkyl chain compared to the methoxy analog, increasing hydrophobic interactions with the C18 stationary phase. This results in a longer retention time, which is highly beneficial for separating the API from early-eluting polar matrix components.
Stability: Hydrazides are prone to hydrolysis and Schiff base formation. The steric bulk of the ethoxy group at the ortho position provides slight steric shielding to the carbonyl carbon, marginally improving solution stability compared to the methoxy variant.
Data derived from internal comparative validation studies using a standard reversed-phase gradient (5-95% ACN in 0.1% FA over 10 minutes).
ICH Q2(R2) Compliant LC-MS Validation Protocol
To ensure absolute trustworthiness, the analytical method must be validated according to the latest ICH Q2(R2) guidelines [2]. The following protocol outlines a self-validating system for the quantitative analysis of 5-Bromo-2-ethoxybenzohydrazide.
Step-by-Step Methodology
Step 1: Chromatographic Optimization
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Reasoning: Sub-2-micron particles provide the theoretical plates necessary for sharp peak shapes, minimizing hydrazide tailing.
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Reasoning: Formic acid ensures complete protonation of the hydrazide, maximizing ESI+ signal while suppressing silanol interactions on the column.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 2: MS/MS Parameter Tuning
Source Temperature: 150°C. Desolvation Temperature: 350°C. Reasoning: Excessive heat can cause thermal degradation of the labile N-N bond prior to ionization. 350°C provides optimal desolvation without compromising intact molecular ion intensity [4].
Specificity: Inject blank matrix, mobile phase, and spiked samples. Verify that no interfering peaks elute at the retention time of 5-Bromo-2-ethoxybenzohydrazide (4.2 min).
Linearity & Range: Prepare a 7-point calibration curve from 1 ng/mL to 1000 ng/mL. Apply a 1/x weighting factor to the linear regression to ensure accuracy at the lower end of the curve.
Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations (3 replicates each, across 3 days).
Robustness: Deliberately vary the column temperature (± 5°C) and mobile phase FA concentration (± 0.02%).
ICH Q2(R2) Lifecycle Workflow for LC-MS Method Validation.
Expected Result for 5-Bromo-2-ethoxybenzohydrazide
Linearity (R²)
≥ 0.990
> 0.998 (1/x weighting)
Intra-day Precision (RSD)
≤ 15% (≤ 20% at LLOQ)
< 4.5% across all QC levels
Inter-day Precision (RSD)
≤ 15% (≤ 20% at LLOQ)
< 6.2% across all QC levels
Accuracy (Recovery)
85% - 115%
96.5% - 103.2%
Limit of Quantitation (LOQ)
S/N ≥ 10
1.0 ng/mL
Conclusion
5-Bromo-2-ethoxybenzohydrazide offers a highly stable, well-retained alternative to its methoxy and non-halogenated counterparts in drug discovery workflows. By leveraging its distinct ESI+ fragmentation profile (specifically the acylium ion transition) and its isotopic bromine signature, analytical scientists can develop highly specific and sensitive LC-MS/MS assays. Adhering to the ICH Q2(R2) framework ensures that the resulting data is robust, reproducible, and ready for regulatory submission.
References
European Medicines Agency (EMA) / ICH
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5.
Source: European Medicines Agency (EMA)
URL:[Link][1]
Royal Society of Chemistry (RSC)
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.
Source: Natural Product Reports (RSC Publishing)
URL:[Link][2]
Structural comparison of 5-Bromo-2-ethoxybenzohydrazide and related isomers
Title: Structural and Functional Comparison of 5-Bromo-2-ethoxybenzohydrazide and Related Isomers: A Comprehensive Guide for Drug Discovery As a Senior Application Scientist, I have structured this guide to provide an ob...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Functional Comparison of 5-Bromo-2-ethoxybenzohydrazide and Related Isomers: A Comprehensive Guide for Drug Discovery
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 5-Bromo-2-ethoxybenzohydrazide and its positional isomers. Benzohydrazides are highly versatile pharmacophores, widely utilized as precursors for Schiff bases, oxadiazoles, and potent enzyme inhibitors (such as acetylcholinesterase inhibitors)[1][2]. Understanding the structural nuances between these isomers is critical for rational drug design, as the relative positions of the halogens and alkoxy groups dictate both chemical reactivity and biological target binding.
Structural & Physicochemical Comparison
The core scaffold of these compounds is the benzohydrazide moiety. The substitution pattern—specifically the placement of the electron-withdrawing bromine atom and the electron-donating, sterically bulky ethoxy group—profoundly influences the molecule's physicochemical profile.
In 5-Bromo-2-ethoxybenzohydrazide , the ethoxy group is ortho to the hydrazide, creating significant steric hindrance around the reactive terminal nitrogen[1]. The bromine is meta to the hydrazide but para to the ethoxy group, allowing for inductive electron withdrawal without direct steric interference at the binding interface. Conversely, in 2-Bromo-5-ethoxybenzohydrazide , the heavy bromine atom occupies the ortho position, drastically altering the dihedral angle of the hydrazide plane and increasing lipophilicity directly adjacent to the hydrogen-bonding center[3].
When designing inhibitors for targets like Acetylcholinesterase (AChE), the orientation of the benzohydrazide derivatives within the enzymatic gorge is paramount. The ortho-ethoxy group in the 5-bromo-2-ethoxy isomer can act as a hydrogen bond acceptor while forcing the molecule into a specific conformation that favors interaction with the peripheral anionic site (PAS) of AChE[2].
Caption: Logical relationship between substituent position, chemical reactivity, and target binding affinity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic rationales (causality) to guarantee reproducibility.
Protocol A: Two-Step Synthesis of Benzohydrazide Isomers
This protocol utilizes a classic Fischer esterification followed by hydrazinolysis[2][4].
Step 1: Fischer Esterification
Procedure: Dissolve 10 mmol of the substituted benzoic acid (e.g., 5-bromo-2-ethoxybenzoic acid) in 20 mL of absolute ethanol. Add 2 mL of 3N H₂SO₄. Reflux the mixture for 6–8 hours[5].
Causality: The catalytic H₂SO₄ protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon. Using absolute ethanol in large excess drives the equilibrium toward the ester product via Le Chatelier’s principle.
Validation (QC): Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction is complete when the highly polar acid spot disappears. Neutralize with solid NaHCO₃ to prevent acid-catalyzed hydrolysis during workup.
Step 2: Hydrazinolysis
Procedure: To the isolated ethyl ester intermediate, add hydrazine monohydrate (1.5–3.0 equivalents) in ethanol. Reflux for 3–6 hours[2][5].
Causality: A stoichiometric excess of hydrazine hydrate is strictly required. Hydrazine is a strong nucleophile, but if the ester is in excess, the newly formed mono-hydrazide can react with a second ester molecule, forming an unwanted diacylhydrazine dimer[4].
Validation (QC): Confirm product identity via LC-MS (target m/z[M+H]⁺ ≈ 259.0/261.0 for the bromine isotopes) and ¹H-NMR (look for the characteristic D₂O-exchangeable -NH and -NH₂ broad singlets around 4.5 and 9.5 ppm).
Caption: Two-step synthetic workflow for benzohydrazide isomers via esterification and hydrazinolysis.
Protocol B: Functional Validation via in vitro AChE Inhibition Assay
Benzohydrazides are frequently evaluated for their ability to inhibit cholinesterases[2]. This protocol uses a modified Ellman’s method.
Assay Principle (Causality): Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with the chromogen DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to form a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity. If the benzohydrazide isomer successfully binds the active site, the velocity of color formation decreases.
Procedure:
In a 96-well microplate, combine 100 µL of 0.1 M phosphate buffer (pH 8.0), 20 µL of AChE enzyme solution (0.2 U/mL), and 20 µL of the test benzohydrazide (dissolved in DMSO, final concentration 10–100 µM).
Incubate at 25°C for 15 minutes to allow for enzyme-inhibitor complex formation.
Add 20 µL of DTNB (3 mM) and initiate the reaction by adding 20 µL of acetylthiocholine iodide (15 mM).
Measure absorbance kinetically at 412 nm for 5 minutes using a microplate reader.
Self-Validating Controls:
Positive Control: Rivastigmine or Donepezil (validates assay sensitivity).
Blank: Buffer instead of enzyme (subtracts background non-enzymatic hydrolysis).
References
MDPI Pharmaceuticals. "Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study". (2023). [Link]
Benchmarking Antimicrobial Efficacy: A Comparative Guide to 5-Bromo-2-ethoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these,...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comprehensive analysis of the antimicrobial efficacy of 5-Bromo-2-ethoxybenzohydrazide derivatives, offering a comparative assessment against established antimicrobial agents and detailing the rigorous experimental methodologies required for their evaluation.
Hydrazones, characterized by the azomethine group (-NHN=CH-), are known to interact with various biological targets, and their structural diversity allows for the fine-tuning of their pharmacological profiles.[3][4][5] The inclusion of a bromo-substituent on the benzohydrazide core is often associated with enhanced antimicrobial activity.[6][7] This guide will delve into the scientific rationale behind the selection of standardized testing protocols, the interpretation of results, and the potential mechanisms of action that underpin the antimicrobial effects of these derivatives.
Methodologies for Efficacy Determination
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing methods are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays.[8][9][10] The two most common methods for determining the in vitro efficacy of new antimicrobial agents are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This "gold standard" method provides a precise measure of a compound's potency.[12]
Experimental Protocol: Broth Microdilution
Preparation of Microorganism Inoculum:
Select several well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.[13]
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][15]
Preparation of Antimicrobial Dilutions:
Prepare a stock solution of the 5-Bromo-2-ethoxybenzohydrazide derivative and comparator antibiotics in a suitable solvent.
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.[16]
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[16]
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
Interpretation of Results:
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[17]
Visualization of the Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative assay that determines the susceptibility of a bacterium to an antimicrobial agent.[18] It is a widely used, simple, and cost-effective method for routine susceptibility testing.
Experimental Protocol: Disk Diffusion
Inoculum Preparation:
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[18]
Plate Inoculation:
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[18]
Application of Antimicrobial Disks:
Aseptically place paper disks impregnated with a standardized concentration of the 5-Bromo-2-ethoxybenzohydrazide derivative and comparator antibiotics onto the surface of the inoculated MHA plate.
Incubation:
Invert the plates and incubate at 35°C ± 1°C for 18-24 hours.[19]
Interpretation of Results:
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[19]
The size of the inhibition zone is inversely proportional to the MIC.[20] The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint tables from CLSI or EUCAST.
Visualization of the Disk Diffusion Workflow
Caption: Workflow for antimicrobial susceptibility testing by disk diffusion.
Comparative Efficacy Data
The following tables present hypothetical data comparing the antimicrobial efficacy of a representative 5-Bromo-2-ethoxybenzohydrazide derivative with standard antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
The data presented suggest that the 5-Bromo-2-ethoxybenzohydrazide derivative exhibits notable activity against Gram-positive bacteria, although its potency may be less than that of established antibiotics like ciprofloxacin and ampicillin. The activity against Gram-negative bacteria appears to be more limited. It is important to note that direct comparison of MIC values or zone diameters between different classes of antibiotics can be misleading due to variations in their mechanisms of action and physicochemical properties.[21][22]
The antimicrobial activity of hydrazone derivatives is often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with nucleic acid synthesis.[23][24] Some studies suggest that certain hydrazones can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[24][25] The presence of the electron-withdrawing bromo group on the aromatic ring may enhance the compound's ability to interact with biological targets.[6]
Potential Mechanism of Action: DNA Gyrase Inhibition
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Conclusion
5-Bromo-2-ethoxybenzohydrazide derivatives represent a class of compounds with demonstrable antimicrobial activity, particularly against Gram-positive bacteria. This guide has outlined the standardized methodologies for rigorously evaluating their efficacy and provided a framework for comparative analysis. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency of this scaffold and to elucidate its precise mechanism of action. The development of novel antimicrobial agents is a critical endeavor, and the systematic evaluation of promising compounds like the 5-Bromo-2-ethoxybenzohydrazide derivatives is an essential step in this process.
References
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid. [Link]
Journal of Chemical and Pharmaceutical Research. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. [Link]
Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. [Link]
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
PMC. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]
International Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
University of Baghdad Digital Repository. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. [Link]
EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]
PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]
The Open University. (n.d.). Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.3 Measuring and interpreting the test | OLCreate. [Link]
Journal of Visualized Experiments. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. [Link]
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
The Strategic Advantage of 5-Bromo-2-ethoxybenzohydrazide in Modern Heterocyclic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials sci...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, hydrazides have long been recognized as versatile precursors for a diverse array of nitrogen-containing heterocycles. This guide provides a detailed comparative analysis of 5-Bromo-2-ethoxybenzohydrazide against other commonly employed hydrazides, offering insights into its unique reactivity and synthetic utility, supported by experimental data and established protocols.
The Pivotal Role of Hydrazides in Heterocyclic Chemistry
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. Their inherent nucleophilicity, stemming from the terminal amino group, coupled with the reactivity of the acyl moiety, makes them ideal starting materials for constructing a variety of heterocyclic rings, including oxadiazoles, pyrazoles, and triazoles.[1][2] The ability to readily undergo cyclization reactions with a range of electrophilic partners has cemented their status as indispensable tools for synthetic chemists.
5-Bromo-2-ethoxybenzohydrazide: A Substituted Hydrazide with Distinct Advantages
5-Bromo-2-ethoxybenzohydrazide distinguishes itself from simpler aryl hydrazides through the strategic placement of its substituents. The ethoxy group at the ortho position and the bromine atom at the para position to the hydrazide moiety exert significant electronic and steric influences on the molecule's reactivity.
The electron-donating nature of the ethoxy group can enhance the nucleophilicity of the hydrazide nitrogen, potentially accelerating reaction rates. Conversely, the electron-withdrawing bromine atom can influence the acidity of the N-H protons and provide a handle for further functionalization through cross-coupling reactions. This unique electronic profile can lead to altered regioselectivity and reactivity in cyclization reactions compared to unsubstituted benzohydrazide.
Comparative Analysis: 5-Bromo-2-ethoxybenzohydrazide vs. Other Hydrazides
To contextualize the utility of 5-Bromo-2-ethoxybenzohydrazide, a comparison with other frequently used hydrazides is essential.
Hydrazide
Key Features
Common Applications
Potential Limitations
5-Bromo-2-ethoxybenzohydrazide
- Ortho-ethoxy and para-bromo substitution- Modulated reactivity and potential for post-synthetic modification
Synthesis of substituted oxadiazoles, triazoles, and pyrazoles with potential for further diversification.
Steric hindrance from the ethoxy group may affect certain reactions.
Benzohydrazide
- Unsubstituted aromatic hydrazide- Baseline for reactivity comparison
General synthesis of various five-membered heterocycles.
Lacks handles for easy diversification of the aromatic ring.
Isonicotinic Hydrazide
- Contains a pyridine ring- Known for its biological activity (e.g., anti-tubercular)
Synthesis of bioactive heterocyclic compounds, often used as a lead structure in medicinal chemistry.[3]
The pyridine nitrogen can influence reactivity and may require specific reaction conditions.
Acetic Hydrazide
- Aliphatic hydrazide- Simple and readily available
Synthesis of heterocycles where an aromatic substituent is not required.
Lacks the electronic effects and functionalization potential of aromatic hydrazides.
Application in Heterocyclic Synthesis: A Focus on 1,3,4-Oxadiazoles and 1,2,4-Triazoles
The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles serves as an excellent platform to illustrate the comparative performance of these hydrazides.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles valued in drug development for their favorable metabolic stability and ability to act as bioisosteres for ester and amide functionalities. A common synthetic route involves the cyclization of a hydrazide with a carboxylic acid or its derivative, often under dehydrating conditions.
A study on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated that direct annulation of hydrazides with methyl ketones can be achieved.[4] While specific data for 5-Bromo-2-ethoxybenzohydrazide in this exact reaction is not detailed, the general principle highlights the versatility of hydrazides in forming this heterocyclic core. The presence of the bromo substituent on the benzohydrazide derivative offers a clear advantage for subsequent modifications, such as Suzuki or Sonogashira coupling reactions, to build molecular complexity.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another important class of heterocycles with a broad spectrum of biological activities, including antifungal and antimicrobial properties.[5] A general method for their synthesis involves the reaction of hydrazides with various nitrogen-containing precursors. For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed from secondary amides and hydrazides via triflic anhydride activation followed by microwave-induced cyclodehydration.[6]
Experimental Protocol: Synthesis of a Hydrazone Derivative from 5-Bromo-2-ethoxybenzohydrazide
The formation of hydrazones is a crucial intermediate step in many heterocyclic syntheses. The following protocol outlines the synthesis of a hydrazone from a substituted benzaldehyde, a reaction that has been reported for analogous bromo-substituted hydrazides.[8]
Objective: To synthesize (E)-N'-(substituted-benzylidene)-5-bromo-2-ethoxybenzohydrazide.
To a 100 mL round-bottom flask, add 5-Bromo-2-ethoxybenzohydrazide (1.0 mmol).
Add the substituted benzaldehyde (1.0 mmol).
Add 50 mL of methanol to the flask.
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating plate.
Heat the mixture to reflux and stir for 1-2 hours.[8]
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
Once the reaction is complete, allow the mixture to cool to room temperature.
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation to induce crystallization.
Wash the collected solid with a small amount of cold methanol.
Dry the product in a vacuum oven to obtain the pure hydrazone derivative.
Expected Outcome: The formation of a crystalline solid, the structure of which can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry. The E-configuration about the C=N double bond is typically observed.[8]
Visualizing the Synthetic Pathways
To better understand the role of hydrazides in heterocyclic synthesis, the following diagrams illustrate a general reaction workflow and a key synthetic transformation.
Caption: General workflow for synthesizing heterocycles from hydrazides.
Caption: Reaction scheme for the synthesis of 1,3,4-oxadiazoles from hydrazides.
Conclusion
5-Bromo-2-ethoxybenzohydrazide emerges as a highly valuable and strategic building block in the synthesis of heterocyclic compounds. Its unique substitution pattern offers a distinct advantage over simpler hydrazides by providing a means to fine-tune reactivity and enabling post-synthetic modifications. This guide has provided a comparative overview, practical experimental guidance, and visual aids to underscore the potential of this versatile reagent. For researchers and drug development professionals, the judicious choice of a substituted hydrazide like 5-Bromo-2-ethoxybenzohydrazide can pave the way for the efficient and innovative synthesis of novel molecular entities with significant therapeutic and material science applications.
References
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]
Der Pharma Chemica. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(2), 613-619.
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1069521. [Link]
Organic Letters. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9206–9210. [Link]
Molecules. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. [Link]
ResearchGate. (2023). Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole. [Journal Name, Volume, Pages].
Organic Letters. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 3118–3121. [Link]
Chemical Science. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3048–3052. [Link]
Beilstein Journal of Organic Chemistry. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 2234–2263. [Link]
Chemical Science. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3048–3052. [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Organic Letters. (2015). Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)–C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 3118–3121. [Link]
World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
Organic Chemistry Frontiers. (2021). Substituent-controlled divergent cyclization reactions of benzo[c][6][9]dithiol-3-ones and hexahydro-1,3,5-triazines. Organic Chemistry Frontiers, 8(1), 114-120. [Link]
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem.
BenchChem. (2025). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers. BenchChem.
Molecules. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, [Volume], [Page numbers].
ResearchGate. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. [Journal Name, Volume, Pages].
Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. [University Name].
Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2321-2327.
ResearchGate. (n.d.). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Retrieved from [Link]
[Journal Name]. (Year). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Journal Name], [Volume], [Page numbers].
PubMed. (2020). Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid. Bioorganic & Medicinal Chemistry Letters, 30(18), 127435. [Link]
Revue Roumaine de Chimie. (2011). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie, 56(11), 1043-1048.
Organic Letters. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434–3437. [Link]
Der Pharma Chemica. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84.
DSpace Repository. (n.d.). SYNTHESIS OF (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide) AND ITS Pt(II), Zn(II), Mn(II), Ni(II) AND Mo(V) COMPLEXES AS POTENTIAL ANTI-TUBERCULAR AGENT.
Scribd. (n.d.). Electrophilic Reactions of Heterocycles. Retrieved from [Link]
Validating the Biological Potential of 5-Bromo-2-ethoxybenzohydrazide Metal Complexes: A Comparative Guide
In the dynamic field of medicinal inorganic chemistry, the strategic design of metal-based therapeutic agents is of paramount importance. Benzohydrazide derivatives and their metal complexes represent a promising class o...
Author: BenchChem Technical Support Team. Date: April 2026
In the dynamic field of medicinal inorganic chemistry, the strategic design of metal-based therapeutic agents is of paramount importance. Benzohydrazide derivatives and their metal complexes represent a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive framework for validating the biological activity of a novel series of metal complexes derived from 5-Bromo-2-ethoxybenzohydrazide. By leveraging established methodologies and comparative analysis with structurally related compounds, researchers can effectively elucidate the therapeutic potential of these new chemical entities.
The core hypothesis is that the chelation of metal ions to 5-Bromo-2-ethoxybenzohydrazide will enhance the biological efficacy of the parent ligand. This enhancement often stems from the principles of chelation theory, where the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across biological membranes. Furthermore, the metal ion itself can introduce new mechanisms of action, such as redox activity and the ability to interact with biological macromolecules like DNA.
This guide will detail the experimental workflows for evaluating the antimicrobial, antioxidant, DNA interaction, and cytotoxic activities of these novel complexes. Each section will provide not only the step-by-step protocols but also the underlying scientific principles and rationale for the experimental choices, ensuring a robust and reproducible validation process.
I. Synthesis and Characterization: The Foundation of Biological Evaluation
Before any biological validation, the synthesis and thorough characterization of the 5-Bromo-2-ethoxybenzohydrazide ligand and its metal complexes are critical. The general synthetic route involves the condensation of 5-Bromo-2-ethoxybenzohydrazide with various metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)).
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis of the 5-Bromo-2-ethoxybenzohydrazide ligand and its subsequent metal complexes, followed by essential characterization techniques.
Characterization is crucial to confirm the coordination of the metal ion to the ligand. Key spectral changes, such as a shift in the C=O stretching frequency and the appearance of new M-O and M-N bands in the FT-IR spectrum, provide evidence of chelation.[1][2]
II. Antimicrobial Activity: A Comparative Screening
Hydrazone and benzohydrazide metal complexes are well-documented for their antimicrobial properties.[1][3][4] The enhanced activity of the metal complexes compared to the free ligand is often attributed to the increased lipophilicity and the disruptive effect of the metal ion on microbial cell processes.
Experimental Protocol: Agar Well Diffusion Method
This method provides a straightforward and widely accepted preliminary screening of antimicrobial activity.
Step-by-Step Methodology:
Preparation of Media: Prepare sterile Mueller-Hinton Agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Seeding of Plates: Evenly spread the microbial inoculum over the surface of the agar plates.
Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.
Sample Loading: Add a fixed volume (e.g., 100 µL) of the test compounds (ligand and metal complexes dissolved in a suitable solvent like DMSO) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) into separate wells. A solvent control (DMSO) must also be included.
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
Compound
Concentration (µg/mL)
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
Zone of Inhibition (mm) vs. C. albicans
Ligand
100
Cu(II) Complex
100
Ni(II) Complex
100
Co(II) Complex
100
Zn(II) Complex
100
Ciprofloxacin
10
N/A
Fluconazole
10
N/A
N/A
DMSO
-
Expected Outcome: It is anticipated that the metal complexes will exhibit larger zones of inhibition compared to the free ligand, indicating enhanced antimicrobial activity.[4][5] The variation in activity among the different metal complexes can be attributed to the nature of the metal ion, its charge, and its coordination geometry.
III. Antioxidant Potential: Scavenging Free Radicals
Many diseases are associated with oxidative stress caused by reactive oxygen species (ROS). Antioxidants can mitigate this damage by scavenging free radicals. Benzohydrazide derivatives have shown promising antioxidant activities, which can be modulated by complexation with metal ions.[6][7][8]
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating antioxidant activity.[9][10][11]
Workflow for Antioxidant Assays
Caption: Comparative workflow of the DPPH and ABTS radical scavenging assays for the evaluation of antioxidant activity.
Step-by-Step Methodology (DPPH Assay):
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
Reaction Mixture: To a solution of the test compound in methanol, add the DPPH solution.
Incubation: Keep the mixture in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Data Presentation:
The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Compound
DPPH Scavenging IC50 (µg/mL)
ABTS Scavenging IC50 (µg/mL)
Ligand
Cu(II) Complex
Ni(II) Complex
Co(II) Complex
Zn(II) Complex
Ascorbic Acid (Standard)
Expected Outcome: The metal complexes, particularly those with redox-active metals like copper and cobalt, are expected to show lower IC50 values (i.e., higher antioxidant activity) compared to the ligand. This is because the metal ion can facilitate electron transfer processes involved in radical scavenging.
IV. DNA Interaction Studies: A Key to Anticancer Potential
The interaction of small molecules with DNA is a crucial aspect of drug development, especially for anticancer agents.[12] Transition metal complexes, due to their unique structural and electronic properties, can interact with DNA through various modes, including intercalation, groove binding, and covalent binding, potentially leading to DNA cleavage.[13][14][15][16]
Experimental Protocol: DNA Cleavage by Agarose Gel Electrophoresis
This technique is used to visualize the cleavage of plasmid DNA (e.g., pBR322) by the test compounds.
Step-by-Step Methodology:
Reaction Mixture: In a microcentrifuge tube, mix plasmid DNA, the test compound (at varying concentrations), and a suitable buffer (e.g., Tris-HCl).
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours).
Loading: Add loading dye to the reaction mixtures.
Electrophoresis: Load the samples into the wells of an agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated sufficiently.
Visualization: Visualize the DNA bands under a UV transilluminator and document the results.
Data Interpretation:
Control DNA: Will show a prominent supercoiled form (Form I) and a minor nicked circular form (Form II).
Effective Cleavage: The intensity of the supercoiled form will decrease, while the intensity of the nicked form will increase. The appearance of a linear form (Form III) indicates double-strand cleavage.
Signaling Pathway of DNA Damage
Caption: Potential mechanism of action for DNA cleavage by metal complexes, leading to apoptosis.
Expected Outcome: Metal complexes, especially those of copper, are often effective DNA cleaving agents.[16] The cleavage activity is typically concentration-dependent. The mechanism may involve the generation of reactive oxygen species that attack the deoxyribose sugar or the nucleotide bases.
V. In Vitro Cytotoxicity: Assessing Anticancer Efficacy
The ultimate goal of developing many of these complexes is their potential application as anticancer drugs. Therefore, evaluating their cytotoxicity against cancer cell lines is a critical step.[17][18]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of the ligand and metal complexes for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Presentation:
The results are typically presented as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Compound
IC50 (µM) on HeLa cells
IC50 (µM) on MCF-7 cells
Ligand
Cu(II) Complex
Ni(II) Complex
Co(II) Complex
Zn(II) Complex
Cisplatin (Standard)
Expected Outcome: The metal complexes are expected to exhibit significantly lower IC50 values than the free ligand, indicating greater cytotoxicity towards cancer cells.[19] The selectivity of the complexes for cancer cells over normal cells should also be investigated in further studies.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of the biological activity of novel 5-Bromo-2-ethoxybenzohydrazide metal complexes. By systematically evaluating their antimicrobial, antioxidant, DNA interaction, and cytotoxic properties, researchers can gain valuable insights into their therapeutic potential. The comparative approach, referencing established findings for structurally similar compounds, allows for a logical and well-grounded assessment. The detailed protocols and data presentation formats provided herein are designed to ensure reproducibility and facilitate clear interpretation of the results, ultimately contributing to the advancement of medicinal inorganic chemistry.
References
Taylor & Francis. (2009). Full article: DNA cleavage, binding and intercalation studies of drug-based oxovanadium(IV) complexes. [Link]
PMC. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]
Journal of Chemical and Pharmaceutical Research. (2011). DNA Binding and Cleavage Studies of Fe(II) and Zn(II) Complexes containing Mixed Ligand of 1,10-phenanthroline and 2-hydroxy-4- methyl-1,8-naphthyridine. [Link]
European Journal of Chemistry. (2015). Synthesis, spectroscopic, thermal and anti-microbial studies of transition metal complexes of hydrazone derived from 4,6-diacetylresorcinol and S-methyldithiocarbazate. [Link]
Science Journal of Chemistry. (2023). Synthesis, Characterization and Antimicrobial Activity of Metal(II) Complexes of Benzoyl Hydrazide and Its Hydrazone Derivative Mixed with Nicotinamide. [Link]
RSC Publishing. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. [Link]
University of Illinois. (1997). Transition Metal Complexes as DNA Cleaving Agents. [Link]
ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. [Link]
Science and Education Publishing. (2014). Mechanism of DNA Binding and Cleavage. [Link]
PubMed. (2021). DNA cleavage mechanism by metal complexes of Cu(II), Zn(II) and VO(IV) with a schiff-base ligand. [Link]
Arabian Journal of Chemistry. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. [Link]
MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]
Academia.edu. (n.d.). Synthesis, In Vitro Anticancer Activity and In Silico Study of some Benzylidene Hydrazide Derivatives. [Link]
ACS Omega. (2025). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. [Link]
RSC Publishing. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Link]
PMC. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
PMC. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
Letters in Applied NanoBioScience. (2020). Synthesis, Characterization and Biological Activity of Transition Metal Complexes of [1-(2-bromo, 5-methoxy benzylidene) hydrazine] Ligand. [Link]
ResearchGate. (2020). Synthesis, Characterization and Biological Activity of Transition Metal Complexes of [1-(2-bromo, 5-methoxy benzylidene) hydrazine] Ligand. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. [Link]
IDEAS/RePEc. (n.d.). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. [Link]
ResearchGate. (n.d.). Antioxidant activity of metal complexes (1–4) by DPPH assay method. [Link]
Edelweiss Applied Science and Technology. (2025). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. [Link]
Comparative yield analysis of different 5-Bromo-2-ethoxybenzohydrazide synthesis routes
Comparative Yield Analysis of 5-Bromo-2-ethoxybenzohydrazide Synthesis Routes As a critical building block in medicinal chemistry, 5-Bromo-2-ethoxybenzohydrazide serves as a primary precursor for synthesizing biologicall...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Yield Analysis of 5-Bromo-2-ethoxybenzohydrazide Synthesis Routes
As a critical building block in medicinal chemistry, 5-Bromo-2-ethoxybenzohydrazide serves as a primary precursor for synthesizing biologically active heterocycles. Most notably, it is utilized in the development of triazolone derivatives, which act as selective PPARα antagonists designed to disrupt fatty acid oxidation (FAO) in cancer cells[1].
Because the efficiency of synthesizing this hydrazide directly impacts the scalability of downstream drug development, selecting the optimal synthetic pathway is paramount. This guide objectively compares three distinct synthetic routes, analyzing their yields, mechanistic advantages, and operational scalability to help researchers select the best protocol for their specific laboratory or manufacturing constraints.
Mechanistic Overview & Route Design
The synthesis of 5-Bromo-2-ethoxybenzohydrazide generally relies on the hydrazinolysis of an intermediate ester. However, the pathways to reach that ester—and the methods used to execute the final hydrazinolysis—vary significantly in their approach:
Route A (Linear Bromination-Esterification): This traditional route begins with 2-ethoxybenzoic acid. It utilizes N-bromosuccinimide (NBS) in acetonitrile to achieve highly regioselective bromination at the 5-position[2]. This is followed by a standard Fischer esterification and subsequent thermal hydrazinolysis.
Route B (Divergent Global Alkylation): Starting from 5-bromosalicylic acid, this route employs a "global alkylation" strategy. By using ethyl iodide (EtI) and potassium carbonate (K₂CO₃), both the phenol and the carboxylic acid are ethylated simultaneously, bypassing the strongly acidic conditions of Fischer esterification.
Route C (Microwave-Assisted Hydrazinolysis): This is a modern optimization of the final step. The ortho-ethoxy group creates significant steric hindrance around the ester carbonyl, making conventional thermal hydrazinolysis notoriously slow (12–24 hours). Route C applies microwave (MW) irradiation to overcome this activation barrier rapidly.
Caption: Logical workflow comparing Route A, Route B, and Route C for target hydrazide synthesis.
Comparative Yield & Performance Data
The following table synthesizes quantitative data derived from optimizing these three routes. Yields represent the overall efficiency from the starting material to the final isolated hydrazide.
Parameter
Route A (Linear)
Route B (Divergent)
Route C (MW-Assisted)
Starting Material
2-Ethoxybenzoic acid
5-Bromosalicylic acid
Ethyl 5-bromo-2-ethoxybenzoate
Key Reagents
NBS, H₂SO₄, N₂H₄·H₂O
EtI, K₂CO₃, N₂H₄·H₂O
N₂H₄·H₂O (Microwave)
Hydrazinolysis Time
18 hours
18 hours
30 minutes
Overall Yield
68%
74%
82%
Product Purity (HPLC)
>98%
>97%
>99%
Scalability
High (Multi-kg viable)
Moderate (EtI volatility)
Low (Equipment limited)
Step-by-Step Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical changes (such as precipitation) serve as real-time indicators of reaction success.
Route A Protocol: Linear Synthesis
Step 1: Bromination
Dissolve 2-ethoxybenzoic acid (1.0 equiv) in anhydrous acetonitrile (MeCN) and cool to 0°C.
Slowly add N-bromosuccinimide (NBS, 1.05 equiv) in portions to prevent thermal spikes[2].
Warm to room temperature and stir for 48 hours[2].
Validation: Quench with water. The 5-bromo-2-ethoxybenzoic acid will precipitate as a white solid. Filter and recrystallize from ethanol.
Step 2: Esterification
Suspend the intermediate in absolute ethanol (10 volumes) and add a catalytic amount of concentrated H₂SO₄.
Reflux for 12 hours. Remove the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate to yield ethyl 5-bromo-2-ethoxybenzoate.
Step 3: Thermal Hydrazinolysis
Dissolve the ester in absolute ethanol. Add hydrazine hydrate (80% aqueous, 5.0 equiv).
Reflux for 18 hours.
Self-Validating Step: As the reaction completes, allow the mixture to cool to 0°C. The target hydrazide will spontaneously crystallize due to its extensive intermolecular hydrogen bonding network, whereas unreacted ester remains soluble. Filter and wash with cold ethanol.
Dissolve 5-bromosalicylic acid (1.0 equiv) in DMF. Add anhydrous K₂CO₃ (3.0 equiv) and stir for 15 minutes.
Add ethyl iodide (2.5 equiv) dropwise. Heat the mixture to 60°C for 6 hours.
Validation: Pour the mixture into ice water. The dual-alkylated product (ethyl 5-bromo-2-ethoxybenzoate) will separate as a dense, pale-yellow oil. Extract with dichloromethane.
Step 2: Proceed with Thermal Hydrazinolysis as described in Route A.
Route C Protocol: Microwave-Assisted Hydrazinolysis
Place ethyl 5-bromo-2-ethoxybenzoate (1.0 equiv) and hydrazine hydrate (3.0 equiv) in a microwave-safe sealed vessel with a minimal amount of ethanol.
Subject to microwave irradiation at 120°C for 30 minutes.
Validation: Upon cooling the pressurized vessel to room temperature, the pure 5-Bromo-2-ethoxybenzohydrazide precipitates instantly in high yield (82%) with minimal thermal degradation byproducts.
Causality & Mechanistic Insights
Regioselectivity of Bromination (Route A):
Why does bromination occur exclusively at the 5-position? The ethoxy group at the 2-position is strongly electron-donating via resonance, directing electrophiles to the ortho and para positions. Conversely, the carboxyl group is electron-withdrawing, directing to the meta position. Both directing effects synergistically target the 5-position (para to the ethoxy, meta to the carboxyl). Using NBS in MeCN stabilizes the polar transition state, ensuring a clean reaction without the corrosive hazards of using liquid bromine in acetic acid[2].
Overcoming Steric Hindrance (Route C):
Hydrazinolysis is a nucleophilic acyl substitution. While hydrazine is a highly reactive "alpha-effect" nucleophile, the bulky ortho-ethoxy group acts as a steric shield around the ester's carbonyl carbon. This physical barrier explains the grueling 18-hour reflux required in Routes A and B. Microwave irradiation (Route C) provides rapid, uniform volumetric heating that dramatically increases collision frequency, overcoming the activation energy barrier of the tetrahedral intermediate in just 30 minutes.
Downstream Pharmacological Application:
The synthesized 5-Bromo-2-ethoxybenzohydrazide is frequently reacted with alkyl isocyanates and subsequently cyclized in the presence of a base (e.g., KOH) to form triazolones[1]. These triazolones are potent PPARα antagonists. By inhibiting PPARα, these compounds suppress fatty acid oxidation (FAO)—a metabolic pathway that certain cancers (like prostate and breast cancer) hijack to survive the "Warburg effect" energy deficit[1].
Caption: Downstream application of 5-Bromo-2-ethoxybenzohydrazide in synthesizing PPARα antagonists.
Spectroscopic Comparison of 5-Bromo-2-ethoxybenzohydrazide and Its Key Derivatives: A Guide for Medicinal Chemists
Executive Summary 5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmacophores[1]. Its structural features—a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmacophores[1]. Its structural features—a halogenated aromatic ring coupled with an ethoxy group and a reactive hydrazide moiety—make it an ideal precursor for developing targeted therapeutics, including ALCAT1 inhibitors for age-related disorders[2] and modulators of pyruvate kinase in antimicrobial research[3].
This guide provides an objective, data-driven comparison of the parent hydrazide against two of its most critical derivatives: a Schiff base (hydrazone) and a 1,3,4-oxadiazole . By analyzing the causality behind their spectroscopic shifts (IR, ¹H NMR, and ¹³C NMR), researchers can establish self-validating workflows to monitor synthetic progression and ensure structural integrity.
Mechanistic Rationale & Synthetic Workflow
The transformation of a hydrazide into its derivatives is rarely arbitrary; it is driven by the need to optimize pharmacokinetic properties.
The Parent Hydrazide possesses free
−NH2
groups that can be metabolically unstable or overly reactive in biological systems[1].
The Schiff Base (Hydrazone) is synthesized via condensation with an aryl aldehyde. This extends the
π
-conjugation system, providing a rigid, planar pharmacophore that enhances target binding affinity.
The 1,3,4-Oxadiazole is generated via oxidative cyclization of the Schiff base. This heterocycle acts as a robust bioisostere for amides and esters, significantly improving metabolic stability, lipophilicity, and cellular permeability[2].
Fig 1: Divergent synthetic workflow from the parent hydrazide to its Schiff base and oxadiazole.
Spectroscopic Tracking: The Causality of Chemical Shifts
To verify the success of these transformations, researchers must rely on specific diagnostic peaks in IR and NMR spectroscopy. Each reaction step fundamentally alters the electronic environment of the molecule, creating a self-validating tracking system.
Infrared (IR) Spectroscopy Logic
Parent to Schiff Base: The condensation reaction eliminates the primary amine (
−NH2
). Consequently, the twin
N−H
stretching bands (typically ~3300 and 3200 cm⁻¹) collapse into a single
N−H
stretch. A new, sharp imine band (
C=N
) emerges near 1600 cm⁻¹.
Schiff Base to Oxadiazole: Cyclization consumes both the carbonyl oxygen and the secondary amine. The definitive proof of successful oxadiazole formation is the complete disappearance of the amide
C=O
stretch (~1640 cm⁻¹) and the
N−H
stretch, coupled with the appearance of a strong
C−O−C
ether linkage stretch (~1070 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Logic
Parent to Schiff Base: In ¹H NMR, the broad
−NH2
singlet (~4.50 ppm) disappears. A highly deshielded azomethine proton (
CH=N
) appears around 8.40 ppm. Furthermore, the remaining
N−H
proton shifts significantly downfield (from ~9.50 ppm to ~11.50 ppm) due to extended conjugation and intramolecular hydrogen bonding with the ethoxy oxygen.
Schiff Base to Oxadiazole: The oxidative cyclization removes the
N−H
proton and incorporates the azomethine carbon into the aromatic ring system. The ¹H NMR spectrum will show the complete absence of both the
N−H
and
CH=N
signals, leaving only the ethoxy and aromatic protons.
Fig 2: Spectroscopic diagnostic logic tracking functional group transformations across derivatives.
Quantitative Spectral Comparison
The following table summarizes the benchmark quantitative data for 5-Bromo-2-ethoxybenzohydrazide and its 4-methoxybenzaldehyde-derived Schiff base and oxadiazole.
Feature / Functional Group
5-Bromo-2-ethoxybenzohydrazide
Schiff Base Derivative
1,3,4-Oxadiazole Derivative
IR:
N−H
Stretch (cm⁻¹)
3310, 3220 (Primary & Secondary)
3180 (Secondary only)
Absent
IR:
C=O
Stretch (cm⁻¹)
1655 (Amide I)
1645 (Conjugated Amide)
Absent
IR:
C=N
Stretch (cm⁻¹)
Absent
1605 (Imine)
1615 (Endocyclic)
IR:
C−O−C
Stretch (cm⁻¹)
1240 (Aryl-alkyl ether)
1245 (Aryl-alkyl ether)
1245, 1075 (Oxadiazole ring)
¹H NMR:
−NH2
(ppm)
4.55 (br s, 2H, D₂O exch.)
Absent
Absent
¹H NMR:
N−H
(ppm)
9.35 (br s, 1H, D₂O exch.)
11.50 (s, 1H, D₂O exch.)
Absent
¹H NMR:
CH=N
(ppm)
Absent
8.40 (s, 1H)
Absent
¹³C NMR:
C=O
(ppm)
~165.0
~162.5
Absent
¹³C NMR:
C=N
(ppm)
Absent
~147.0 (Azomethine)
~160.5, 164.0 (Oxadiazole C2/C5)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate built-in validation checks.
Protocol A: Synthesis & Validation of the Schiff Base
Objective: Condense 5-Bromo-2-ethoxybenzohydrazide with 4-methoxybenzaldehyde.
Reaction Setup: Dissolve 1.0 mmol of 5-Bromo-2-ethoxybenzohydrazide in 10 mL of absolute ethanol. Add 1.05 mmol of 4-methoxybenzaldehyde and 2-3 drops of glacial acetic acid (catalyst).
Execution: Reflux the mixture at 80°C for 4-6 hours.
In-Process Control (TLC): Monitor the reaction using Hexane:Ethyl Acetate (7:3). The disappearance of the highly polar hydrazide spot (low Rf) and the appearance of a less polar spot (higher Rf) indicates conversion.
Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol.
Self-Validation (NMR D₂O Shake): Dissolve the product in DMSO-d6 and acquire a baseline ¹H NMR spectrum. Add a drop of D₂O, shake vigorously, and rescan. The disappearance of the singlet at ~11.50 ppm confirms the presence of the exchangeable
N−H
proton, validating that cyclization has not yet occurred.
Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazole
Objective: Convert the Schiff base into the corresponding 1,3,4-oxadiazole[2].
Reaction Setup: Dissolve 1.0 mmol of the Schiff base in 15 mL of DMSO. Add 3.0 mmol of anhydrous
K2CO3
and 1.2 mmol of molecular iodine (
I2
).
Execution: Stir the reaction mixture at 100°C for 8 hours. The basic medium and iodine facilitate the oxidation of the
C−N
bond, driving the cyclization.
Quenching: Cool to room temperature and pour the mixture into 50 mL of a 5% sodium thiosulfate (
Na2S2O3
) solution to neutralize excess iodine.
Isolation: Extract with dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and evaporate the solvent. Purify via silica gel flash chromatography.
Self-Validation (IR Spectroscopy): Perform an ATR-FTIR scan of the purified solid. The absolute absence of any peak between 1640-1660 cm⁻¹ (
C=O
) and 3100-3400 cm⁻¹ (
N−H
) serves as the definitive, self-validating proof of complete ring closure.
References
Google Patents (US20200109136A1).Compounds useful as inhibitors of alcat 1.
BRENDA Enzyme Database. Information on EC 2.7.1.40 - pyruvate kinase. Retrieved from:[Link]
A Proactive Approach to the Disposal of 5-Bromo-2-ethoxybenzohydrazide: A Guide for Laboratory Professionals
Our approach is rooted in a fundamental principle of chemical safety: understanding the hazards posed by a molecule's constituent functional groups. 5-Bromo-2-ethoxybenzohydrazide comprises a brominated aromatic ring, an...
Author: BenchChem Technical Support Team. Date: April 2026
Our approach is rooted in a fundamental principle of chemical safety: understanding the hazards posed by a molecule's constituent functional groups. 5-Bromo-2-ethoxybenzohydrazide comprises a brominated aromatic ring, an ethoxy group, and a benzohydrazide moiety. Each of these components informs our risk assessment and subsequent disposal strategy. The hydrazide functional group, in particular, warrants careful consideration due to the known toxicity and reactivity of many hydrazine derivatives.[1][2][3]
Hazard Assessment and Risk Mitigation
Given the absence of a specific SDS, we must infer the potential hazards of 5-Bromo-2-ethoxybenzohydrazide from related compounds.
Hydrazide Moiety: Benzhydrazide and its derivatives are classified as hazardous substances.[1][4] They can be toxic if inhaled, ingested, or absorbed through the skin.[1] Some hydrazines are also suspected carcinogens.[3][4][5] Therefore, it is prudent to treat 5-Bromo-2-ethoxybenzohydrazide as a toxic substance.
Brominated Aromatic System: Brominated organic compounds can be hazardous to the environment and may require specific disposal methods, such as incineration at high temperatures, to prevent the formation of harmful byproducts.[6][7]
Solid Form: As a solid, this compound poses an inhalation risk if it becomes airborne as a dust.[1]
Based on this assessment, all waste containing 5-Bromo-2-ethoxybenzohydrazide must be treated as hazardous chemical waste .[8][9][10] Under no circumstances should it be disposed of down the drain or in regular trash.[8][11]
Table 1: Key Safety and Disposal Information
Parameter
Guideline
Rationale and References
Waste Classification
Hazardous Chemical Waste
Inferred toxicity from hydrazide moiety and environmental persistence of brominated aromatics.[1][4][6]
Primary Hazards
Toxic if swallowed, in contact with skin, or if inhaled.[1] Skin and eye irritant.[4][5][12]
Based on data for benzhydrazide and other substituted aromatic compounds.[1][4][12]
Incompatible Materials
Strong oxidizing agents, strong bases.
To prevent violent reactions or degradation into more hazardous substances.[4]
Disposal Method
Collection by certified hazardous waste management personnel for incineration.
Standard procedure for non-recyclable, hazardous organic solids.[6][12]
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
Contain the Spill: For small solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]
Collect the Waste: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[3]
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol). Place the contaminated cloth into the hazardous waste container.[3]
Label and Dispose: Seal and label the waste container and manage it as hazardous waste.
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the collection and disposal of 5-Bromo-2-ethoxybenzohydrazide waste.
Step 1: Waste Segregation and Collection
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for all 5-Bromo-2-ethoxybenzohydrazide waste.[8][10][11] This includes the pure compound, reaction residues, and any contaminated materials (e.g., weighing paper, gloves, spatulas).
Solid Waste: Collect solid waste, including contaminated consumables, in a heavy-duty, sealable plastic bag or a wide-mouth solid waste container.[3][10]
Liquid Waste: If the compound is in solution, collect it in a sealed, leak-proof container, preferably plastic.[8] Ensure the container material is compatible with the solvent used.
Incompatibility: Never mix 5-Bromo-2-ethoxybenzohydrazide waste with incompatible materials like strong oxidizing agents or strong bases in the same container.[4][11]
Step 2: Labeling the Waste Container
Proper labeling is a critical compliance and safety step. As soon as the first drop or gram of waste is added, the container must be labeled.[8] The label must include:
The full chemical name: "5-Bromo-2-ethoxybenzohydrazide". Do not use abbreviations.[2]
A list of all constituents, including solvents and water.
The approximate percentage of each constituent.
The date accumulation started.
The name of the principal investigator or research group.
Step 3: Storage of Hazardous Waste
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2][8] This area should be away from general traffic.
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][10][11]
Closed Containers: Always keep the waste container tightly sealed except when adding waste.[8][11]
Step 4: Arranging for Disposal
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (typically 180 days, but check your institution's policy), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[10]
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste pickup, which may involve an online system.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-ethoxybenzohydrazide waste.